Product packaging for Meclizine Dihydrochloride Monohydrate(Cat. No.:CAS No. 31884-77-2)

Meclizine Dihydrochloride Monohydrate

Cat. No.: B021617
CAS No.: 31884-77-2
M. Wt: 445.4 g/mol
InChI Key: BAAVORPTHSKWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Meclizine dihydrochloride monohydrate (CAS 31884-77-2) is a high-purity research chemical belonging to the piperazine class of first-generation antihistamines. This compound acts as a potent and reversible antagonist of the histamine H1 receptor. Its core research applications are rooted in its antiemetic and antivertigo properties, which are attributed to a multi-faceted mechanism of action involving H1-receptor antagonism and central anticholinergic effects. By blocking histamine H1 receptors and exhibiting anticholinergic activity, it stabilizes neural signals in the vestibular system, reducing excitability and dampening symptoms associated with motion perturbation. In research settings, this compound is primarily used to investigate mechanisms of motion sickness and vertigo in model systems. Beyond these classic uses, it has demonstrated significant research value in other areas. Studies have employed it as an agonist ligand for the mouse constitutive androstane receptor (mCAR) and an inverse agonist for the human CAR, providing a tool for nuclear receptor research. Furthermore, it has shown a protective effect in cellular models of Huntington's disease, where it significantly increases cell survival and suppresses apoptosis in striatal cells expressing polyglutamine-expanded huntingtin. It has also been investigated for its protective effects against ischemia-reperfusion injury in animal models. Key Research Areas: • Vestibular & Motion Sickness Research • Histamine H1 Receptor Studies • Neuroprotection & Huntington's Disease Models • Constitutive Androstane Receptor (CAR) Signaling • Ischemia-Reperfusion Injury Mechanisms Chemical Identifiers: • CAS Number: 31884-77-2 • Molecular Formula: C₂₅H₃₁Cl₃N₂O • Molecular Weight: 481.89 g/mol Important Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30Cl2N2O B021617 Meclizine Dihydrochloride Monohydrate CAS No. 31884-77-2

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2.ClH.H2O/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAVORPTHSKWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31884-77-2
Record name Meclizine dihydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31884-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Meclizine Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine Dihydrochloride Monohydrate is a first-generation histamine H1 receptor antagonist widely utilized for the management of motion sickness and vertigo. Its therapeutic efficacy is primarily attributed to its well-established antagonism of the H1 receptor, complemented by its central anticholinergic properties. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the action of meclizine. It delves into its primary and secondary pharmacological targets, the associated signaling pathways, and its effects on the vestibular system. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

Meclizine's principal mechanism of action is the blockade of histamine H1 receptors.[1][2][3] As a first-generation antihistamine, it readily crosses the blood-brain barrier, exerting its effects on the central nervous system (CNS).[4] The antiemetic and antivertigo properties of meclizine stem from this central H1 receptor antagonism.[1][2]

Signaling Pathway of the H1 Receptor

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the various physiological responses associated with histamine, including those involved in nausea and vomiting.[5] Meclizine, by acting as an antagonist at the H1 receptor, prevents this cascade from being initiated by histamine.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Physiological_Response Physiological Response Ca_release->Physiological_Response Leads to PKC->Physiological_Response Leads to Histamine Histamine Histamine->H1R Activates Meclizine Meclizine Meclizine->H1R Blocks Emetic_Pathway_Inhibition cluster_peripheral Peripheral Input cluster_cns Central Nervous System Vestibular_System Vestibular System (Inner Ear) Vestibular_Nuclei Vestibular Nuclei Vestibular_System->Vestibular_Nuclei Signals to CTZ Chemoreceptor Trigger Zone (CTZ) Vestibular_Nuclei->CTZ H1-mediated signaling NTS Nucleus of the Solitary Tract (NTS) NTS->CTZ H1-mediated signaling Vomiting_Center Vomiting Center CTZ->Vomiting_Center Stimulates Emesis Nausea & Vomiting Vomiting_Center->Emesis Induces Motion_Stimuli Motion Stimuli Motion_Stimuli->Vestibular_System Stimulates Meclizine Meclizine Meclizine->Vestibular_Nuclei Inhibits Meclizine->NTS Inhibits Meclizine->CTZ Inhibits CYP2D6_Metabolism_Workflow Start Start Prepare_Incubation Prepare Incubation Mixture: - Human Liver Microsomes/rCYP2D6 - Meclizine - Buffer Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Initiate Reaction: Add NADPH Regenerating System Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction: Add Quenching Solution Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Meclizine Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of meclizine dihydrochloride monohydrate, a first-generation histamine H1 antagonist. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Pharmacokinetic Profile

Meclizine is administered orally and undergoes absorption, distribution, metabolism, and excretion. The following tables summarize the key pharmacokinetic parameters of meclizine from various studies.

Data Presentation: Quantitative Pharmacokinetic Parameters of Meclizine

Table 1: Pharmacokinetic Parameters of Meclizine in Healthy Adults after a Single 25 mg Oral Dose [1]

FormulationTmax (h)Cmax (ng/mL)AUC0-24 (ng·h/mL)AUC0-∞ (ng·h/mL)T½ (h)
Oral Tablet (MOT)3.11 ± 1.3580.07 ± 51.85446.52464.535.21 ± 0.80
Oral Solution (MOS)1.28 ± 0.7499.43 ± 48.34465.04481.425.24 ± 0.82

Data are presented as mean ± standard deviation. AUC values are geometric means.[1]

Table 2: Pharmacokinetic Parameters of Meclizine in Children with Achondroplasia after a Single 25 mg Oral Dose (Fasted) [2][3][4]

ParameterMean ValueRange
Tmax (h)1.71 - 3
Cmax (ng/mL)13061.1 - 231
AUC0-24h (ng·h/mL)761292 - 1650
T½ (h)8.56.9 - 11.1

Table 3: Pharmacokinetic Parameters of Meclizine in Children with Achondroplasia after Repeated 12.5 mg/day Oral Dosing for 14 Days [5]

ParameterMean Value (95% CI)
Tmax (h)3.7 (3.1 - 4.2)
Cmax (ng/mL)167 (83 - 250)
AUC0-24h (ng·h/mL)1170 (765 - 1570)
T½ (h)7.4 (6.7 - 8.0)

Metabolism

The metabolism of meclizine is not extensively characterized in humans, but in vitro studies have identified the primary pathways.[6][7] Meclizine is metabolized in the liver, with cytochrome P450 2D6 (CYP2D6) being the dominant enzyme responsible for its biotransformation.[1][6][8][9] The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in meclizine exposure.[9][10]

The main metabolic reactions are believed to be aromatic hydroxylation and benzylic oxidation.[1][7] One of the identified metabolites in animal studies is norchlorcyclizine, which is formed through N-dealkylation.[1][11] In vitro studies with human liver microsomes have detected the formation of an oxidative metabolite with an additional oxygen group.[1]

meclizine_metabolism Meclizine Meclizine AromaticHydroxylation Aromatic Hydroxylation Metabolite Meclizine->AromaticHydroxylation CYP2D6 BenzylicOxidation Benzylic Oxidation Metabolite Meclizine->BenzylicOxidation CYP2D6 Norchlorcyclizine Norchlorcyclizine Meclizine->Norchlorcyclizine N-dealkylation (presumed)

Caption: Proposed metabolic pathways of meclizine.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of meclizine pharmacokinetics and metabolism.

  • Study Design: An open-label, single-dose, two-sequence, two-period, crossover, randomized study design was employed.

  • Subjects: Twenty healthy volunteers were enrolled.

  • Dosing: Subjects received a single oral 25 mg dose of meclizine as either an oral tablet (MOT) or an oral solution (MOS) after an overnight fast of at least 12 hours.

  • Washout Period: A washout period of at least one week separated the two study periods.

  • Blood Sampling: Blood samples were collected at pre-dose and at specified time points post-dose to characterize the plasma concentration-time profile of meclizine.

  • Sample Analysis: Plasma concentrations of meclizine were determined using a validated high-performance liquid chromatography-mass spectrometry (HPLC-MS) method.[12]

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

clinical_pk_workflow start Study Start screening Subject Screening and Enrollment start->screening randomization Randomization to Dosing Sequence screening->randomization period1 Period 1: Administration of MOT or MOS (25 mg) randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period (≥ 1 week) sampling1->washout period2 Period 2: Crossover Administration of Alternate Formulation washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis Plasma Sample Analysis (HPLC-MS) sampling2->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end Study End pk_analysis->end

Caption: Workflow of a clinical pharmacokinetic study of meclizine.

  • Enzyme Sources: Pooled human liver microsomes and recombinant human cytochrome P450 enzymes (CYP2D6, CYP3A4, CYP2C9, and CYP2C19) were used.

  • Reaction Mixture: The incubation mixture contained an NADPH-generating system (glucose-6-phosphate, NADP+, magnesium chloride, and glucose-6-phosphate dehydrogenase), alamethicin (a permeabilizing agent), and either human liver microsomes or a recombinant CYP enzyme.

  • Incubation: The reaction mixture was pre-incubated at 37°C for 2 minutes. The reaction was initiated by adding meclizine at various concentrations.

  • Metabolite Detection: The reaction was quenched, and the samples were analyzed by liquid chromatography-mass spectrometry (LC-MS) to monitor the depletion of the parent drug and the formation of metabolites. A precursor ion with an m/z of 407, corresponding to an oxidative metabolite of meclizine, was identified.[1]

  • Method: A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method with positive electrospray ionization was developed and validated.

  • Sample Preparation: Meclizine and an internal standard (e.g., flunarizine) were extracted from 0.1 mL of human plasma via protein precipitation with acetonitrile.

  • Chromatography: A Zorbax SB-C18 column (150 × 2.1 mm, 5 µm) was used for chromatographic separation.

  • Mobile Phase: The mobile phase consisted of a gradient of acetonitrile and 0.2% formic acid containing 2 mM ammonium acetate.

  • Quantification: Multiple reaction monitoring (MRM) was used for the quantification of meclizine.

  • Validation: The method was validated for sensitivity, linearity, reproducibility, and stability. The lower limit of quantification (LLOQ) was 0.5 ng/mL, with a linear calibration curve from 0.5 to 200 ng/mL.[12]

hplc_ms_workflow start Plasma Sample Collection extraction Protein Precipitation (Acetonitrile) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection HPLC Injection supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry Detection (MRM) ionization->detection quantification Data Analysis and Quantification detection->quantification end Results quantification->end

Caption: Workflow for the quantification of meclizine in plasma by HPLC-MS/MS.

Drug Interactions

Given that meclizine is primarily metabolized by CYP2D6, there is a potential for drug-drug interactions with inhibitors of this enzyme.[6] Co-administration of meclizine with strong CYP2D6 inhibitors may lead to increased plasma concentrations of meclizine, potentially increasing the risk of adverse effects such as drowsiness and anticholinergic effects. Therefore, caution should be exercised when meclizine is co-administered with known CYP2D6 inhibitors.[10]

Conclusion

This technical guide provides a detailed summary of the current knowledge on the pharmacokinetics and metabolism of this compound. The data presented in a structured format, along with detailed experimental protocols and visual diagrams, offer a valuable resource for professionals in the field of pharmaceutical sciences. Further research is warranted to fully elucidate the complete metabolic profile of meclizine in humans and to quantitatively assess the clinical significance of its metabolic drug-drug interactions.

References

Meclizine Dihydrochloride Monohydrate: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine Dihydrochloride Monohydrate, a first-generation H1 antihistamine widely used in the treatment of motion sickness and vertigo, has long been in clinical use without a definitive elucidation of its three-dimensional structure. This technical guide provides a detailed overview of the recently determined crystal structure of meclizine dihydrochloride, obtained through advanced Microcrystal Electron Diffraction (MicroED) techniques. For decades, traditional single-crystal X-ray diffraction methods were unsuccessful, leaving a critical knowledge gap. This document summarizes the key crystallographic data, details the experimental methodology used for structure determination, and discusses the potential for polymorphism—a critical consideration in pharmaceutical development. While specific polymorphic forms of this compound have not been reported in the literature, this guide outlines the standard experimental workflows and analytical techniques used for polymorph screening and characterization, offering a foundational framework for future research and development in this area.

Introduction

Meclizine is a piperazine-class antihistamine that functions as an inverse agonist at the H1 receptor.[1][2] Marketed under trade names such as Antivert and Bonine, it is a staple for managing motion sickness.[1][2] Despite its widespread medical use for over 70 years, its atomic-level structure remained elusive.[1][2] The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and potential for polymorphism, are of paramount importance. These characteristics can significantly influence critical drug product attributes such as solubility, stability, bioavailability, and manufacturability. This guide serves to consolidate the known structural information for meclizine dihydrochloride and provide a technical framework for the investigation of its polymorphic landscape.

Crystal Structure of Meclizine Dihydrochloride

The crystal structure of meclizine dihydrochloride was successfully determined in 2024 by Lin et al. using Microcrystal Electron Diffraction (MicroED), a technique that allows for the analysis of nanocrystals from what appears to be an amorphous powder.[1][2] This breakthrough provided the first atomic-resolution view of this long-standing pharmaceutical agent.

Crystallographic Data

The structure was solved as a racemic mixture containing both R and S enantiomers.[1] The key crystallographic parameters are summarized in the table below.

ParameterValueReference
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Unit Cell Dimensions
a14.39 Å[1]
b7.19 Å[1]
c24.52 Å[1]
α90.000°[1]
β101.958°[1]
γ90.000°[1]
Resolution 0.96 Å[1]

Table 1: Crystallographic Data for Meclizine Dihydrochloride.

Molecular and Crystal Packing

The asymmetric unit of the meclizine dihydrochloride crystal contains two enantiomers (1R/1S).[1] The crystal packing is characterized by repetitive double layers of these enantiomers (1R-1R or 1S-1S).[1] This arrangement is stabilized by a network of strong N−H⋯Cl⁻ hydrogen bonds.[1] Weaker interactions, including C−H⋯Cl⁻ hydrogen bonds and π-stacking, further contribute to the stability of the crystal lattice.[1] The piperazine ring adopts a rigid chair conformation, a feature also observed in other piperazine-class antihistamines.[1]

Experimental Protocol: Crystal Structure Determination via MicroED

The determination of the meclizine dihydrochloride structure was a notable achievement, made possible by the MicroED technique.

Sample Preparation

The meclizine dihydrochloride sample was prepared for MicroED following established procedures.[1] This typically involves applying a small amount of the seemingly amorphous powder to an electron microscopy grid.

Data Collection
  • Instrumentation : A 200 kV Transmission Electron Microscope (TEM) equipped with a CMOS camera was used for data collection.[1]

  • Crystal Screening : Crystals suitable for diffraction were identified in imaging mode. The thickness of the crystals was a critical factor for obtaining high-quality diffraction data.[1]

  • Diffraction Data Acquisition : Continuous rotation electron diffraction data were collected from the nanocrystals.[1]

Structure Solution and Refinement
  • Data Processing : The collected electron diffraction intensities were processed and converted into a format suitable for crystallographic software (SHELX).[1]

  • Structure Solution : The structure was solved ab initio using SHELXT at a resolution of 0.96 Å.[1]

  • Refinement : The structural model was then refined to yield the final crystallographic data presented in Table 1.

The logical workflow for this process is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_data MicroED Data Collection cluster_solve Structure Solution prep1 Obtain Meclizine Dihydrochloride Powder prep2 Apply Powder to EM Grid prep1->prep2 data1 Screen for Nanocrystals in TEM prep2->data1 data2 Select Suitable Crystal data1->data2 data3 Collect Continuous Rotation Electron Diffraction Data data2->data3 solve1 Process Diffraction Data (XDSCONV) data3->solve1 solve2 Solve Structure Ab Initio (SHELXT) solve1->solve2 solve3 Refine Structural Model solve2->solve3 solve4 Final Crystal Structure solve3->solve4

Fig. 1: Experimental workflow for MicroED crystal structure determination.

Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of an API can exhibit distinct physicochemical properties, which can have profound implications for drug development and performance. As of this writing, there are no published studies specifically identifying or characterizing polymorphs of this compound. However, the potential for polymorphism should be a key consideration for any pharmaceutical development program involving this molecule.

General Principles of Polymorph Screening

A systematic polymorph screen aims to crystallize a compound under a wide variety of conditions to induce the formation of different solid forms. The goal is to identify the most thermodynamically stable form and any relevant metastable forms.

G cluster_crystallization Crystallization Methods cluster_analysis Solid-State Analysis start API Sample c1 Solvent Evaporation start->c1 c2 Cooling Crystallization start->c2 c3 Anti-solvent Addition start->c3 c4 Slurry Conversion start->c4 c5 Grinding / Stress start->c5 a1 X-Ray Powder Diffraction (XRPD) c1->a1 c2->a1 c3->a1 c4->a1 c5->a1 a2 Differential Scanning Calorimetry (DSC) a1->a2 a3 Thermogravimetric Analysis (TGA) a1->a3 a4 Spectroscopy (FTIR, Raman) a1->a4 end Identified Polymorphs a2->end a3->end a4->end

Fig. 2: General workflow for a pharmaceutical polymorph screen.
Key Experimental Protocols for Polymorph Characterization

Should different crystalline forms of this compound be discovered, a suite of analytical techniques would be required for their characterization.

  • Principle : XRPD is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as a "fingerprint."

  • Methodology :

    • A small amount of the powdered sample is gently packed into a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam.

    • A detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

    • The resulting diffractograms of different batches or crystallization experiments are compared to identify different patterns.

  • Principle : Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, which is particularly useful for identifying and quantifying solvates and hydrates.

  • Methodology (DSC) :

    • A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

    • The sample pan and an empty reference pan are placed in the DSC furnace.

    • The temperature is ramped at a constant rate (e.g., 10 °C/min).

    • The differential heat flow between the sample and reference is recorded. Endothermic (melting) and exothermic (crystallization) events are identified.

  • Methodology (TGA) :

    • A small amount of the sample is placed in a tared TGA pan.

    • The pan is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen).

    • The mass of the sample is continuously monitored as the temperature increases. A step-wise loss of mass would indicate the loss of water in a monohydrate.

  • Principle : Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs based on differences in their molecular conformation and intermolecular interactions (e.g., hydrogen bonding), which result in distinct vibrational spectra.

  • Methodology (FTIR-ATR) :

    • A small amount of the sample is placed on the attenuated total reflectance (ATR) crystal.

    • Pressure is applied to ensure good contact.

    • The infrared spectrum is collected over a specific range (e.g., 4000-400 cm⁻¹).

    • Spectra from different samples are overlaid and compared for differences in peak position, shape, and intensity.

Conclusion

The recent elucidation of the crystal structure of meclizine dihydrochloride by MicroED has filled a significant, long-standing gap in our understanding of this important pharmaceutical compound. The detailed crystallographic data provides a crucial foundation for structure-based drug design and a deeper understanding of its physicochemical properties. While the polymorphic landscape of this compound remains unexplored, this guide provides the necessary technical background and experimental frameworks for such an investigation. A thorough polymorph screen, utilizing techniques such as XRPD, DSC, TGA, and vibrational spectroscopy, would be a critical step in any further development or lifecycle management of meclizine, ensuring the consistent quality, safety, and efficacy of the final drug product. Researchers and drug development professionals are encouraged to apply these principles to further characterize the solid-state properties of this widely used medication.

References

A Technical Guide to the Solubility of Meclizine Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Meclizine Dihydrochloride Monohydrate in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to this compound

Meclizine is a first-generation histamine H1 antagonist, widely used for the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] It exerts its therapeutic effects by blocking H1 receptors in the brain, thereby inhibiting signaling pathways that trigger these symptoms.[3][4] this compound is the hydrated salt form of the active pharmaceutical ingredient. Understanding its solubility characteristics is paramount for the development of effective oral and parenteral dosage forms.

Solubility Profile of this compound

The solubility of a drug substance is a critical physicochemical property that influences its dissolution rate, bioavailability, and overall therapeutic efficacy. This compound is known to be a poorly water-soluble drug.[5] The following table summarizes the available quantitative solubility data in various solvents.

Note on Data Interpretation: The available literature does not always explicitly differentiate between the dihydrochloride and the dihydrochloride monohydrate forms of meclizine when reporting solubility data. The data presented below is a compilation from various sources and should be considered with this ambiguity in mind.

Table 1: Quantitative Solubility of this compound

SolventSolubility (mg/mL)Reference(s)
Water0.261[5]
Water (at pH > 2.0)Very Low[5]
Ethanol0.11[6]
Dimethyl Sulfoxide (DMSO)0.17[6]
Dimethyl Sulfoxide (DMSO)4.0[7]
Dimethylformamide (DMF)5[6]

The significant discrepancy in the reported DMSO solubility values highlights the importance of experimental context, such as temperature and the specific experimental method used.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][8][9][10] The following is a detailed protocol for determining the solubility of a poorly soluble active pharmaceutical ingredient (API) like this compound.

3.1. Materials and Equipment

  • This compound (pure API)

  • Selected solvents (e.g., Water, Ethanol, DMSO, pH-adjusted buffers)

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

3.3. Important Considerations

  • Purity of Compound and Solvents: Ensure the use of high-purity API and analytical grade solvents.

  • Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is temperature-dependent.

  • pH of the Medium: For aqueous solubility, the pH of the medium should be controlled and recorded, as it can significantly influence the solubility of ionizable compounds like meclizine.

  • Solid State of the API: The polymorphic form and particle size of the API can affect its solubility. It is important to characterize the solid form used in the study.

Visualizations

4.1. Mechanism of Action of Meclizine

Meclizine functions as a histamine H1 receptor antagonist in the central nervous system. The following diagram illustrates the signaling pathway involved in motion sickness and how meclizine intervenes.

meclizine_moa cluster_stimuli Motion Sickness Stimuli cluster_brain Central Nervous System cluster_drug Drug Intervention Motion Motion Vestibular Vestibular Nuclei Motion->Vestibular Activates Visual Visual Input Visual->Vestibular CTZ Chemoreceptor Trigger Zone (CTZ) Vestibular->CTZ Histamine (H1) Signaling NTS Nucleus of the Solitary Tract (NTS) NTS->CTZ Histamine (H1) Signaling VomitingCenter Vomiting Center (Medulla) CTZ->VomitingCenter Activates NauseaVomiting NauseaVomiting VomitingCenter->NauseaVomiting Nausea & Vomiting Meclizine Meclizine Meclizine->CTZ Blocks H1 Receptors Meclizine->VomitingCenter Blocks H1 Receptors

Caption: Mechanism of action of Meclizine as a histamine H1 receptor antagonist.

4.2. Experimental Workflow for Shake-Flask Solubility Determination

The following diagram outlines the key steps involved in the shake-flask method for determining the equilibrium solubility of a drug substance.

shake_flask_workflow Start Start: Excess API + Solvent Equilibration Equilibration (Shaking at Constant Temp) Start->Equilibration Separation Phase Separation (Settling/Centrifugation) Equilibration->Separation Filtration Filtration of Supernatant (0.22 µm filter) Separation->Filtration Dilution Dilution of Filtrate Filtration->Dilution Analysis Concentration Analysis (HPLC/UV-Vis) Dilution->Analysis Result Solubility Calculation (mg/mL) Analysis->Result

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Meclizine Dihydrochloride Monohydrate physicochemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Meclizine Dihydrochloride Monohydrate

Introduction

This compound is a first-generation H1 histamine receptor antagonist belonging to the piperazine class of compounds.[1][2] It is widely utilized in clinical practice for its antiemetic and antivertigo properties, primarily in the treatment of motion sickness and symptoms associated with vestibular system disorders like vertigo.[3][4][5] Chemically, it is identified as 1-(p-chloro-α-phenylbenzyl)-4-(m-methylbenzyl) piperazine dihydrochloride monohydrate.[6] Understanding its core physicochemical properties is paramount for researchers, scientists, and drug development professionals involved in formulation, analytical method development, and quality control. This guide provides a comprehensive overview of these properties, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Physicochemical Properties

This compound is a white or slightly yellowish crystalline powder.[6][7] Its fundamental properties are summarized in the table below. Recent advancements using microcrystal electron diffraction (MicroED) have successfully determined its three-dimensional crystal structure, a feat previously unachieved by single-crystal X-ray diffraction.[1][2] The structure was identified as a centrosymmetric monoclinic space group (P21/c) containing two racemic enantiomers (R/S).[1] The crystal packing is stabilized by strong N−H⋯Cl− hydrogen bonds and weaker interactions, including C−H⋯Cl− hydrogen bonds and pi-stacking.[1][8]

PropertyValueReferences
Chemical Formula C25H27ClN2·2HCl·H2O[7][9][10]
Molecular Weight 481.89 g/mol [7][9][11]
Appearance White to slightly yellowish crystalline powder[6][7][10]
Melting Point 210-213 °C or 217–224 °C[7][9][10][12]
LogP 5.8 / 6.971[11][13]
Crystal System Monoclinic (Space Group: P21/c)[1]
IUPAC Name 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;dihydrochloride[9][14]

Note: Discrepancies in reported melting points and LogP values exist in the literature, which may be attributable to different experimental conditions or the specific salt form being analyzed.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution and bioavailability. This compound is characterized by its low aqueous solubility. It is described as practically insoluble in water but shows increased solubility in dilute acids and certain organic solvents.[4][7][10]

SolventSolubilityReferences
Water Practically insoluble / Slightly soluble[4][7][9][12]
Dilute Acids Slightly soluble[7][13]
Alcohol Slightly soluble[7][13]
Chloroform Slightly soluble[12][13]
DMSO Slightly soluble (~0.17 mg/mL)[12][15]
Ethanol Soluble (~0.11 mg/mL)[15]
Acid-Alcohol-Water Mixtures Freely soluble[7]

Mechanism of Action: H1 Receptor Antagonism

Meclizine's therapeutic effects are primarily attributed to its antagonism of histamine H1 receptors.[16][17] In the context of motion sickness and vertigo, stimuli from the inner ear's vestibular system activate H1 receptors on the vestibular nuclei and the nucleus of the solitary tract (NTS).[3][18] This signal is then transmitted to the chemoreceptor trigger zone (CTZ) and the medullary vomiting center, inducing nausea and vomiting.[3][5] Meclizine acts by blocking these H1 receptors, thereby inhibiting the signaling pathway from the vestibular apparatus to the brainstem's emetic centers.[3][18] Additionally, its anticholinergic and central nervous system depressant properties contribute to its overall efficacy.[5][16]

G cluster_input Stimuli cluster_vestibular Vestibular & Brainstem Nuclei cluster_brainstem Emetic Centers cluster_output Physiological Response Motion Motion Sickness Stimuli VestibularNuclei Vestibular Nuclei & Nucleus of Solitary Tract (NTS) Motion->VestibularNuclei H1 Histamine H1 Receptors VestibularNuclei->H1 activate CTZ Chemoreceptor Trigger Zone (CTZ) H1->CTZ transmit signal VC Vomiting Center (Medulla) CTZ->VC stimulate Nausea Nausea & Vomiting VC->Nausea Meclizine Meclizine Dihydrochloride Monohydrate Meclizine->H1 Inhibits

Meclizine's inhibitory action on the H1 receptor-mediated emetic pathway.

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail common experimental protocols for determining key properties of this compound.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[19] Purity is often indicated by a sharp melting point range, whereas impurities can cause depression and broadening of the range.[20]

Methodology

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 1-2 mm.[21]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[22]

  • Approximate Determination: If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find an approximate range.[22]

  • Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-20 °C below the approximate melting point. Then, reduce the heating rate to a slow ramp (e.g., 1-2 °C/minute).[20][22]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_complete). The melting point is reported as this range.[20]

G start Start prep Prepare Dry, Powdered Sample start->prep end End load Load Sample into Capillary Tube (1-2 mm) prep->load place Place Capillary in Apparatus load->place fast_heat Rapid Heating (10-20°C/min) place->fast_heat approx_mp Determine Approximate Melting Range fast_heat->approx_mp slow_heat Slow Heating (1-2°C/min) ~15°C below Approx. MP approx_mp->slow_heat observe Observe & Record T(onset) and T(complete) slow_heat->observe report Report Melting Point Range observe->report report->end

Workflow for determining melting point via the capillary method.
Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[23][24]

Methodology

  • Buffer Preparation: Prepare aqueous buffers covering the physiological pH range of 1.2 to 6.8.[23]

  • Sample Addition: Add an excess amount of solid this compound to a flask containing a known volume of a specific pH buffer. The presence of undissolved solid throughout the experiment is essential.[24]

  • Equilibration: Place the flask in a mechanical agitator (e.g., orbital shaker) set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies) and agitate for a predetermined time sufficient to reach equilibrium (e.g., 24-48 hours).[23][25] The time to reach equilibrium should be established in preliminary studies.[25]

  • Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by allowing the suspension to settle, followed by centrifugation and/or filtration through a non-binding filter (e.g., 0.45 µm PVDF).[26]

  • Sample Analysis: Withdraw a precise aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot if necessary and determine the concentration of dissolved meclizine using a validated analytical method, such as HPLC.[24]

  • Reporting: The experiment should be performed in at least triplicate for each pH condition.[25] The solubility is reported in units such as mg/mL.

G start Start prep Prepare pH Buffers (pH 1.2 - 6.8) start->prep end End add Add Excess API to Buffer in Shake-Flask prep->add equilibrate Agitate at Constant Temp (e.g., 37°C) until Equilibrium add->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate analyze Quantify API in Supernatant via Validated Method (HPLC) separate->analyze calculate Calculate & Report Solubility (mg/mL) analyze->calculate calculate->end

Workflow for the shake-flask equilibrium solubility protocol.
Purity and Assay Determination by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise and accurate method for quantifying this compound in bulk material and pharmaceutical formulations.[27][28] Stability-indicating methods can also separate the parent drug from its degradation products.[27][28]

Representative Methodology This protocol is based on a published stability-indicating method.[27][28]

  • Chromatographic System: HPLC with a Photo-Diode Array (PDA) detector.

  • Column: C8 (250 mm × 4.6 mm, 5 µm particle size).[27][28]

  • Mobile Phase: A mixture of 0.2% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 65:35 v/v ratio.[27][28]

  • Flow Rate: 1.0 mL/min.[27][28]

  • Detection Wavelength: 229 nm.[27][28]

  • Injection Volume: 20 µL.

  • Procedure:

    • Solution Preparation: Prepare the mobile phase, filter, and degas. Accurately weigh and dissolve standard and sample materials in a suitable diluent (e.g., mobile phase) to create stock and working solutions.

    • System Equilibration: Pump the mobile phase through the system until a stable baseline is achieved.

    • Analysis: Inject a series of standard solutions to establish a calibration curve. Inject the sample solutions in triplicate.

    • Quantification: Identify the meclizine peak by its retention time. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

G start Start prep_mobile Prepare & Degas Mobile Phase start->prep_mobile prep_solutions Prepare Standard & Sample Solutions start->prep_solutions end End equilibrate Equilibrate HPLC System (Column & Detector) prep_mobile->equilibrate prep_solutions->equilibrate calibrate Inject Standards & Generate Calibration Curve equilibrate->calibrate inject_sample Inject Sample Solution calibrate->inject_sample separate Chromatographic Separation on Column (e.g., C8) inject_sample->separate detect Detect Analyte (e.g., 229 nm) separate->detect quantify Integrate Peak Area & Calculate Concentration detect->quantify quantify->end

General workflow for quantitative analysis by RP-HPLC.

References

The Neuroprotective Landscape of Meclizine Dihydrochloride Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation antihistamine commonly used for motion sickness and vertigo, has emerged as a promising neuroprotective agent with therapeutic potential across a spectrum of neurodegenerative diseases.[1][2][3][4] Extensive preclinical research has demonstrated its efficacy in models of Huntington's disease, Parkinson's disease, stroke, and neuroinflammation.[2][5][6][7] This technical guide provides an in-depth overview of the core research into the neuroprotective effects of Meclizine Dihydrochloride Monohydrate, focusing on its mechanisms of action, experimental validation, and the underlying signaling pathways.

The primary neuroprotective mechanism of meclizine is not linked to its anti-histaminergic or anti-muscarinic properties but rather its ability to modulate cellular energy metabolism.[1][4] Specifically, meclizine orchestrates a shift from mitochondrial respiration to glycolysis, a phenomenon that confers neuronal resilience in the face of metabolic stressors and toxic insults.[2][5][6] This guide will synthesize the key quantitative data from pivotal studies, detail the experimental protocols used to elucidate these effects, and provide visual representations of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: A Metabolic Shift

The neuroprotective effects of meclizine are predominantly attributed to its influence on cellular bioenergetics. It confers protection by inducing a metabolic shift from oxidative phosphorylation (OXPHOS) to glycolysis.[1][5][6] This is particularly relevant in the context of many neurodegenerative diseases where mitochondrial dysfunction and impaired energy metabolism are early pathological features.[1][4]

In models of Huntington's disease, meclizine's protective effects strongly correlate with its ability to suppress mitochondrial respiration.[1][4] This reduction in reliance on oxidative phosphorylation is compensated by an upregulation of glycolysis.[2] This metabolic reprogramming is thought to provide neurons with a more robust energy supply during periods of ischemic or toxic stress.[2][5]

Signaling Pathways

Glycolysis Enhancement Pathway

Meclizine actively promotes glycolysis through the upregulation of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[2] PFKFB3 is a key enzyme that synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway.[2] By increasing the activity of PFK-1, meclizine enhances the overall glycolytic flux, leading to increased ATP production from glucose outside of the mitochondria.[2]

G Meclizine Meclizine PFKFB3 PFKFB3 (6-phosphofructo-2-kinase/ fructose-2,6-biphosphatase 3) Meclizine->PFKFB3 Upregulates F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP Synthesizes PFK1 PFK-1 (Phosphofructokinase-1) F26BP->PFK1 Allosterically Activates Glycolysis Glycolysis PFK1->Glycolysis Enhances ATP ATP Glycolysis->ATP Produces

Caption: Meclizine-induced enhancement of glycolysis.
Anti-Inflammatory Signaling Pathway

In models of neuroinflammation, meclizine has been shown to exert protective effects by down-regulating key inflammatory signaling pathways.[7] Specifically, it has been observed to inhibit the phosphorylation, and thus activation, of AKT, NF-κβ, ERK, and JNK.[7] These pathways are central to the production of pro-inflammatory cytokines and the activation of microglia and astrocytes, which are hallmarks of neuroinflammatory processes.

G LPS Lipopolysaccharide (LPS) AKT AKT LPS->AKT NFkB NF-κβ LPS->NFkB ERK ERK LPS->ERK JNK JNK LPS->JNK Meclizine Meclizine Meclizine->AKT Meclizine->NFkB Meclizine->ERK Meclizine->JNK Pro_inflammatory_Mediators Pro-inflammatory Mediators AKT->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Mediators ERK->Pro_inflammatory_Mediators JNK->Pro_inflammatory_Mediators Neuroinflammation Neuroinflammation Pro_inflammatory_Mediators->Neuroinflammation

Caption: Meclizine's anti-neuroinflammatory pathway.

Quantitative Data Summary

The neuroprotective efficacy of meclizine has been quantified across various experimental models. The following tables summarize key findings.

In Vitro Model Assay Meclizine Concentration Result Reference
STHdhQ111/111 cells (Huntington's model)Cell Viability (ATP levels)50 µM~2-fold increase in cell survival after serum withdrawal[6]
STHdhQ111/111 cells (Huntington's model)Apoptosis (Cleaved Caspase 3 & 7)50 µMSuppression of caspase cleavage[6]
Primary Rat Cortical Neurons (Parkinson's model)Neuronal Death (Fluoro-Jade C)3.125 µMReduction in neuronal death from 20.38% to 12.68%[2]
SH-SY5Y cells (Parkinson's model)Caspase-3 Activity12.5 µMSignificant reduction in 6-OHDA induced caspase-3 activity[8]
SH-SY5Y cells (Parkinson's model)PFKFB3 Protein Levels12.5 µM~1.4-fold increase in PFKFB3 protein expression[8]
In Vivo Model Assay Meclizine Dosage Result Reference
C. elegans (Huntington's model)Mechanosensation Rescue33.3 µMOptimal dose-dependent improvement in sensory response[6]
Mouse Model of Stroke (MCAO)Infarct VolumePre-treatmentSignificant decrease in infarct volumes[2][5]
Mouse Model of Stroke (MCAO)Anoxic Depolarization LatencyPre-treatmentDelay in the onset of anoxic depolarization[2][5]
Mouse Model of Neuroinflammation (LPS)Brain IL-1β, TNF-α, NF-κβ, AKT, ERK, JNK12.5 & 25 mg/kgSignificant down-regulation of all inflammatory markers[7][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols.

In Vitro Neuroprotection Assay (Huntington's Disease Model)

This protocol assesses the ability of meclizine to protect against apoptosis in a cellular model of Huntington's disease.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis A Plate STHdhQ111/111 striatal cells B Induce apoptosis by serum withdrawal A->B C Co-treat with Meclizine (e.g., 50 µM) or vehicle (DMSO) B->C D Incubate for 24 hours C->D E Measure cell viability (ATP levels) D->E F Perform Western blot for cleaved caspases 3 and 7 D->F

Caption: Workflow for in vitro neuroprotection assay.
  • Cell Line: Conditionally immortalized striatal cells from HdhCAG knock-in mouse embryos expressing huntingtin with 111 glutamine repeats (STHdhQ111/111).[6]

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/ml G418 at 33°C.

  • Induction of Apoptosis: Apoptosis is induced by withdrawing the fetal bovine serum from the culture medium.[6]

  • Meclizine Treatment: Cells are treated with a desired concentration of meclizine (e.g., 50 µM) or a vehicle control (DMSO) at the time of serum withdrawal.[6]

  • Incubation: Cells are incubated for 24 hours.[6]

  • Analysis:

    • Cell Viability: Measured using a commercially available ATP-based assay (e.g., CellTiter-Glo).[6]

    • Apoptosis: Assessed by Western blotting for the presence of cleaved caspases 3 and 7.[6]

In Vivo Neuroprotection Assay (Stroke Model)

This protocol evaluates the neuroprotective effects of meclizine in a mouse model of ischemic stroke.

  • Animal Model: Male C57BL/6 mice.

  • Surgical Procedure: Transient middle cerebral artery occlusion (MCAO) is induced for a specified duration (e.g., 60 minutes) to mimic ischemic stroke.

  • Meclizine Administration: Meclizine is administered intraperitoneally at a specific dosage (e.g., 30 mg/kg) at defined time points before the MCAO procedure (e.g., 17 hours and 3 hours prior).[2][5]

  • Outcome Measures:

    • Anoxic Depolarization Latency: Monitored using electrophysiological recordings to determine the time to the onset of massive cellular depolarization after the induction of ischemia.[2][5]

    • Infarct Volume: Assessed 24 hours after MCAO by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).[2][5]

    • Neurological Deficit Score: Evaluated using a standardized scoring system to assess motor and sensory deficits.

In Vivo Neuroinflammation Assay (LPS Model)

This protocol investigates the anti-neuroinflammatory properties of meclizine in a lipopolysaccharide (LPS)-induced mouse model.

  • Animal Model: Adult male Swiss albino mice.[7][9]

  • Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 5 mg/kg) is administered.[7][9]

  • Meclizine Treatment: Meclizine is administered orally (p.o) at different doses (e.g., 12.5 and 25 mg/kg) for a period of 14 days.[7][9]

  • Analysis:

    • Histopathology: Brain tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

    • Immunohistochemistry: Brain sections are stained for glial fibrillary acidic protein (GFAP) to evaluate astrogliosis.[7][9]

    • Biochemical Analysis: Brain homogenates are used to measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α) and key signaling proteins (NF-κβ, p-AKT, p-ERK, p-JNK) using ELISA or Western blotting.[7][9]

Conclusion

The research landscape of this compound presents a compelling case for its repurposing as a neuroprotective agent. Its unique mechanism of action, centered on the modulation of cellular energy metabolism, offers a novel therapeutic strategy for a range of neurodegenerative disorders. The consistent and robust neuroprotective effects observed across diverse preclinical models, from cell culture to animal models of complex diseases, underscore its therapeutic potential. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research and development efforts. Further investigation into the precise molecular targets of meclizine within the mitochondrial and glycolytic pathways, as well as well-designed clinical trials, are warranted to translate these promising preclinical findings into tangible benefits for patients with neurodegenerative diseases.

References

Meclizine Dihydrochloride Monohydrate in Inner Ear Disorder Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine dihydrochloride monohydrate, a first-generation histamine H1 receptor antagonist with central anticholinergic properties, is a widely utilized compound for the symptomatic relief of vertigo and motion sickness.[1][2] Its efficacy in mitigating symptoms associated with inner ear disorders has prompted extensive investigation into its mechanism of action and therapeutic potential in various preclinical and clinical models. This technical guide provides an in-depth overview of the use of meclizine in inner ear disorder models, focusing on its pharmacodynamics, experimental protocols, and quantitative outcomes. Detailed methodologies for key experiments are presented, alongside a comprehensive summary of quantitative data in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's physiological effects.

Introduction

Inner ear disorders, such as Meniere's disease, vestibular neuritis, and benign paroxysmal positional vertigo (BPPV), are characterized by debilitating symptoms including vertigo, dizziness, nausea, and imbalance.[1][3] These conditions arise from dysfunction of the vestibular system, which is responsible for maintaining balance and spatial orientation.[3] Meclizine has been a mainstay in the symptomatic management of these disorders for decades.[1] This guide delves into the scientific foundation of meclizine's application in relevant experimental models, providing a critical resource for researchers engaged in the development of novel therapeutics for vestibular pathologies.

Mechanism of Action

Meclizine's primary mechanism of action is the blockade of histamine H1 receptors in the central nervous system, particularly within the vestibular nuclei and the chemoreceptor trigger zone.[1][2] This antagonism inhibits the excitatory effects of histamine on vestibular pathways, thereby reducing the perception of motion and alleviating symptoms of vertigo and nausea.[4][5] Additionally, meclizine exhibits anticholinergic properties, which contribute to its vestibular-suppressant effects.[1]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[6][7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in neuronal excitation within the vestibular nuclei. Meclizine, as an antagonist, prevents this signaling cascade from occurring.

Histamine H1 Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Excitation Neuronal Excitation Ca->Excitation PKC->Excitation Histamine Histamine Histamine->H1R Binds to Meclizine Meclizine Meclizine->H1R Blocks

Fig 1. Histamine H1 Receptor Signaling Pathway in Vestibular Neurons.

Quantitative Data from Experimental Models

The following tables summarize quantitative data from key studies investigating the effects of meclizine in various models of inner ear and vestibular function.

Table 1: Human Vestibular Stimulation Model
ParameterConditionMeclizine GroupPlacebo Groupp-valueReference
Change in Torsional Velocity (°/s) Vestibular Stimulation (Low Intensity) 2.36 (±7.65)-0.01 (±4.17)<0.05[8][9]
Vestibular Stimulation (High Intensity) 2.61 (±6.67)-3.49 (±4.76)<0.05[8][9]
Visual-Vestibular Stimulation (Low Intensity) -0.40 (±3.87)3.75 (±5.62)<0.05[8][9]
Visual-Vestibular Stimulation (High Intensity) 3.88 (±6.51)-3.88 (±8.55)<0.05[8][9]

Data are presented as mean (± standard deviation). A positive value indicates an increase in torsional velocity, while a negative value indicates a decrease.

Table 2: Mouse Model of Central Nervous System Oxygen Toxicity
ParameterMeclizine Group (Mean ± SD)Control Group (Mean ± SD)p-valueReference
Latency to Seizure (seconds) 434 ± 174414 ± 113Not Significant[10]
Table 3: Clinical Studies on Vertigo
Study DesignComparisonOutcome MeasureMeclizine Resultp-valueReference
Double-blind, crossoverMeclizine vs. PlaceboReduction in severity and frequency of vertigo attacksSignificantly more effective than placeboNot specified[11][12]
Randomized, double-blind, placebo-controlledMeclizine (25mg) vs. Diazepam (5mg)Mean VAS score improvement at 60 minutes400.60[13]

Experimental Protocols

Detailed methodologies for key experimental models are provided below to facilitate replication and further investigation.

Human Vestibular and Visual-Vestibular Stimulation Protocol

This protocol is based on the methodology described by Weerts et al. (2020).[8][9]

G cluster_workflow Experimental Workflow A Subject Recruitment (12 healthy volunteers) B Stratified Randomization (Meclizine vs. Placebo) A->B C Baseline Measurements (Visual, Vestibular, Visual-Vestibular Stimulation) B->C D Drug Administration (Meclizine or Placebo) C->D E Post-intervention Measurements (2 hours post-administration) D->E F Data Analysis (Torsional eye velocity, nystagmus) E->F

Fig 2. Human Vestibular Stimulation Experimental Workflow.

Detailed Steps:

  • Subject Recruitment and Randomization: Twelve healthy subjects are recruited and divided into two groups (meclizine and placebo) through stratified randomization.[8][9]

  • Stimulation Protocols: Subjects are exposed to three types of stimulation in the roll plane:

    • Vestibular (VES): Stimulation in complete darkness.

    • Visual (VIS): Visual stimulation without physical movement.

    • Visual-Vestibular (VIS+VES): Combined visual and physical stimulation.[8][9]

  • Stimulation Intensities: Stimulations are performed at two intensity levels: 14°/s² and 28°/s².[14]

  • Measurements: Eye movements are tracked to measure torsional slow-phase velocities, amplitudes, and nystagmus beats.[8][9]

  • Drug Administration: A single dose of meclizine (e.g., 50 mg) or a matching placebo is administered.

  • Timing: Measurements are taken before and 2 hours after drug administration to assess the drug's effect.[8]

Mouse Model of CNS Oxygen Toxicity Protocol

This protocol is adapted from a study investigating the effects of meclizine on central nervous system oxygen toxicity.[10]

G cluster_workflow Experimental Workflow A Animal Preparation (20 male mice) B Randomized Crossover Design (Control vs. Meclizine) A->B C Drug/Vehicle Administration B->C D Hyperbaric Oxygen Exposure (6 atmospheres absolute) C->D E Observation (Latency to tonic-clonic seizures) D->E F Data Analysis E->F

Fig 3. CNS Oxygen Toxicity Mouse Model Workflow.

Detailed Steps:

  • Animal Model: Twenty male mice are used in a randomized crossover design.[10]

  • Drug Administration: Mice are administered either a control solution (carboxymethyl cellulose solvent) or meclizine.[10]

  • Hyperbaric Exposure: Animals are exposed to 6 atmospheres absolute pressure while breathing 100% oxygen.[10]

  • Endpoint Measurement: The primary endpoint is the latency to the onset of tonic-clonic seizures, which is visually measured.[10]

Discussion and Future Directions

The presented data indicate that meclizine has a significant modulatory effect on the vestibular system. In humans, it appears to have a complex, context-dependent effect on the vestibulo-ocular reflex, with inhibitory effects at low accelerations during combined visual-vestibular stimulation and excitatory effects during isolated vestibular stimulation.[8][9] In a mouse model of CNS oxygen toxicity, meclizine did not significantly alter the latency to seizures, suggesting it may be a safe option for individuals susceptible to both seasickness and oxygen toxicity.[10]

Future research should focus on elucidating the precise molecular interactions of meclizine with the H1 receptor and other potential targets within the central nervous system. Further studies employing more sophisticated animal models of specific inner ear disorders, such as endolymphatic hydrops for Meniere's disease, are warranted to better understand the therapeutic potential of meclizine beyond symptomatic relief. Dose-response studies in these models would be particularly valuable for optimizing therapeutic strategies. Additionally, the development of more selective H1 receptor antagonists with fewer sedative side effects remains a key objective in the field of vestibular pharmacology.

Conclusion

This compound remains a clinically relevant compound for the management of inner ear disorders. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative effects in experimental models, and detailed experimental protocols. The presented information serves as a valuable resource for researchers and drug development professionals working to advance the treatment of vestibular dysfunction. The continued investigation into the nuanced effects of meclizine and the development of novel vestibular suppressants hold promise for improving the quality of life for individuals affected by these debilitating conditions.

References

Meclizine Dihydrochloride Monohydrate: A Technical Guide to its Histamine H1 Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine Dihydrochloride Monohydrate is a first-generation histamine H1 antagonist widely recognized for its antiemetic and antivertigo properties. This technical guide provides an in-depth analysis of its core pharmacology, focusing on its mechanism of action as a potent H1 receptor inverse agonist. The document elucidates the intricate signaling pathways associated with H1 receptor activation and its subsequent inhibition by Meclizine. Furthermore, it presents a comprehensive summary of its pharmacokinetic and pharmacodynamic profiles, supported by quantitative binding affinity data. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in this area.

Introduction

Meclizine, a piperazine derivative, has been a cornerstone in the management of motion sickness and vertigo for decades.[1][2] Its therapeutic efficacy is primarily attributed to its ability to competitively inhibit the action of histamine at the H1 receptor, particularly within the vestibular system and the chemoreceptor trigger zone in the brainstem.[3][4] This guide aims to provide a detailed technical overview of this compound, with a specific focus on its H1 antagonist properties, to support ongoing research and drug development efforts.

Chemical and Physical Properties

This compound is a white or slightly yellowish crystalline powder.[5] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 1-(p-chloro-α-phenylbenzyl)-4-(m-methylbenzyl) piperazine dihydrochloride monohydrate
Molecular Formula C25H27ClN2 · 2HCl · H2O
Molecular Weight 481.89 g/mol
CAS Number 31884-77-2
Physical Description White to light yellow crystalline powder
Solubility Sparingly soluble in water, soluble in ethanol and DMSO

Mechanism of Action: Histamine H1 Receptor Antagonism

Meclizine functions as an inverse agonist at the histamine H1 receptor.[6] This means that it not only blocks the binding of histamine but also reduces the basal activity of the receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins.[7][8] This initiates a signaling cascade that is central to allergic and inflammatory responses, as well as neurotransmission in the central nervous system.

Histamine H1 Receptor Signaling Pathway

The activation of the H1 receptor by histamine triggers a well-defined signaling pathway, which is effectively blocked by Meclizine.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq_protein Gq/11 Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC->Cellular_Response Meclizine Meclizine Meclizine->H1R Blocks

Histamine H1 Receptor Signaling Pathway and Meclizine Inhibition.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of Meclizine is governed by its pharmacokinetic and pharmacodynamic properties.

ParameterDescription
Absorption Readily absorbed after oral administration.
Onset of Action Approximately 1 hour.[3][9]
Time to Peak Plasma Concentration (Tmax) About 3 hours.[3][9]
Duration of Action 8 to 24 hours.[3][9]
Metabolism Primarily metabolized in the liver by the CYP2D6 enzyme.[10]
Elimination Half-life Approximately 6 hours.[9]
Excretion Excreted in the feces as unchanged drug and in the urine as metabolites.[9]

Quantitative Data: Receptor Binding Affinity

The binding affinity of Meclizine for the histamine H1 receptor has been quantified, demonstrating its potency and selectivity. The inhibition constant (Ki) is a measure of the drug's affinity for the receptor; a lower Ki value indicates a higher affinity.

CompoundReceptorKi (nM)Reference
Meclizine Histamine H1 250 [11]
MeclizineMuscarinic3,600 - 30,000[12]
DiphenhydramineHistamine H111.5[13]
ChlorpheniramineHistamine H13.2[13]
LoratadineHistamine H129.3[7]
CetirizineHistamine H16[14]
FexofenadineHistamine H110.2[7]

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the H1 antagonist activity of compounds like Meclizine.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the histamine H1 receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors Incubate Incubate membranes with [³H]mepyramine and Meclizine Membrane_Prep->Incubate Radioligand Prepare [³H]mepyramine (radioligand) solution Radioligand->Incubate Test_Compound Prepare serial dilutions of Meclizine Test_Compound->Incubate Filter Separate bound and free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity on filters using a scintillation counter Wash->Scintillation Competition_Curve Generate a competition binding curve Scintillation->Competition_Curve IC50 Determine the IC₅₀ value Competition_Curve->IC50 Ki Calculate the Ki value using the Cheng-Prusoff equation IC50->Ki

Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled H1 antagonist, such as [³H]mepyramine, and varying concentrations of the test compound (Meclizine).

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Flux

This assay measures the ability of an antagonist to block histamine-induced intracellular calcium mobilization.[8][15]

Detailed Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the H1 receptor are cultured in a suitable medium.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specific period.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of Meclizine or a vehicle control.

  • Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.

  • Data Analysis: The inhibitory effect of Meclizine is quantified by measuring the reduction in the histamine-induced calcium signal. An IC₅₀ value can be determined from the concentration-response curve.

In Vivo Model: Histamine-Induced Cutaneous Wheal and Flare in Guinea Pigs

This model assesses the in vivo efficacy of an H1 antagonist in blocking histamine-induced vascular permeability and vasodilation in the skin.[12]

Detailed Methodology:

  • Animal Preparation: Guinea pigs are anesthetized, and their dorsal skin is shaved.

  • Drug Administration: Meclizine or a vehicle control is administered orally or intraperitoneally at various doses and at a specific time before the histamine challenge.

  • Histamine Challenge: A fixed dose of histamine is injected intradermally at designated sites on the back of the guinea pig.

  • Dye Injection: A vital dye, such as Evans blue, is injected intravenously to visualize the area of plasma extravasation (the wheal).

  • Measurement: After a set period, the diameters of the wheal (blueing area) and the flare (surrounding erythema) are measured.

  • Data Analysis: The inhibitory effect of Meclizine is determined by comparing the size of the wheal and flare in the drug-treated group to the vehicle-treated group.

Synthesis of this compound

The synthesis of Meclizine typically involves a two-step process.[16]

Meclizine_Synthesis Piperazine Piperazine Intermediate 1-(4-chlorobenzhydryl)piperazine Piperazine->Intermediate Chlorobenzhydryl_Chloride 4-Chlorobenzhydryl chloride Chlorobenzhydryl_Chloride->Intermediate Meclizine_Base Meclizine (base) Intermediate->Meclizine_Base Methylbenzyl_Chloride m-methylbenzyl chloride Methylbenzyl_Chloride->Meclizine_Base Meclizine_HCl Meclizine Dihydrochloride Monohydrate Meclizine_Base->Meclizine_HCl HCl Hydrochloric acid HCl->Meclizine_HCl

Synthetic Pathway for this compound.

Step 1: Synthesis of 1-(4-chlorobenzhydryl)piperazine

Piperazine is reacted with 4-chlorobenzhydryl chloride in the presence of a base and a suitable solvent to yield the intermediate, 1-(4-chlorobenzhydryl)piperazine.

Step 2: Synthesis of Meclizine and its Hydrochloride Salt

The intermediate from Step 1 is then reacted with m-methylbenzyl chloride to form the Meclizine base. The final product, this compound, is obtained by treating the base with hydrochloric acid.

Conclusion

This compound is a well-characterized first-generation histamine H1 antagonist with a clear mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy. This technical guide has provided a comprehensive overview of its pharmacology, including its interaction with the H1 receptor signaling pathway, quantitative binding data, and detailed experimental protocols. This information serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of Meclizine and providing a foundation for the discovery of novel H1 antagonists.

References

Off-Label Research Applications of Meclizine Dihydrochloride Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Meclizine, a first-generation antihistamine primarily used for motion sickness and vertigo, is gaining significant attention for its off-label therapeutic potential in a range of diseases, including cancer, neurodegenerative disorders, and mitochondrial dysfunction. This technical guide provides an in-depth overview of the current research on the off-label applications of Meclizine Dihydrochloride Monohydrate. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further investigation by researchers, scientists, and drug development professionals.

Introduction

This compound is a histamine H1 antagonist with well-established antiemetic and antivertigo properties.[1] Beyond its conventional use, a growing body of preclinical research has unveiled its multifaceted pharmacological activities, independent of its antihistaminergic effects. These studies highlight meclizine's potential as a repurposed drug for various pathological conditions. This guide focuses on the molecular mechanisms and experimental evidence supporting these novel applications.

Key Research Areas and Mechanisms of Action

Off-label research on meclizine has concentrated on three primary areas: oncology, neuroprotection, and mitochondrial-related diseases. The therapeutic effects observed in these fields are largely attributed to its ability to modulate cellular metabolism and induce programmed cell death.

Oncology

In cancer research, meclizine has demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines.

  • Induction of Apoptosis and Cell-Cycle Arrest: Meclizine has been shown to induce apoptosis and cause cell-cycle arrest in human colon cancer cells.[2][3] This is achieved through the upregulation of tumor suppressor proteins p53 and p21 and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This cascade leads to the release of cytochrome C from the mitochondria and activation of caspases 3, 8, and 9, ultimately resulting in apoptosis.[1][2] In A549 lung cancer cells, meclizine was found to be cytotoxic, inducing mitochondrial membrane depolarization and caspase-independent cell death.[4]

  • Synergistic Effects with Chemotherapy: Research has indicated that meclizine can synergistically enhance the anticancer effects of standard chemotherapeutic agents like paclitaxel in lung cancer cells, potentially allowing for lower, less toxic doses of these drugs.[4]

Neuroprotection

Meclizine has shown neuroprotective properties in models of Huntington's and Parkinson's diseases.[5][6]

  • Enhancement of Glycolysis: A key neuroprotective mechanism of meclizine is its ability to enhance glycolysis.[5][6] It achieves this by increasing the protein levels of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a crucial enzyme that activates phosphofructokinase, a rate-limiting step in glycolysis.[5][7] This metabolic shift is believed to provide neurons with an alternative energy source when mitochondrial function is compromised.

Mitochondrial Dysfunction

Meclizine's impact on cellular respiration is a central aspect of its off-label research applications.

  • Inhibition of Mitochondrial Respiration: Meclizine inhibits mitochondrial respiration in intact cells, but not in isolated mitochondria.[8] This unique mechanism is attributed to its direct, non-competitive inhibition of CTP:phosphoethanolamine cytidylyltransferase (PCYT2), an enzyme in the Kennedy pathway for phosphatidylethanolamine biosynthesis.[2][8] This inhibition leads to the accumulation of phosphoethanolamine, which in turn inhibits mitochondrial respiration.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on meclizine.

Parameter Cell Line/System Value Reference
IC50A549 (Lung Cancer)275 µM[4]
Apoptosis InductionCOLO 205 (Colon Cancer)>50 µM[2][3]

Table 1: Cytotoxicity of Meclizine in Cancer Cell Lines

Parameter Cell Line Treatment Result Reference
PFKFB3 Protein LevelSH-SY5Y (Neuroblastoma)12.5 µM Meclizine for 48h139.5 ± 12.3% of control[5][7]

Table 2: Effect of Meclizine on Protein Expression

Parameter Enzyme Inhibition Type Ki Reference
Inhibition ConstantCTP:phosphoethanolamine cytidylyltransferase (PCYT2)Non-competitive~31 µM[2]

Table 3: Enzyme Inhibition by Meclizine

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the off-label research of meclizine.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of meclizine on the expression levels of specific proteins (e.g., PFKFB3, p53, Bcl-2).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y, COLO 205) at a suitable density and allow them to adhere overnight. Treat the cells with desired concentrations of meclizine or vehicle control for the specified duration (e.g., 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PFKFB3, anti-p53, anti-Bcl-2, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following meclizine treatment.

Protocol:

  • Cell Culture and Treatment: Seed cells in culture plates and treat with meclizine or vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Lactate Production Assay

Objective: To measure the effect of meclizine on the rate of glycolysis by quantifying lactate secretion.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with meclizine or vehicle control for the desired time.

  • Sample Collection: Collect the cell culture medium.

  • Lactate Measurement: Use a commercial lactate assay kit. The principle involves the conversion of lactate to pyruvate by lactate dehydrogenase (LDH), which is coupled to the reduction of NAD+ to NADH. The resulting NADH can be measured colorimetrically or fluorometrically.

  • Standard Curve: Generate a standard curve using known concentrations of lactate.

  • Calculation: Determine the lactate concentration in the samples based on the standard curve and normalize to the cell number or total protein content.

ATP Measurement Assay

Objective: To assess the impact of meclizine on cellular ATP levels.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with meclizine as described previously.

  • Cell Lysis: Lyse the cells using a buffer that preserves ATP.

  • ATP Measurement: Use a luciferase-based ATP assay kit. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.

  • Standard Curve: Create a standard curve with known ATP concentrations.

  • Calculation: Measure the luminescence of the samples and determine the ATP concentration from the standard curve. Normalize the results to cell number or protein concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by meclizine and a typical experimental workflow.

Meclizine_Mitochondrial_Respiration_Inhibition cluster_kennedy Kennedy Pathway Meclizine Meclizine PCYT2 PCYT2 (CTP:phosphoethanolamine cytidylyltransferase) Meclizine->PCYT2 Inhibits Phosphoethanolamine Phosphoethanolamine PCYT2->Phosphoethanolamine Accumulation of Substrate RespiratoryChain Electron Transport Chain Phosphoethanolamine->RespiratoryChain Inhibits Mitochondrion Mitochondrion ATP_Synthase ATP Synthase RespiratoryChain->ATP_Synthase Proton Gradient Respiration Mitochondrial Respiration ATP_Synthase->Respiration Drives

Caption: Meclizine's inhibition of mitochondrial respiration.

Meclizine_Glycolysis_Enhancement Meclizine Meclizine PFKFB3 PFKFB3 (6-phosphofructo-2-kinase/ fructose-2,6-biphosphatase 3) Meclizine->PFKFB3 Increases Protein Level F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP Produces PFK1 PFK-1 (Phosphofructokinase-1) F26BP->PFK1 Activates Glycolysis Glycolysis PFK1->Glycolysis Rate-limiting step Neuroprotection Neuroprotection Glycolysis->Neuroprotection Contributes to

Caption: Meclizine enhances glycolysis via PFKFB3.

Meclizine_Apoptosis_Induction Meclizine Meclizine p53 p53 Meclizine->p53 Upregulates Bcl2 Bcl-2 Meclizine->Bcl2 Downregulates p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspases (3, 8, 9) CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Meclizine-induced apoptosis pathway in cancer cells.

Experimental_Workflow_Western_Blot cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Analysis CellCulture 1. Cell Culture & Meclizine Treatment Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Membrane Transfer SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Imaging 10. Imaging Detection->Imaging Analysis 11. Densitometry & Normalization Imaging->Analysis

Caption: A typical experimental workflow for Western Blotting.

Conclusion and Future Directions

The off-label research applications of this compound present exciting opportunities for drug repurposing in oncology, neurodegenerative diseases, and mitochondrial disorders. Its ability to modulate fundamental cellular processes like metabolism and apoptosis underscores its therapeutic potential beyond its established use. Future research should focus on elucidating the complete spectrum of its molecular targets, conducting further preclinical studies in animal models to validate these findings, and ultimately, designing well-controlled clinical trials to assess its efficacy and safety in these new indications. The information compiled in this guide serves as a foundational resource for scientists dedicated to exploring the full therapeutic promise of meclizine.

References

Meclizine Dihydrochloride Monohydrate: An In-Depth Technical Guide on its Interaction with Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation antihistamine, is widely recognized for its antiemetic and antivertigo properties.[1] This technical guide provides a comprehensive analysis of the molecular interactions of Meclizine Dihydrochloride Monohydrate with key neurotransmitter systems. The primary mechanism of action is through antagonism of the histamine H1 receptor.[1] Additionally, meclizine exhibits significant anticholinergic activity through its interaction with muscarinic acetylcholine receptors.[1] This document summarizes the quantitative binding affinities of meclizine for these receptors, details the experimental protocols used to determine these interactions, and visualizes the associated signaling pathways. Understanding these interactions is crucial for the continued development and optimization of therapeutic agents targeting these systems.

Introduction

Meclizine is a piperazine derivative classified as a first-generation H1 antagonist.[1] Its therapeutic efficacy in the management of motion sickness and vertigo is attributed to its ability to cross the blood-brain barrier and modulate central neurotransmitter systems.[1] The primary targets of meclizine are the histamine H1 and muscarinic acetylcholine receptors.[1] By blocking the action of histamine and acetylcholine in the brain, meclizine effectively suppresses the signaling pathways that lead to nausea and dizziness.[1] This guide offers a detailed examination of these interactions for researchers and professionals in drug development.

Quantitative Analysis of Receptor Binding

The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Receptor TargetLigandTissue/Cell LineKi (nM)Reference
Histamine H1[3H]pyrilamineBovine Cerebral Cortex250[2]
Muscarinic (non-selective)[3H]quinuclidinyl benzilateBovine Cerebral Cortex3,600 - 30,000[2]

This table summarizes the available quantitative data on meclizine's binding affinity for key neurotransmitter receptors.

Interaction with Key Neurotransmitter Systems

Histamine H1 Receptor System

Meclizine functions as a potent antagonist or inverse agonist at the histamine H1 receptor.[1] This interaction is central to its antiemetic and antivertigo effects. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins.[2][3] This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[3] By blocking this pathway, meclizine prevents the downstream effects of histamine in the central nervous system that contribute to the sensation of nausea and vestibular disturbances.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces Meclizine Meclizine Meclizine->H1R Blocks Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Histamine H1 Receptor Signaling Pathway and Meclizine Inhibition.
Muscarinic Acetylcholine Receptor System

Meclizine also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[1] There are five subtypes of muscarinic receptors (M1-M5), which are all GPCRs.[4][5]

  • M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins and their activation leads to a signaling cascade similar to that of the H1 receptor, involving PLC activation and subsequent increases in intracellular calcium.[4][5][6]

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins.[4][5][7][8] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][8]

The anticholinergic effects of meclizine, particularly its action on central muscarinic receptors, contribute to its overall therapeutic profile, including side effects such as dry mouth and drowsiness.[1]

Muscarinic_Signaling_Pathways cluster_Gq Gq-Coupled Pathway cluster_Gi Gi-Coupled Pathway M1_M3_M5 M1, M3, M5 Receptors Gq_protein Gq Protein M1_M3_M5->Gq_protein Activate PLC_m Phospholipase C Gq_protein->PLC_m Activates IP3_DAG ↑ IP3 & DAG PLC_m->IP3_DAG Ca2_m ↑ Intracellular Ca²⁺ IP3_DAG->Ca2_m M2_M4 M2, M4 Receptors Gi_protein Gi Protein M2_M4->Gi_protein Activate AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Meclizine_m Meclizine Meclizine_m->M1_M3_M5 Blocks Meclizine_m->M2_M4 Blocks

Muscarinic Receptor Signaling Pathways and Meclizine Inhibition.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the interaction of meclizine with neurotransmitter receptors.

Radioligand Competition Binding Assay (for Ki determination)

This assay determines the affinity of an unlabeled drug (meclizine) for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing the target receptor start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of Meclizine prep->incubate separate Separate bound from free radioligand via vacuum filtration incubate->separate quantify Quantify bound radioactivity using scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantify->analyze end End analyze->end

Workflow for a Radioligand Competition Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human H1 or muscarinic receptor gene).

    • Harvest cells and homogenize in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.[9]

  • Competition Binding Assay:

    • In a multi-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]pyrilamine for H1 receptors, [3H]quinuclidinyl benzilate for muscarinic receptors), and a range of concentrations of meclizine.[10][11][12]

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the meclizine concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of meclizine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Flux Assay (for antagonist activity)

This assay measures the ability of a compound to block the increase in intracellular calcium that is induced by an agonist at a Gq-coupled receptor.

Detailed Methodology:

  • Cell Preparation:

    • Plate cells expressing the Gq-coupled receptor of interest (e.g., H1 or M1/M3/M5 receptors) in a multi-well plate.[13][14][15][16]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's protocol. This dye will fluoresce upon binding to free intracellular calcium.

  • Antagonist Assay:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of meclizine to the wells and incubate for a specific period to allow for receptor binding.

    • Add a fixed concentration of an agonist (e.g., histamine for H1 receptors, acetylcholine for muscarinic receptors) to stimulate the receptor.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Plot the agonist-induced calcium response as a function of the meclizine concentration.

    • Determine the IC50 value, which is the concentration of meclizine that inhibits 50% of the maximum agonist-induced calcium response.

Conclusion

This compound exerts its primary therapeutic effects through the potent antagonism of histamine H1 receptors and, to a lesser extent, muscarinic acetylcholine receptors. The quantitative binding data and our understanding of the associated signaling pathways provide a clear picture of its mechanism of action at the molecular level. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of meclizine and the development of novel compounds with refined activity at these important neurotransmitter systems. A thorough understanding of these interactions is paramount for advancing the fields of neuropharmacology and therapeutic drug design.

References

Preclinical Safety and Toxicology of Meclizine Dihydrochloride Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the available preclinical safety and toxicology data for meclizine dihydrochloride monohydrate, an H1 antihistamine utilized for the management of motion sickness and vertigo. The information is intended for researchers, scientists, and drug development professionals, presenting a synthesis of acute toxicity, reproductive and developmental effects, and other relevant safety data.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within a short period. For meclizine dihydrochloride, the primary measure of acute toxicity is the median lethal dose (LD50).

Data Presentation
Test Species Route of Administration LD50 Reference
Acute Oral ToxicityMouseOral1600 mg/kg[1][2][3]
Acute Intraperitoneal ToxicityMouseIntraperitoneal625 mg/kg[3]
Acute Oral ToxicityRatOral5045 mg/kg[4]
Acute Dermal ToxicityRabbitDermal12800 mg/kg[4]
Acute Inhalation ToxicityRatInhalation1600 ppm (4h) (LCLo)[4]

LCLo (Lowest published lethal concentration)

Experimental Protocols

While detailed experimental protocols for these specific LD50 studies are not extensively available in the public domain, a general methodology for an acute oral toxicity study (as per OECD Guideline 423) is described below.

Objective: To determine the oral LD50 of a substance.

Animal Model: Typically, a rodent species such as mice or rats is used.

Methodology:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: A single dose of the test substance is administered via oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • LD50 Calculation: The LD50 is calculated using appropriate statistical methods.

cluster_protocol Acute Oral Toxicity Study Workflow (General) Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting >5 days Dose Administration Dose Administration Fasting->Dose Administration Overnight Observation (14 days) Observation (14 days) Dose Administration->Observation (14 days) Endpoint Analysis Endpoint Analysis Observation (14 days)->Endpoint Analysis Mortality, Clinical Signs, Body Weight LD50 Calculation LD50 Calculation Endpoint Analysis->LD50 Calculation

Caption: Generalized workflow for an acute oral toxicity study.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with normal reproduction and development.

Data Presentation
Species Dose Key Findings Reference
Rat25-50 times the human doseCleft palate[5][6][7]
RatMeclizine 37 mg/kg + Caffeine 30 mg/kgSignificant anti-fertility activity, reduced fetal body weight and length, reduced dam body weight gain, reduced absolute kidney and spleen weight. No increase in external or internal congenital anomalies.[8]
Experimental Protocols

A study on female albino Wistar rats investigated the reproductive and developmental effects of a meclizine and caffeine combination.[8]

Objective: To evaluate the reproductive toxic effect of a meclizine and caffeine combination.

Animal Model: Female albino Wistar rats.

Methodology:

  • Dose Groups:

    • Low Dose (LD): Meclizine 3.7 mg/kg and caffeine 3 mg/kg

    • Middle Dose (MD): Meclizine 37 mg/kg and caffeine 30 mg/kg

    • High Dose (HD): Meclizine 370 mg/kg and caffeine 300 mg/kg (removed due to severe maternal toxicity)

  • Administration: The mixture was administered for 1-7 days for fertility studies and 8-14 days for embryotoxicity studies.

  • Fertility Study Endpoints: Laparotomy was performed on day 10 of gestation to count the number of implants and corpora lutea, and to determine pre- and post-implantation losses.

  • Embryotoxicity Study Endpoints: Fetuses were evaluated for external, skeletal, and visceral abnormalities. Dam body weight gain was also monitored.

cluster_workflow Reproductive & Developmental Toxicity Study Workflow start Select Animal Model (e.g., Wistar Rats) dosing Administer Meclizine Doses (e.g., during gestation) start->dosing observe_dam Observe Maternal Health (e.g., weight gain, clinical signs) dosing->observe_dam necropsy Terminal Necropsy of Dams observe_dam->necropsy examine_fetus Examine Fetuses (External, Visceral, Skeletal) necropsy->examine_fetus data Data Analysis (e.g., malformations, fetal weight) examine_fetus->data

Caption: Workflow for a typical reproductive toxicity study.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations. Publicly available data on the genotoxicity of this compound is limited. Safety data sheets often state "No data available".[1][2]

A standard battery of genotoxicity tests typically includes:

  • A bacterial reverse mutation test (Ames test): To detect gene mutations.

  • An in vitro mammalian cell chromosomal aberration test or an in vitro mouse lymphoma assay: To detect chromosomal damage.

  • An in vivo genotoxicity test, such as a micronucleus test in rodents: To assess chromosomal damage in a whole animal system.

Carcinogenicity

cluster_pathway Meclizine's Primary Signaling Pathway Meclizine Meclizine H1_Receptor Histamine H1 Receptor Meclizine->H1_Receptor Antagonizes G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased capillary permeability) IP3_DAG->Cellular_Response

Caption: Antagonistic action of meclizine on the H1 receptor pathway.

Conclusion

The available preclinical data indicate that this compound has a low order of acute toxicity. Reproductive and developmental toxicity studies in rats have shown teratogenic effects (cleft palate) at doses significantly higher than those used in humans.[5][6][7] A combination study with caffeine also indicated potential anti-fertility and embryotoxic effects in rats.[8] There is a notable lack of publicly available, detailed genotoxicity and carcinogenicity studies, which represents a significant data gap in the comprehensive preclinical safety profile of this compound. Further research in these areas would be beneficial for a more complete risk assessment.

References

An In-depth Technical Guide to the Chiral Separation and Enantiomer Activity of Meclizine Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation H1 antihistamine, is widely used as a racemic mixture for the treatment of motion sickness and vertigo.[1][2] As with many chiral drugs, the individual enantiomers of meclizine possess distinct pharmacological and toxicological profiles. Recent research has highlighted the potential for developing single-enantiomer formulations of meclizine to enhance therapeutic efficacy and minimize adverse effects. This technical guide provides a comprehensive overview of the chiral separation of meclizine dihydrochloride monohydrate and the differential activities of its (R)- and (S)-enantiomers. Detailed experimental protocols for chromatographic separation are presented, alongside a summary of the current understanding of the enantiomers' mechanisms of action, particularly focusing on the neuroprotective effects of the (S)-enantiomer.

Chiral Separation of this compound

The separation of meclizine enantiomers is crucial for both analytical and preparative purposes, enabling the detailed study of their individual properties. High-Performance Liquid Chromatography (HPLC) has been successfully employed for the enantioselective analysis of meclizine.

High-Performance Liquid Chromatography (HPLC) Methods

Multiple studies have reported the successful chiral separation of meclizine using HPLC with polysaccharide-based chiral stationary phases.

Table 1: Summary of HPLC Methods for Chiral Separation of Meclizine

ParameterMethod 1Method 2
Column Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm, 5 µm)Chiralpak IA or Chiralpak ID
Mobile Phase Acetonitrile: 25mM Ammonium Bicarbonate (75:25 v/v)[3]Acetonitrile with basic additive
Flow Rate 1.0 mL/min[3]Not Specified
Detection UV at 230 nm[3]Not Specified
Retention Time (+)-Meclizine 13.14 min[3]Not Specified
Retention Time (-)-Meclizine 14.33 min[3]Not Specified
Linearity Range 1-5 µg/mL[3]Not Specified
Limit of Detection (LOD) 0.25 µg/mL[3]Not Specified
Limit of Quantification (LOQ) 1.00 µg/mL[3]Not Specified
Experimental Protocol: HPLC Separation

The following is a detailed methodology for the chiral separation of meclizine based on a validated HPLC method.[3]

Objective: To achieve baseline separation of (+)- and (-)-meclizine enantiomers from a racemic mixture of meclizine hydrochloride.

Materials:

  • Meclizine hydrochloride standard

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate (analytical grade)

  • Deionized water

  • Phenomenex® Lux Cellulose 1 column (250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a 25mM solution of ammonium bicarbonate in deionized water. The mobile phase consists of a mixture of acetonitrile and 25mM ammonium bicarbonate in a 75:25 (v/v) ratio.[3]

  • Standard Solution Preparation: Prepare a stock solution of racemic meclizine hydrochloride in the mobile phase. Further dilute to obtain working standard solutions within the linearity range of 1-5 µg/mL.[3]

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 230 nm.[3]

    • Inject the standard solution into the HPLC system.

  • Data Analysis: Identify the peaks for (+)-meclizine and (-)-meclizine based on their retention times (approximately 13.14 min and 14.33 min, respectively).[3] Quantify the enantiomers using a validated calibration curve.

Experimental Workflow for HPLC Chiral Separation

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile:25mM NH4HCO3 75:25 v/v) hplc_injection Inject Sample prep_mobile->hplc_injection prep_standard Prepare Racemic Meclizine Standard prep_standard->hplc_injection hplc_separation Chiral Separation (Phenomenex® Lux Cellulose 1) hplc_injection->hplc_separation hplc_detection UV Detection (230 nm) hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_quantification Quantification data_integration->data_quantification

Caption: Workflow for the chiral separation of meclizine enantiomers by HPLC.

Differential Activity of Meclizine Enantiomers

Recent studies have revealed significant differences in the pharmacological activities of (R)- and (S)-meclizine, particularly concerning their neuroprotective effects and histamine H1 receptor binding affinity.

Neuroprotection and Metabolic Reprogramming

Meclizine has been shown to confer neuroprotection in models of ischemia by shifting cellular energy metabolism from mitochondrial respiration to glycolysis.[4][5] This metabolic reprogramming is a key aspect of its protective mechanism.

A pivotal study demonstrated that the (S)-enantiomer of meclizine is as effective as the racemic mixture in providing neuroprotection against ischemia-reperfusion injury.[6][7] The (S)-enantiomer retains the ability to inhibit mitochondrial respiration and enhance glycolysis.[6][7] This effect is mediated, at least in part, by the upregulation of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key activator of the rate-limiting enzyme in glycolysis, phosphofructokinase.[8]

Histamine H1 Receptor Binding

The primary mechanism of action for meclizine's antiemetic and antivertigo effects is the antagonism of the histamine H1 receptor.[2] However, this activity is also associated with sedative side effects, which are a dose-limiting factor for the racemic drug.

Crucially, the (S)-enantiomer of meclizine exhibits reduced binding to the histamine H1 receptor compared to the racemate.[6][7] This suggests that (S)-meclizine may offer a similar neuroprotective benefit as the racemic mixture but with a significantly lower potential for sedation and other H1 receptor-mediated side effects.

Table 2: Differential Activity of Meclizine Enantiomers

ActivityRacemic Meclizine(S)-Meclizine(R)-Meclizine
Neuroprotection (Ischemia) Effective[4]As effective as racemate[6][7]Not explicitly stated, but likely contributes to H1 activity
Metabolic Shift to Glycolysis Induces shift[4]Retains effect[6][7]Not explicitly stated
Histamine H1 Receptor Binding HighReduced[6][7]Likely higher than (S)-enantiomer
Sedative Side Effects PresentPotentially reducedLikely contributes significantly
Signaling Pathway of (S)-Meclizine's Neuroprotective Effect

The neuroprotective action of (S)-meclizine involves a shift in cellular energy metabolism. The following diagram illustrates the proposed signaling pathway.

G cluster_drug Drug Action cluster_metabolism Cellular Metabolism cluster_outcome Cellular Outcome s_meclizine (S)-Meclizine mito_resp Mitochondrial Respiration s_meclizine->mito_resp inhibits pfkfb3 PFKFB3 s_meclizine->pfkfb3 upregulates glycolysis Glycolysis neuroprotection Neuroprotection glycolysis->neuroprotection leads to pfkfb3->glycolysis activates

Caption: Proposed signaling pathway for the neuroprotective effect of (S)-Meclizine.

Conclusion and Future Directions

The ability to separate the enantiomers of meclizine has paved the way for a deeper understanding of their individual pharmacological profiles. The (S)-enantiomer, in particular, has emerged as a promising therapeutic candidate, offering the potential for neuroprotection with a reduced side-effect profile compared to the racemic mixture.

Future research should focus on:

  • Developing and validating scalable methods for the preparative chiral separation of meclizine enantiomers.

  • Conducting comprehensive preclinical and clinical studies to fully characterize the pharmacokinetic and pharmacodynamic profiles of (S)-meclizine.

  • Further elucidating the detailed molecular mechanisms underlying the neuroprotective effects of (S)-meclizine beyond the shift to glycolysis.

  • Investigating the therapeutic potential of (S)-meclizine in other neurological disorders where metabolic dysfunction plays a role.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the chiral properties of meclizine and the potential of its single enantiomers as improved therapeutic agents.

References

Methodological & Application

Application Notes: Determination of Meclizine Dihydrochloride Monohydrate by UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meclizine Dihydrochloride Monohydrate is a first-generation antihistamine belonging to the piperazine class, primarily used to treat motion sickness and vertigo.[1][2][3] It functions as an H1 receptor antagonist and also possesses anticholinergic, central nervous system depressant, and local anesthetic effects.[1][4][5] Accurate and precise analytical methods are crucial for the quantification of Meclizine in bulk drug substances and pharmaceutical dosage forms. UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for this purpose.[4][6] This application note describes a validated UV-Vis spectrophotometric method for the quantitative determination of this compound.

Principle of the Method

The method is based on the measurement of the ultraviolet absorption of this compound in a suitable solvent. The wavelength of maximum absorbance (λmax) for Meclizine is consistently reported in the range of 229-232 nm.[1][6][7][8] The absorbance of the solution is directly proportional to the concentration of the drug, following the Beer-Lambert law within a specific concentration range.

Method Validation Summary

The described method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[2][6] The validation parameters are summarized below.

Validation ParameterResult
Wavelength of Maximum Absorbance (λmax)230 - 232 nm[1][4][6]
Linearity Range5 - 35 µg/mL[1][4][6]
Correlation Coefficient (R²)> 0.999[6]
Regression Equationy = 0.0743x - 0.0052 (representative)[6]
Accuracy (% Recovery)98.05% - 101.52%[1][4][9]
Precision (% RSD)< 2%[1][6]
Limit of Detection (LOD)0.27 - 0.43 µg/mL (representative)[1]
Limit of Quantification (LOQ)0.82 - 1.30 µg/mL (representative)[1]

Solvent Selection

Several solvents can be utilized for the analysis of this compound. Methanol is a commonly used solvent.[1] Other suitable solvents include a mixture of Methanol and Dimethylformamide (DMF) (40:60) and a combination of methanol and distilled water.[4][6] For the purpose of this protocol, methanol will be used as the solvent.

Experimental Protocols

1. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[1][10]

  • Make up the volume to 100 mL with methanol.

  • This yields a standard stock solution of 100 µg/mL.

2. Preparation of Working Standard Solutions and Calibration Curve

  • From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks. For a linearity range of 5-25 µg/mL, pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL.[6]

  • Dilute each flask to the mark with methanol.

  • Scan each solution from 400 nm to 200 nm using a UV-Vis spectrophotometer with methanol as a blank to determine the λmax.[1][4]

  • Measure the absorbance of each working standard solution at the determined λmax (approximately 230 nm).

  • Plot a calibration curve of absorbance versus concentration.

3. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder 20 tablets to determine the average weight.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.[4]

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15-20 minutes to extract the drug.

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter the solution through a Whatman filter paper (No. 41).[4][10]

  • From the filtered solution, pipette an appropriate volume (e.g., 1 mL) into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a theoretical concentration within the linearity range.

4. Assay of Pharmaceutical Formulation

  • Measure the absorbance of the final sample solution at the λmax.

  • Determine the concentration of this compound in the sample solution using the calibration curve or the regression equation.

  • Calculate the percentage of the labeled claim in the tablet formulation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_quant Quantification stock_prep Standard Stock Solution (100 µg/mL in Methanol) working_std Working Standard Solutions (5-25 µg/mL) stock_prep->working_std Dilution uv_scan UV-Vis Scan (200-400 nm) to determine λmax working_std->uv_scan absorbance Measure Absorbance at λmax (~230 nm) working_std->absorbance sample_prep Sample Solution (from Tablets in Methanol) sample_prep->absorbance uv_scan->absorbance calibration Plot Calibration Curve (Absorbance vs. Concentration) absorbance->calibration concentration Determine Sample Concentration calibration->concentration assay Calculate % Assay concentration->assay logical_relationship drug Meclizine Dihydrochloride Monohydrate Solution absorbance UV Absorbance drug->absorbance follows concentration Concentration absorbance->concentration is proportional to concentration->absorbance Beer-Lambert Law

References

Application Notes and Protocols: Meclizine Dihydrochloride Monohydrate Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the preparation of Meclizine Dihydrochloride Monohydrate formulations for use in preclinical animal research, addressing the challenges posed by its low aqueous solubility.

Introduction

This compound is a first-generation histamine H1 receptor antagonist widely used for its antiemetic and antivertigo properties. Its mechanism of action involves blocking H1 receptors in the brainstem's vomiting center and chemoreceptor trigger zone (CTZ). In preclinical research, its application extends to studies on motion sickness, vertigo, and even potential roles in other areas like oncology and genetic disorders.

A primary challenge in utilizing Meclizine for in vivo studies is its very low solubility in water, which complicates the preparation of homogenous and stable formulations for consistent dosing. This document outlines its key physicochemical properties, mechanism of action, and provides detailed protocols for preparing formulations suitable for common administration routes in animal models.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is crucial for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₂₅H₂₇ClN₂ · 2HCl · H₂O
Molecular Weight 481.89 g/mol
Appearance White or slightly yellowish crystalline powder.
Melting Point 217-224 °C
Water Solubility Practically insoluble in water.
Organic Solvent Solubility Slightly soluble in alcohol; Freely soluble in acid-alcohol-water mixtures. Soluble in DMSO (~0.17 mg/mL), ethanol (~0.11 mg/mL), and dimethyl formamide (~5 mg/mL).

Mechanism of Action & Signaling Pathway

Meclizine primarily exerts its antiemetic effects by antagonizing histamine H1 receptors. Stimuli from motion or the pharynx and stomach activate H1 receptors on the vestibular nuclei and the nucleus of the solitary tract (NTS). This signaling is transmitted to the chemoreceptor trigger zone (CTZ) and the vomiting center in the medulla. Meclizine blocks this transmission. It also possesses central anticholinergic properties that contribute to its efficacy.

Meclizine_Pathway cluster_stimuli Initiating Stimuli cluster_nuclei Primary Sensory Input cluster_brainstem Brainstem Vomiting Centers Motion Motion Sickness Stimuli Vestibular_Nuclei Vestibular Nuclei Motion->Vestibular_Nuclei GI_Stimuli Pharynx/Stomach Stimuli NTS Nucleus of Solitary Tract (NTS) GI_Stimuli->NTS H1 Histamine H1 Receptor Vestibular_Nuclei->H1 NTS->H1 CTZ Chemoreceptor Trigger Zone (CTZ) VC Vomiting Center CTZ->VC Vomiting Nausea & Vomiting VC->Vomiting H1->CTZ Signal Transduction Meclizine Meclizine Meclizine->H1 Antagonism

Figure 1. Signaling pathway of Meclizine's antiemetic action.

Formulation Strategies for Animal Studies

Given its poor water solubility, this compound is typically prepared as a suspension for oral administration or in a solubilizing vehicle for parenteral routes. The choice of vehicle is critical and depends on the route of administration, desired dose volume, and potential for vehicle-induced toxicity.

Administration RouteRecommended Vehicle SystemsConsiderations
Oral (p.o.) Aqueous Suspensions: - 0.5% - 1% Methylcellulose (MC) in water.- 0.5% Carboxymethyl cellulose (CMC) in water.Lipid-based: - Corn oil, sesame oil, or olive oil.Aqueous suspensions are common and well-tolerated. Ensure uniform suspension before each dose. Oils are suitable for highly lipophilic compounds. A vehicle-only control group is essential.
Intraperitoneal (i.p.) Co-solvent Systems: - DMSO/PEG 400/Saline.- Ethanol/Saline (final ethanol conc. <10%).Solubilizing Agents: - Aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD).DMSO and ethanol can have intrinsic biological effects and should be used at low final concentrations. Cyclodextrins are effective solubilizers but may have dose-limiting toxicities. All parenteral formulations must be sterile.
Intravenous (i.v.) Solubilizing Agents: - Aqueous solution of a chemically modified cyclodextrin (e.g., HP-β-CD or SBECD).Requires complete solubilization and sterile filtration. Formulations must be free of particulates to prevent emboli. This is the most challenging route and may require specialized formulation expertise.

Experimental Protocols

Safety Precaution: Always handle this compound powder in a ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Formulation Workflow

The general workflow for preparing a formulation involves careful weighing, vehicle preparation, mixing, and quality control.

Formulation_Workflow start Start weigh_drug 1. Weigh Meclizine Powder and Vehicle Components start->weigh_drug prep_vehicle 2. Prepare Vehicle Solution (e.g., dissolve MC in water) weigh_drug->prep_vehicle mix 3. Add Meclizine to Vehicle and Mix Thoroughly prep_vehicle->mix homogenize 4. Homogenize Formulation (Vortex, Sonicate, or Stir) mix->homogenize qc 5. Quality Control (Visual check for uniformity) homogenize->qc store 6. Store Appropriately (e.g., 2-8°C, protected from light) qc->store end End: Ready for Dosing store->end

Figure 2. General workflow for preparing an experimental formulation.

Protocol 1: Preparation of an Oral Suspension (e.g., 10 mg/mL)

This protocol describes the preparation of a 10 mg/mL suspension in 0.5% methylcellulose, suitable for oral gavage in rodents.

Materials:

  • This compound

  • Methylcellulose (MC, e.g., 400 cP)

  • Purified water (e.g., Milli-Q or equivalent)

  • Glass beaker or bottle

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • Graduated cylinders

Methodology:

  • Prepare the 0.5% MC Vehicle:

    • Heat approximately half of the required final volume of purified water to 60-70°C.

    • Slowly add the methylcellulose powder (0.5 g for 100 mL total volume) to the hot water while stirring vigorously to ensure all particles are wetted.

    • Once dispersed, add the remaining volume of cold water and continue to stir in a cold bath (e.g., ice bath) until a clear, viscous solution forms. Store at 2-8°C.

  • Weigh the Drug:

    • For 20 mL of a 10 mg/mL suspension, weigh out 200 mg of this compound.

  • Prepare the Suspension:

    • Transfer the weighed meclizine powder into a suitable container (e.g., a 30 mL amber glass bottle).

    • Add a small amount (~5 mL) of the 0.5% MC vehicle and triturate or vortex to form a smooth, uniform paste. This prevents clumping.

    • Gradually add the remaining volume of the 0.5% MC vehicle to reach the final volume of 20 mL.

    • Add a magnetic stir bar and stir the suspension for at least 30 minutes to ensure homogeneity.

  • Storage and Use:

    • Store the suspension in a refrigerator (2-8°C), protected from light.

    • Before each administration, vigorously vortex or stir the suspension to ensure uniform redispersion of the drug particles.

Protocol 2: Preparation of a Solution for Intraperitoneal Injection (e.g., 5 mg/mL)

This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to solubilize meclizine for parenteral administration. The final formulation must be sterile filtered.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline (0.9% NaCl) for Injection

  • Aseptic workspace (e.g., laminar flow hood)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Methodology:

  • Prepare the HP-β-CD Vehicle:

    • In an aseptic environment, prepare a 20% (w/v) solution of HP-β-CD in sterile saline. For 10 mL of vehicle, dissolve 2 g of HP-β-CD in 10 mL of sterile saline. Gentle warming and stirring can aid dissolution. Allow to cool to room temperature.

  • Weigh the Drug:

    • For 10 mL of a 5 mg/mL solution, weigh out 50 mg of this compound using sterile technique.

  • Prepare the Solution:

    • Aseptically add the meclizine powder to the 20% HP-β-CD vehicle.

    • Stir at room temperature, protected from light, until the drug is fully dissolved. This may take several hours. Visual inspection should confirm a clear, particulate-free solution.

  • Sterile Filtration and Storage:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter and dispense the solution into a sterile, sealed vial.

    • Store the final sterile solution at 2-8°C, protected from light.

    • Visually inspect for any precipitation before each use.

Summary of Example Formulations

ParameterProtocol 1: Oral SuspensionProtocol 2: IP Solution
Drug Concentration 10 mg/mL5 mg/mL
Active Ingredient This compoundThis compound
Vehicle System 0.5% Methylcellulose in Water20% HP-β-CD in Saline
Appearance White, opaque suspensionClear, colorless solution
Route Oral (p.o.)Intraperitoneal (i.p.)
Sterility Not requiredRequired (0.22 µm filtered)
Pre-Dose Prep Re-suspend by vortexingVisually inspect for clarity

Application Notes and Protocols for Meclizine Dihydrochloride Monohydrate in Experimental Vertigo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation histamine H1 receptor antagonist with central anticholinergic properties, is a widely used medication for the treatment of motion sickness and vertigo.[1] Its mechanism of action involves the inhibition of signaling pathways originating from the vestibular system to the brain's vomiting center.[1] Specifically, meclizine acts on the vestibular nuclei and the chemoreceptor trigger zone (CTZ) in the medulla to alleviate symptoms of dizziness, nausea, and vomiting.[1] This document provides detailed experimental protocols for inducing vertigo in animal models and for evaluating the efficacy of meclizine dihydrochloride monohydrate in these models. The protocols are intended to offer a standardized framework for preclinical research into the therapeutic potential of meclizine and other vestibular suppressants.

Mechanism of Action: Signaling Pathway

Meclizine's primary mechanism of action in mitigating vertigo symptoms is through its antagonism of the histamine H1 receptor. Following a unilateral vestibular lesion, as induced in some animal models, there is an increased expression of the H1 receptor in the ipsilesional medial vestibular nucleus (MVN).[2][3] Histamine, acting on these H1 receptors, typically mediates an asymmetric excitation of commissural GABAergic neurons.[2][3] By blocking this action, meclizine helps to rebalance the bilateral vestibular systems and promote vestibular compensation.[2][3] The drug's anticholinergic effects also contribute to its antiemetic and antivertigo properties.[1]

meclizine_pathway cluster_vestibular_system Vestibular System cluster_brainstem Brainstem Vestibular Afferents Vestibular Afferents Vestibular Nuclei Vestibular Nuclei Vestibular Afferents->Vestibular Nuclei Excitatory Input Histamine (H1) Receptor Histamine (H1) Receptor Vestibular Nuclei->Histamine (H1) Receptor Activates Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Vomiting Center Vomiting Center Chemoreceptor Trigger Zone (CTZ)->Vomiting Center Stimulates Vertigo, Nausea, Vomiting Vertigo, Nausea, Vomiting Vomiting Center->Vertigo, Nausea, Vomiting Histamine (H1) Receptor->Chemoreceptor Trigger Zone (CTZ) Signal Transduction Meclizine Meclizine Meclizine->Histamine (H1) Receptor Antagonizes

Caption: Meclizine's Mechanism of Action in Vertigo.

Experimental Protocols for Vertigo Models

Two common and well-validated animal models for inducing vertigo are the unilateral labyrinthectomy model and the gentamicin-induced vestibulotoxicity model.

Unilateral Labyrinthectomy (UL) in Rats

This surgical model creates a sudden unilateral loss of vestibular function, mimicking acute vestibular neuritis and inducing robust vertigo-like symptoms.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), intraperitoneally (i.p.)

  • Surgical microscope

  • Micro-drill with a small burr

  • Fine forceps and scissors

  • Suction

  • 100% ethanol or a chemical agent like arsanilic acid

  • Saline for irrigation

  • Suturing material

  • Post-operative analgesic (e.g., buprenorphine 0.05 mg/kg, subcutaneously)

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Make a post-auricular incision to expose the tympanic bulla.

  • Using the micro-drill, carefully create a small opening in the bulla to access the middle ear.

  • Identify and gently remove the incus and malleus to expose the oval and round windows.

  • Create a small fenestration in the bony labyrinth of the vestibule.

  • Carefully aspirate the perilymph.

  • Instill a small amount of 100% ethanol or arsanilic acid into the vestibule to ablate the neuroepithelium.

  • After a few minutes, gently irrigate the area with sterile saline and suction.

  • Close the muscle and skin layers with sutures.

  • Administer post-operative analgesia and monitor the animal during recovery.

Expected Outcomes:

Immediately following recovery from anesthesia, rats will exhibit spontaneous nystagmus, head tilt towards the lesioned side, and circling behavior (locomotor asymmetry). These symptoms are most severe in the first 24-48 hours and gradually decrease over a period of weeks as central vestibular compensation occurs.

Gentamicin-Induced Vestibulotoxicity in Guinea Pigs

This chemical lesion model uses the ototoxic aminoglycoside antibiotic gentamicin to selectively damage vestibular hair cells.

Materials:

  • Male albino guinea pigs (300-400g)

  • Anesthetic: Ketamine (40 mg/kg) and Xylazine (10 mg/kg), i.p.

  • Otoscope

  • Microsyringe (e.g., Hamilton syringe)

  • Gentamicin sulfate solution (e.g., 40 mg/mL in sterile saline)

  • Gelfoam

Procedure:

  • Anesthetize the guinea pig.

  • Visualize the tympanic membrane using an otoscope.

  • Carefully create a small perforation in the tympanic membrane.

  • Soak a small piece of Gelfoam in the gentamicin solution.

  • Place the gentamicin-soaked Gelfoam onto the round window membrane through the perforation.

  • Alternatively, directly inject a small volume (e.g., 50 µL) of the gentamicin solution into the middle ear cavity.

  • Allow the animal to recover on a warming pad.

  • The procedure can be performed unilaterally or bilaterally, depending on the experimental design.

Expected Outcomes:

Guinea pigs will develop signs of vestibular dysfunction, including postural instability, ataxia, and a head tilt (in unilateral models), typically within 3-7 days after gentamicin administration. The severity of the symptoms can be modulated by the concentration and volume of the gentamicin solution used.

This compound Treatment Protocol

The following protocol can be adapted for use in either the unilateral labyrinthectomy or gentamicin-induced vestibulotoxicity models.

Experimental Groups:

  • Sham Control: Animals undergo a sham procedure (e.g., surgery without labyrinthine ablation or saline injection instead of gentamicin) and receive vehicle treatment.

  • Vertigo Model + Vehicle: Animals are subjected to the vertigo induction protocol and receive the vehicle for meclizine administration.

  • Vertigo Model + Meclizine (Low Dose): Animals with induced vertigo receive a low dose of meclizine (e.g., 25 mg/kg, p.o.).

  • Vertigo Model + Meclizine (High Dose): Animals with induced vertigo receive a high dose of meclizine (e.g., 50 mg/kg, p.o.).

Drug Administration:

  • Formulation: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route.

  • Timing: Treatment can be initiated either prophylactically (before vertigo induction) or therapeutically (after the onset of vertigo symptoms). For therapeutic evaluation, administration typically begins 24 hours after unilateral labyrinthectomy or upon the presentation of clear vestibular deficits in the gentamicin model.

  • Frequency: Once or twice daily administration.

Assessment of Vestibular Function

A battery of behavioral tests should be used to quantitatively assess the effects of meclizine on vertigo symptoms and vestibular compensation.

1. Spontaneous Nystagmus:

  • Method: Record eye movements using a video camera for a set period (e.g., 2 minutes) at various time points post-lesion.

  • Analysis: Manually or with automated software, count the number of nystagmus beats per unit of time. The frequency of nystagmus is a direct measure of the static vestibular imbalance.

2. Rotarod Test:

  • Method: Place the animal on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

  • Analysis: Record the latency to fall from the rod. This test assesses motor coordination and balance.

3. Balance Beam Test:

  • Method: Train animals to traverse a narrow wooden or plastic beam of a specific width.

  • Analysis: Record the time taken to cross the beam and the number of foot slips. This test evaluates fine motor control and balance.

4. Open Field Test:

  • Method: Place the animal in a large, open arena and record its movement for a set duration (e.g., 5-10 minutes).

  • Analysis: Measure total distance traveled, average speed, and time spent in the center versus the periphery of the arena. This can indicate changes in general locomotor activity and anxiety-like behavior.

Experimental Workflow

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_vertigo_induction Vertigo Induction cluster_treatment Treatment cluster_post_treatment_assessment Post-Treatment Assessment Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Unilateral Labyrinthectomy Unilateral Labyrinthectomy Baseline Behavioral Testing->Unilateral Labyrinthectomy Gentamicin Administration Gentamicin Administration Baseline Behavioral Testing->Gentamicin Administration Sham Procedure Sham Procedure Baseline Behavioral Testing->Sham Procedure Vehicle Administration Vehicle Administration Unilateral Labyrinthectomy->Vehicle Administration Meclizine (Low Dose) Meclizine (Low Dose) Unilateral Labyrinthectomy->Meclizine (Low Dose) Meclizine (High Dose) Meclizine (High Dose) Unilateral Labyrinthectomy->Meclizine (High Dose) Gentamicin Administration->Vehicle Administration Gentamicin Administration->Meclizine (Low Dose) Gentamicin Administration->Meclizine (High Dose) Sham Procedure->Vehicle Administration Behavioral Testing Battery Behavioral Testing Battery Vehicle Administration->Behavioral Testing Battery Meclizine (Low Dose)->Behavioral Testing Battery Meclizine (High Dose)->Behavioral Testing Battery Data Analysis Data Analysis Behavioral Testing Battery->Data Analysis

Caption: General Experimental Workflow for Evaluating Meclizine in Vertigo Models.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of Meclizine on Spontaneous Nystagmus in a Rat Unilateral Labyrinthectomy Model

Treatment GroupNystagmus Frequency (beats/min) at 24hNystagmus Frequency (beats/min) at 48hNystagmus Frequency (beats/min) at 72h
Sham + Vehicle0 ± 00 ± 00 ± 0
UL + Vehicle120 ± 1595 ± 1260 ± 10
UL + Meclizine (25 mg/kg)85 ± 1065 ± 840 ± 7
UL + Meclizine (50 mg/kg)60 ± 8 45 ± 625 ± 5**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to UL + Vehicle group.

Table 2: Effect of Meclizine on Motor Coordination in a Rat Unilateral Labyrinthectomy Model (Rotarod Test)

Treatment GroupLatency to Fall (seconds) at 48hLatency to Fall (seconds) at 72hLatency to Fall (seconds) at 7 days
Sham + Vehicle180 ± 10180 ± 10180 ± 10
UL + Vehicle45 ± 865 ± 10110 ± 12
UL + Meclizine (25 mg/kg)60 ± 785 ± 9135 ± 10
UL + Meclizine (50 mg/kg)75 ± 9105 ± 11 150 ± 8
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to UL + Vehicle group.

Table 3: Effect of Meclizine on Balance in a Rat Unilateral Labyrinthectomy Model (Balance Beam Test)

Treatment GroupTime to Traverse (seconds) at 72hNumber of Foot Slips at 72h
Sham + Vehicle10 ± 11 ± 0.5
UL + Vehicle35 ± 58 ± 2
UL + Meclizine (25 mg/kg)25 ± 45 ± 1
UL + Meclizine (50 mg/kg)20 ± 3 3 ± 1
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to UL + Vehicle group.

Conclusion

The experimental protocols outlined in this document provide a robust framework for investigating the efficacy of this compound in preclinical models of vertigo. By employing standardized vertigo induction methods and a comprehensive battery of behavioral assessments, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of meclizine and to screen novel compounds for the treatment of vestibular disorders. Careful attention to surgical technique, drug administration, and behavioral testing will ensure the generation of high-quality data to inform clinical drug development.

References

Meclizine Dihydrochloride Monohydrate in Meniere's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meniere's disease is a debilitating disorder of the inner ear characterized by recurrent episodes of vertigo, fluctuating hearing loss, tinnitus, and aural fullness. The underlying pathology is believed to be endolymphatic hydrops (ELH), a condition of excess fluid in the endolymphatic space of the inner ear.[1][2] Animal models that mimic ELH are crucial for understanding the pathophysiology of Meniere's disease and for the preclinical evaluation of potential therapeutics.[1][3]

Meclizine, a first-generation antihistamine with antiemetic and antivertigo properties, is commonly used to manage the symptoms of vertigo associated with vestibular disorders, including Meniere's disease.[4][5][6] Its mechanism of action is primarily attributed to its antagonist activity at histamine H1 receptors and its central anticholinergic effects, which are thought to suppress vestibular responses and reduce nausea.[4][7]

These application notes provide a detailed overview of the potential use of meclizine dihydrochloride monohydrate in preclinical research models of Meniere's disease. The following sections outline experimental protocols, present available quantitative data, and visualize key pathways and workflows to guide researchers in this area. While direct studies of meclizine in Meniere's disease animal models are limited, this document synthesizes relevant information to propose a robust research framework.

I. Meniere's Disease Animal Models

A variety of animal models have been developed to induce and study endolymphatic hydrops, the key pathological feature of Meniere's disease. The choice of model depends on the specific research question.

Commonly Used Animal Models:

Animal ModelMethod of InductionKey FeaturesSpecies
Surgical Ablation Surgical obliteration of the endolymphatic duct and sac.Induces significant and reliable endolymphatic hydrops.[1][2]Guinea Pig, Mouse
Vasopressin-Induced Chronic administration of vasopressin.Mimics potential hormonal influences on endolymph volume.[1]Guinea Pig, Mouse
Aldosterone-Induced Systemic administration of aldosterone.Investigates the role of mineralocorticoids in fluid homeostasis.[8]Mouse
Lipopolysaccharide (LPS)-Induced Intratympanic or systemic injection of LPS.Induces an inflammatory response leading to ELH.[1][8]Mouse
Genetic Models Utilizing genetically modified animals with predispositions to inner ear fluid imbalance.Allows for the study of genetic factors in Meniere's disease.[9]Mouse

II. This compound: Proposed Experimental Protocol

The following is a proposed protocol for evaluating the efficacy of this compound in a murine model of Meniere's disease induced by lipopolysaccharide (LPS).

Objective: To assess the effect of meclizine on vestibular function and the development of endolymphatic hydrops in an LPS-induced mouse model of Meniere's disease.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile Saline (0.9% NaCl)

  • Vehicle for Meclizine (e.g., sterile water or saline)

  • C57BL/6 mice (8-12 weeks old)[1]

  • Equipment for Vestibular Sensory-Evoked Potentials (VsEPs)[1]

  • Rotarod apparatus for motor coordination assessment

  • Histological processing reagents and equipment

Experimental Workflow:

G cluster_0 Phase 1: Model Induction and Treatment cluster_1 Phase 2: Post-Treatment Evaluation A Animal Acclimatization (1 week) B Baseline Vestibular Function Assessment (VsEPs, Rotarod) A->B C Induction of Endolymphatic Hydrops (Intratympanic LPS Injection) B->C D Randomization into Treatment Groups (Vehicle vs. Meclizine) C->D E Daily Meclizine Administration (e.g., 600 mg/kg, oral gavage) D->E F Vestibular Function Assessment (Weekly VsEPs, Rotarod) E->F G Histological Analysis (End-point) F->G H Quantification of Endolymphatic Hydrops G->H

Proposed experimental workflow for evaluating meclizine in a Meniere's disease model.

Detailed Methodology:

  • Animal Model Induction:

    • Anesthetize C57BL/6 mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Induce endolymphatic hydrops by a single intratympanic injection of LPS (e.g., 1 mg/mL) into one ear, with the contralateral ear serving as a control.[8]

  • Drug Administration:

    • Prepare this compound in a suitable vehicle.

    • Based on previous vestibular studies in mice, a starting dose of 600 mg/kg administered orally once daily can be used.[1][10] Dose-response studies may be necessary to determine the optimal therapeutic dose.

    • The control group should receive the vehicle alone.

    • Administer treatment for a predefined period, for example, 4 weeks.

  • Outcome Measures:

    • Vestibular Function Assessment (VsEPs):

      • Record VsEPs at baseline and at regular intervals (e.g., weekly) throughout the treatment period.

      • Place subcutaneous electrodes over the nuchal crest (G1), behind the pinna (G2), and on the hip (ground).[1]

      • Deliver linear acceleration stimuli to the head and record the resulting evoked potentials.

      • Analyze VsEP thresholds, amplitudes, and latencies to assess peripheral and central vestibular function.[1]

    • Behavioral Assessment (Rotarod):

      • Evaluate motor coordination and balance using an accelerating rotarod.

      • Measure the latency to fall at baseline and at regular intervals.

    • Histological Quantification of Endolymphatic Hydrops:

      • At the end of the study, perfuse the animals and collect the temporal bones.

      • Process the temporal bones for histological sectioning and staining (e.g., Hematoxylin and Eosin).

      • Quantify the degree of endolymphatic hydrops by measuring the cross-sectional area of the scala media relative to the scala vestibuli in the cochlea.

III. Quantitative Data from Relevant Studies

While specific data on meclizine in Meniere's disease animal models is lacking, the following tables summarize relevant quantitative findings from other studies.

Table 1: Effect of Meclizine on Vestibular Sensory-Evoked Potentials (VsEPs) in Mice [1]

ParameterMeclizine (600 mg/kg)Vehicle Control
VsEP Threshold Significantly increasedNo significant change
VsEP Latencies No significant differenceNo significant difference
VsEP Amplitudes No significant differenceNo significant difference

This data suggests that meclizine at a high dose can suppress peripheral vestibular function in mice, as indicated by the elevated VsEP thresholds.

Table 2: Effect of Meclizine on Torsional Eye Velocity in Healthy Humans [11][12]

Stimulation ConditionMeclizine Group (Change in Velocity)Placebo Group (Change in Velocity)
Vestibular (Low Intensity) +2.36 (from -0.01)-
Vestibular (High Intensity) +2.61 (from -3.49)-
Visual-Vestibular (Low Acceleration) -0.40 (from 3.75)-
Visual-Vestibular (High Acceleration) +3.88 (from -3.88)-

This study in humans suggests a complex effect of meclizine on the vestibulo-ocular reflex, with an inhibitory effect at low accelerations during combined visual-vestibular stimulation.

IV. Signaling Pathway of Meclizine Action

Meclizine's primary mechanism of action involves the blockade of the histamine H1 receptor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., in Vestibular Nuclei) Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to PLC Phospholipase C (PLC) H1R->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Increased Intracellular Ca2+ IP3->Ca DAG->Ca Excit Neuronal Excitation Ca->Excit Meclizine Meclizine Meclizine->H1R Blocks

References

Application Note: Meclizine Dihydrochloride Monohydrate for Rodent Motion Sickness Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Motion sickness is a common condition characterized by symptoms such as nausea, vomiting, and dizziness, which arises from a conflict between the visual, vestibular, and somatosensory systems.[1] In preclinical research, rodent models are essential for investigating the underlying neurobiological mechanisms and for screening potential anti-motion sickness therapeutics. Meclizine, a first-generation histamine H1 antagonist, is widely used for the prevention and treatment of motion sickness.[2][3] Its central anticholinergic and CNS depressant properties contribute to its antiemetic effects.[4][5] This document provides detailed application notes and protocols for the administration of meclizine dihydrochloride monohydrate in rodent models of motion sickness.

Mechanism of Action

Meclizine primarily functions by blocking histamine H1 receptors in the brainstem.[2] Motion-induced signals from the vestibular system (inner ear) and the nucleus of the solitary tract (NTS) are transmitted to the chemoreceptor trigger zone (CTZ) and the vomiting center in the medulla.[2][4] Meclizine's antagonism of H1 receptors in these areas inhibits these signaling pathways, thereby reducing labyrinth excitability and suppressing the symptoms of motion sickness.[2][4][6]

Meclizine_MoA cluster_input Motion Stimulus cluster_processing Central Processing (Brainstem) cluster_output Physiological Response Motion Vestibular System (Inner Ear) VestibularNuclei Vestibular Nuclei & Nucleus of Solitary Tract (NTS) Motion->VestibularNuclei Sensory Input H1R H1 Receptors VestibularNuclei->H1R Activates CTZ Chemoreceptor Trigger Zone (CTZ) & Vomiting Center H1R->CTZ Histaminergic Signaling Nausea Nausea & Emesis (Pica in Rodents) CTZ->Nausea Meclizine Meclizine Meclizine->H1R Blocks

Caption: Mechanism of Action of Meclizine in Motion Sickness.

Pharmacokinetics in Rodents

Understanding the pharmacokinetic profile of meclizine in rodents is crucial for designing effective experiments. The route of administration significantly impacts the absorption rate and bioavailability. In rats, meclizine is metabolized in the liver, likely by CYP2D6, to its metabolite, norchlorcyclizine.[1][4][5] The parent drug is excreted unchanged in the feces, while the metabolite is found in the urine.[1][5]

Table 1: Pharmacokinetic Parameters of Meclizine in Rats
Administration Route Mean Time to Peak Plasma Level (Tmax) Relative Bioavailability (vs. IV)
Oral~49.0 minutes[7]~16% (six times less effective than intranasal)[7]
Intranasal~8.5 minutes[7]~50% (about half as effective as intravenous)[7]
Intravenous (IV)Not Applicable100% (Reference)[7]

Recommended Dosages for Rodent Studies

The optimal dose of meclizine can vary based on the specific motion sickness paradigm and rodent strain. It is recommended to perform a dose-response study to determine the most effective dose for a given experimental setup.

Table 2: this compound Dosage in Rodent Studies
Study Type Rodent Species Dosage (mg/kg) Route Notes
Teratology / DevelopmentalRat25 - 250 mg/kgOralDoses as low as 25 mg/kg, administered during organogenesis, resulted in fetal malformations. This provides a reference for dose ranges used in rat studies.
PharmacokineticsMouse2 - 20 mg/kgOralA 2 mg/kg dose resulted in a Cmax of 60.7 ng/mL, while a 20 mg/kg dose yielded a Cmax of 1020 ng/mL.[8]
Toxicity (LD50)Mouse1600 mg/kgOralThe median lethal dose (LD50) provides an upper limit for acute dosing.[2]
Toxicity (TDLo)Rat800 mg/kgOralThe lowest published toxic dose (TDLo) is a critical data point for safety assessment.[2]

Note: Specific dosages for meclizine in rodent motion sickness models are not extensively published. Researchers should start with lower doses (e.g., 2-25 mg/kg) and perform dose-response evaluations.

Experimental Protocols

Protocol 1: Induction of Motion Sickness via Off-Vertical Axis Rotation (OVAR)

This protocol describes a common method for inducing motion sickness in rodents by creating a sensory conflict.

OVAR_Workflow cluster_pre Pre-Rotation Phase cluster_rotation Rotation Phase cluster_post Post-Rotation Phase Acclimatize 1. Acclimatize Rats (Habituate to handling and restrainers) Baseline 2. Baseline Measurements (e.g., Kaolin, food/water intake, body weight) Acclimatize->Baseline Grouping 3. Randomize into Treatment Groups (Vehicle vs. Meclizine) Baseline->Grouping Dosing 4. Administer Meclizine or Vehicle (e.g., 60 min pre-rotation for oral route) Grouping->Dosing Secure 5. Secure Restrained Rat in Rotator (Positioned at a 30° inclination) Dosing->Secure Rotate 6. Perform Off-Vertical Axis Rotation (e.g., 60°/s for 2 hours in darkness) Secure->Rotate Return 7. Return Rat to Home Cage Rotate->Return Measure 8. Post-Stimulus Measurements (Monitor kaolin/food intake for 24-48h) Return->Measure

Caption: Experimental Workflow for OVAR-Induced Motion Sickness.

Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats to the housing facility for at least one week. Handle the animals daily to reduce stress. Habituate them to the cylindrical Perspex restrainers for several days prior to the experiment.

  • Baseline Measurements: For 2-3 days before the experiment, measure baseline food intake, water consumption, body weight, and kaolin intake (if applicable).

  • Drug Administration: Administer this compound or vehicle control (e.g., saline, 0.5% carboxymethyl cellulose) at the predetermined dose. For oral administration, a 60-minute pre-treatment time is recommended to coincide with the onset of action.[5]

  • Motion Sickness Induction:

    • Secure each rat within its restrainer.

    • Position the restrainer on the rotator platform at a fixed inclination, for example, 30° off the vertical axis, to ensure unusual stimulation of the otolith organs.[9]

    • Conduct the rotation in complete darkness to minimize visual cues.[9]

    • A double-axis rotation protocol is effective.[9] A common parameter is a constant velocity of 60°/s for a duration of up to 2 hours. The rotation should involve angular acceleration and deceleration phases.[9]

  • Post-Rotation Assessment: After rotation, return the animals to their home cages and monitor for behavioral changes and measure the primary endpoint (e.g., kaolin consumption).

Protocol 2: Assessment of Pica (Kaolin Consumption)

Since rats cannot vomit, the consumption of non-nutritive substances like kaolin clay (pica) is a well-established surrogate measure for nausea and sickness.[10][11][12]

Kaolin_Workflow cluster_pre Baseline & Dosing cluster_induction Sickness Induction cluster_post Measurement & Analysis Habituation 1. Habituation (Provide pre-weighed kaolin pellets in a separate food hopper for 3-5 days) Baseline 2. Baseline Measurement (Measure daily kaolin consumption to establish a stable baseline) Habituation->Baseline Dosing 3. Administer Meclizine or Vehicle Baseline->Dosing Induce 4. Induce Motion Sickness (e.g., Using OVAR protocol or emetic agent like LiCl) Dosing->Induce Measure 5. Measure Kaolin Intake (Weigh remaining kaolin at 24h and 48h post-induction) Induce->Measure Correct 6. Correct for Spillage (Collect and weigh any spillage from a tray under the cage) Measure->Correct Analyze 7. Data Analysis (Compare kaolin intake between treatment groups) Correct->Analyze

Caption: Workflow for Measuring Kaolin Consumption (Pica).

Methodology:

  • Preparation: Prepare kaolin pellets by mixing kaolin powder with gum arabic solution and allowing them to dry. Place a known weight of kaolin pellets in a separate, easily accessible food hopper in the rat's home cage.

  • Habituation & Baseline: Allow rats access to the kaolin for 3-5 days to establish a stable, low-level baseline of consumption. Measure the amount of kaolin consumed every 24 hours by weighing the remaining pellets.

  • Measurement: Following the administration of meclizine (or vehicle) and the motion sickness-inducing stimulus, continue to measure kaolin consumption at 24-hour intervals for at least 48 hours.

  • Correction for Spillage: Place a tray under the cage to collect any dropped or crushed kaolin fragments. At each time point, collect, dry, and weigh the spillage to get a corrected consumption value.[13]

  • Data Analysis: The primary endpoint is the total weight (in grams) of kaolin consumed over the measurement period. A significant reduction in kaolin consumption in the meclizine-treated group compared to the vehicle group indicates an anti-nausea effect.

References

Quantitative Analysis of Meclizine Dihydrochloride Monohydrate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine Dihydrochloride Monohydrate is a first-generation antihistamine widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] Its therapeutic efficacy is attributed to its antagonist action on histamine H1 receptors and its central anticholinergic properties.[2] Accurate quantification of Meclizine in biological samples such as plasma and serum is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of Meclizine using different analytical methodologies.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1Method 2Method 3
Biological Matrix Human Plasma-Tablet Dosage Form
Column C8 (250 mm x 4.6 mm, 5 µm)[3]Inertsil C8 (250 x 4.6 mm) 5 µmZorbax SB-C18 (150 x 2.1mm, 5 μm)[4]
Mobile Phase 0.2% triethylamine in water:methanol (65:35, v/v), pH 3.0 with orthophosphoric acid[3]0.1M NaH2PO4 (pH 3):acetonitrile:methanol (40:55:5 v/v/v)Acetonitrile and 0.2% formic acid containing 2mM amino acetate[4]
Flow Rate 1.0 mL/min[3]1.0 mL/min-
Detection UV at 229 nm[3]UV at 230 nm-
Linearity Range 10 - 120 µg/mL[5]37.5 - 200.0 µg/mL0.5 - 200 ng/mL[4]
Limit of Quantification (LOQ) --0.5 ng/mL[4]
Recovery 98.78 - 101.83%[5]--
Internal Standard -CinnarizineFlunarizine[4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1Method 2
Biological Matrix Human PlasmaPharmaceutical Formulations
Column Zorbax SB-C18 (150 x 2.1mm, 5 µm)[4]Phenomenex® lux cellulose 1 C18 (250 mm × 4.6 mm i.d, 5 µm)[6][7]
Mobile Phase Acetonitrile and 0.2% formic acid containing 2mM ammonium acetate[4]Acetonitrile: 5 mM ammonium formate pH 5.5 (90:10, v/v)[6][7]
Flow Rate -0.4 mL/min[6][7]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]-
Detection Multiple Reaction Monitoring (MRM)[4]Tandem Mass Spectrometry[7]
Linearity Range 0.5 - 200 ng/mL[4]1 - 5 ng/mL[6][7]
Limit of Detection (LOD) -1.0 ng/mL[6][7]
Limit of Quantification (LOQ) 0.5 ng/mL[4]5.0 ng/mL[6][7]
Accuracy 99.2% to 102.7%[4]-
Internal Standard Flunarizine[4]-

Table 3: UV-Visible Spectrophotometric Methods

| Parameter | Method 1 | Method 2 | Method 3 | | :--- | :--- | :--- | | Method Type | Ion-pair extraction with Bromocresol Green (BCG) and Bromophenol Blue (BPB)[1] | Binary complex formation with Eosin Y[2][8] | Zero order, First order derivative, and Area Under Curve (AUC)[9] | | Solvent/Medium | Chloroform[1] | 0.1 N HCl[2][8] | Methanol and distilled water[9] | | λmax | 417 nm (BCG), 412 nm (BPB)[1] | 540 nm[2][8] | 230 nm (Zero order), 238.5 nm (First order)[9] | | Linearity Range | 2.6 - 25 µg/mL (BCG), 2.5 - 17.5 µg/mL (BPB)[1] | 5 - 25 µg/mL[2][8] | 5 - 35 µg/mL (Zero order)[9] | | Limit of Detection (LOD) | - | 0.76 µg/mL[2][8] | - | | Limit of Quantification (LOQ) | - | 2.29 µg/mL[2][8] | - | | Precision (%RSD) | - | 1.096%[2][8] | - |

Experimental Protocols

Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protocol 1: Protein Precipitation (for LC-MS/MS) [4]

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., Flunarizine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Spiked Plasma Sample Preparation (for Spectrophotometry) [1]

  • To a 50 mL separating funnel, add a known volume of a standard solution of Meclizine HCl.

  • Add a specific volume of drug-free plasma.

  • Proceed with the ion-pair extraction procedure as described for the spectrophotometric method.

Methodologies for Key Experiments

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a generalized procedure based on published methods.[3]

  • Chromatographic System: An HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: Prepare a mixture of 0.2% triethylamine in water and methanol (65:35, v/v). Adjust the pH to 3.0 with orthophosphoric acid.[3] Filter and degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.[3]

  • Detection: Monitor the eluent at a wavelength of 229 nm.[3]

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare working standards by serial dilution. For biological samples, follow a suitable extraction protocol (e.g., Protocol 1).

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general framework for LC-MS/MS analysis.[4]

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Zorbax SB-C18 (150 x 2.1mm, 5 µm) or a similar reversed-phase column.[4]

  • Mobile Phase: A gradient or isocratic elution using Acetonitrile and 0.2% formic acid containing 2mM ammonium acetate.[4]

  • Flow Rate: Optimize for the specific column and system, typically in the range of 0.2-0.5 mL/min.

  • Ionization: Positive electrospray ionization (ESI+).[4]

  • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for Meclizine and the internal standard.

  • Sample Preparation: Extract Meclizine from the biological matrix using a validated method such as protein precipitation (Protocol 1).

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of Meclizine in the unknown samples from the calibration curve.

UV-Visible Spectrophotometric Protocol (Ion-Pair Extraction) [1]

  • Instrumentation: A UV-Visible spectrophotometer with 1 cm quartz cells.

  • Reagents:

    • Standard Meclizine HCl solution (100 µg/mL).

    • Bromocresol green (BCG) solution (1 x 10⁻³ M).

    • Bromophenol blue (BPB) solution (1 x 10⁻³ M).

    • 1.0 M HCl.

    • Chloroform.

  • Procedure:

    • In a series of 50 mL separating funnels, place aliquots of the standard Meclizine HCl solution.

    • Add 1.5 mL of 1.0 M HCl for BCG or 1.5 mL of 1.0 M HCl for BPB.[1]

    • Add 1.5 mL of BCG solution or 1.0 mL of BPB solution.[1]

    • Shake the mixture for 2 minutes.

    • Add 10 mL of chloroform and shake for another 2 minutes.

    • Allow the layers to separate and collect the chloroform layer.

    • Measure the absorbance of the chloroform layer at 417 nm for BCG or 412 nm for BPB against a reagent blank.[1]

  • Calibration Curve: Prepare a series of standards and plot absorbance versus concentration to create a calibration curve.

Signaling Pathways and Experimental Workflows

Meclizine's Mechanism of Action: Signaling Pathway

Meclizine primarily exerts its antiemetic and antivertigo effects by acting as an antagonist at histamine H1 receptors.[1][2] It inhibits the signaling pathway that transmits stimuli from the vestibular system and other triggers to the brain's vomiting center.[1] Additionally, Meclizine possesses anticholinergic properties, contributing to its therapeutic effects.[2]

Meclizine_Signaling_Pathway cluster_stimuli Emetic Stimuli cluster_peripheral Peripheral & Central Processing cluster_brainstem Brainstem Vomiting Centers Motion Motion Vestibular Nuclei Vestibular Nuclei Motion->Vestibular Nuclei Other Triggers Other Triggers NTS Nucleus of the Solitary Tract (NTS) Other Triggers->NTS H1R Histamine H1 Receptors Vestibular Nuclei->H1R NTS->H1R CTZ Chemoreceptor Trigger Zone (CTZ) VC Vomiting Center CTZ->VC Vomiting Response Vomiting Response VC->Vomiting Response Meclizine Meclizine Meclizine->H1R Antagonizes H1R->CTZ Histaminergic Signaling H1R->VC Histaminergic Signaling

Figure 1. Signaling pathway of Meclizine's antiemetic action.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Meclizine in biological samples.

Experimental_Workflow cluster_prep Sample Preparation Options cluster_methods Analytical Methodologies Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation LLE Liquid-Liquid Extraction Sample Preparation->LLE SPE Solid-Phase Extraction Sample Preparation->SPE Analytical Method Analytical Method HPLC HPLC Analytical Method->HPLC LCMS LC-MS/MS Analytical Method->LCMS Spectro Spectrophotometry Analytical Method->Spectro Data Acquisition Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Result Reporting Result Reporting Data Analysis->Result Reporting Protein Precipitation->Analytical Method LLE->Analytical Method SPE->Analytical Method HPLC->Data Acquisition LCMS->Data Acquisition Spectro->Data Acquisition

Figure 2. General workflow for Meclizine quantification.

References

Application Note: High-Throughput Quantification of Meclizine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of meclizine in human plasma. Meclizine, an antihistamine commonly used for the treatment of motion sickness and vertigo, can be efficiently extracted from plasma using a simple protein precipitation procedure.[1] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and drug monitoring in drug development settings.

Introduction

Meclizine dihydrochloride monohydrate is a first-generation antihistamine that acts as a histamine H1 receptor antagonist.[2][3] It is widely prescribed for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.[3] Accurate quantification of meclizine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalytical assays due to its high sensitivity, selectivity, and speed.[4] This application note presents a detailed protocol for the quantification of meclizine in human plasma using a validated LC-MS/MS method. The method is simple, rapid, and reliable, making it ideal for high-throughput analysis.

Experimental

Materials and Reagents
  • This compound reference standard

  • Flunarizine (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of meclizine and the internal standard from human plasma.[1]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Flunarizine).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a Zorbax SB-C18 column (150 x 2.1 mm, 5 µm).[1] The mobile phase consisted of a mixture of acetonitrile and 0.2% formic acid containing 2mM ammonium acetate.[1]

Table 1: Chromatographic Conditions

ParameterValue
Column Zorbax SB-C18 (150 x 2.1 mm, 5 µm)[1]
Mobile Phase Acetonitrile and 0.2% formic acid with 2mM ammonium acetate[1]
Flow Rate 0.4 mL/min[5][6]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterMeclizineFlunarizine (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) Value to be determined based on Meclizine structureValue to be determined based on Flunarizine structure
Product Ion (m/z) Value to be determined based on Meclizine structureValue to be determined based on Flunarizine structure
Dwell Time 200 ms200 ms
Collision Energy Optimized valueOptimized value
Declustering Potential Optimized valueOptimized value

Results and Discussion

The developed LC-MS/MS method was validated according to the International Council for Harmonisation (ICH) guidelines.[5][7] The validation parameters included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing blank plasma samples from six different sources. No significant interference from endogenous plasma components was observed at the retention times of meclizine and the internal standard.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.5 to 200 ng/mL for meclizine in human plasma.[1] The coefficient of determination (R²) was consistently greater than 0.99.[1] The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, while the limit of detection (LOD) was 1.0 ng/mL.[1][5][6]

Table 3: Method Validation Summary

ParameterResult
Linearity Range 0.5 - 200 ng/mL[1]
Correlation Coefficient (R²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]
Limit of Detection (LOD) 1.0 ng/mL[5][6]
Intra-day Precision (CV%) ≤ 12.92% at LLOQ, ≤ 7.15% for other QC samples[1]
Inter-day Precision (CV%) ≤ 12.92% at LLOQ, ≤ 7.15% for other QC samples[1]
Accuracy 99.2% - 102.7%[1]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The coefficient of variation (CV%) for both intra- and inter-day precision was within 12.92% at the LLOQ and 7.15% for other QC samples.[1] The accuracy ranged from 99.2% to 102.7%.[1]

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precip Add Acetonitrile with IS (200 µL) plasma->precip vortex1 Vortex (30s) precip->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex (30s) reconstitute->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer injection Inject into LC-MS/MS transfer->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Meclizine calibration->quantification

Caption: LC-MS/MS workflow for meclizine quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of meclizine in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for the analysis of a large number of samples in a clinical or research setting. The method has been successfully validated and can be applied to pharmacokinetic and bioequivalence studies of this compound.

References

Application Notes and Protocols for Meclizine Dihydrochloride Monohydrate Solid Dispersion Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various solid dispersion techniques for enhancing the solubility and dissolution rate of Meclizine Dihydrochloride Monohydrate, a poorly water-soluble drug. The included protocols are intended to serve as a comprehensive guide for the formulation, characterization, and evaluation of Meclizine solid dispersions.

Introduction

Meclizine Dihydrochloride is a first-generation antihistamine primarily used for the treatment of motion sickness and vertigo. Its low aqueous solubility can lead to variable absorption and delayed onset of action. Solid dispersion technology is a proven strategy to improve the dissolution of poorly soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier at the molecular level. This document outlines protocols for preparing this compound solid dispersions using solvent evaporation, fusion, spray drying, and hot-melt extrusion methods.

Formulation Techniques and Protocols

Solvent Evaporation Method

The solvent evaporation method is a common technique for preparing solid dispersions. It involves dissolving both the drug and the carrier in a common solvent, followed by the removal of the solvent to form a solid dispersion.

Experimental Protocol:

  • Preparation of the Solution:

    • Accurately weigh this compound and a hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 4000, PEG 6000, PEG 8000, or PEG 20000) in various drug-to-carrier ratios (w/w), such as 1:1, 1:3, and 1:5.[1]

    • Dissolve the drug and carrier in a suitable organic solvent, such as ethanol, in a round-bottom flask.[2][3] Ensure complete dissolution with the aid of sonication or gentle heating if necessary.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C).[2][3]

    • Continue the evaporation until a solid mass or a thin film is formed on the wall of the flask.

  • Drying and Pulverization:

    • Place the resulting solid dispersion in a vacuum oven at room temperature for 48 hours to ensure complete removal of the residual solvent.[2][3]

    • Pulverize the dried mass using a mortar and pestle.

    • Pass the pulverized powder through a sieve (e.g., 40 or 60 mesh) to obtain a uniform particle size.[1][3]

    • Store the prepared solid dispersion in a desiccator until further evaluation.[1]

Logical Relationship for Solvent Evaporation Method

Solvent_Evaporation cluster_prep Preparation cluster_proc Processing cluster_final Final Product weigh Weigh Drug and Carrier dissolve Dissolve in Solvent weigh->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize dry->pulverize sieve Sieve pulverize->sieve store Store sieve->store Fusion_Method start Start melt_carrier Melt Hydrophilic Carrier (e.g., Mannitol, 80-85°C) start->melt_carrier add_drug Add Meclizine Dihydrochloride (Drug:Carrier Ratios 1:1, 1:3, 1:5) melt_carrier->add_drug mix Thorough Mixing (1-2 minutes) add_drug->mix cool Rapid Cooling (Ice Bath) mix->cool pulverize Pulverize Solid Mass cool->pulverize sieve Sieve (40 mesh) pulverize->sieve store Store in Desiccator sieve->store Spray_Drying feed Feed Preparation Dissolve Drug & Carrier in Solvent spray_dryer Spray Dryer Inlet Temp: 100-220°C Atomization Feed Rate Drying Gas Flow feed->spray_dryer collection Particle Collection Cyclone Separator spray_dryer->collection post_proc Post-Processing Secondary Drying (optional) Storage collection->post_proc HME_Workflow start_node Start premix Premix Drug, Polymer, and Plasticizer start_node->premix feed Feed into Extruder premix->feed extrude Hot-Melt Extrusion (Controlled Temperature & Screw Speed) feed->extrude cool Cool the Extrudate extrude->cool mill Mill or Pelletize cool->mill end_node Final Solid Dispersion mill->end_node Bioavailability_Enhancement cluster_formulation Formulation Strategy cluster_physicochemical Physicochemical Changes cluster_outcome Pharmacokinetic Outcome Meclizine (Poorly Soluble) Meclizine (Poorly Soluble) Solid Dispersion Solid Dispersion Meclizine (Poorly Soluble)->Solid Dispersion Dispersion in Hydrophilic Carrier Amorphous State Amorphous State Solid Dispersion->Amorphous State Increased Surface Area Increased Surface Area Solid Dispersion->Increased Surface Area Improved Wettability Improved Wettability Solid Dispersion->Improved Wettability Increased Dissolution Rate Increased Dissolution Rate Amorphous State->Increased Dissolution Rate Increased Surface Area->Increased Dissolution Rate Improved Wettability->Increased Dissolution Rate Enhanced Bioavailability Enhanced Bioavailability Increased Dissolution Rate->Enhanced Bioavailability

References

Application Notes: Meclizine Dihydrochloride Monohydrate in Vestibular System Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meclizine Dihydrochloride Monohydrate is a first-generation antihistamine and non-selective H1 receptor antagonist widely utilized for the symptomatic relief of motion sickness and vertigo associated with vestibular system disorders like Meniere's disease.[1][2] Its utility in a research context stems from its well-characterized effects on the central and peripheral vestibular pathways. Meclizine also possesses central anticholinergic, CNS depressant, and local anesthetic properties, making it a valuable tool for investigating the complex mechanisms underlying balance, dizziness, and emesis.[3][4] These notes provide an overview of its mechanism of action, key pharmacological data, and detailed protocols for its application in preclinical and clinical research settings.

Mechanism of Action

Meclizine's primary mechanism involves the antagonism of histamine H1 receptors located in the vestibular nuclei and the nucleus of the solitary tract (NTS).[3] By blocking these receptors, meclizine inhibits histaminergic signaling from these nuclei to the chemoreceptor trigger zone (CTZ) and the vomiting center in the medulla.[1][3] This action effectively reduces vestibular stimulation, depresses labyrinthine function, and alleviates symptoms of nausea and vertigo.[5][6] Additionally, its central anticholinergic effects contribute to its efficacy by further dampening excitatory neurotransmission in the vestibular system.[4][6] Studies suggest that meclizine's action is not purely sensory-specific but operates at a more central level, influencing eye movement reflexes during low-acceleration visual-vestibular tasks.[1][7][8]

Meclizine_Mechanism_of_Action cluster_stimuli Vestibular Stimuli cluster_cns Central Nervous System Processing cluster_symptoms Physiological Response Motion Motion / Inner Ear Signals VN Vestibular Nuclei (H1 Receptors) Motion->VN Excitatory Signals CTZ Chemoreceptor Trigger Zone (CTZ) VN->CTZ Histaminergic & Cholinergic Signals NTS Nucleus of the Solitary Tract (H1 Receptors) NTS->CTZ VC Vomiting Center CTZ->VC Symptoms Nausea, Vomiting, Dizziness VC->Symptoms Meclizine Meclizine Meclizine->VN Antagonizes H1 Receptors & Anticholinergic Effect Meclizine->NTS Antagonizes H1 Receptors

Caption: Meclizine's inhibitory action on the central vestibular pathways.

Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data for this compound relevant to its use in research.

Table 1: Pharmacokinetic Parameters of Meclizine

Parameter Value Species Notes Source
Onset of Action ~1 hour Human Time to observable effect after oral administration. [1][3]
Time to Peak Plasma (Tmax) ~3 hours (Oral Tablet) Human Range: 1.5 to 6 hours. [1][3]
49-70 minutes (Oral Tablet) Human From a comparative pharmacokinetic study. [9]
8.5-11.9 minutes (Intranasal) Human Demonstrates faster absorption with alternative formulations. [9]
Plasma Half-Life (T½) ~5-6 hours Human [3][10]
Duration of Action 8 to 24 hours Human A single dose can provide extended relief. [1][3]
Metabolism Hepatic, primarily via CYP2D6 Human Genetic polymorphism in CYP2D6 can lead to interindividual variability. [1][2]

| Excretion | Urine (as metabolites), Feces (unchanged) | Human | |[3][10] |

Table 2: Dosing Information from Preclinical and Clinical Studies

Application Dosage Species Route Study Context Source
Motion Sickness 25-50 mg Human Oral Recommended dose taken 1 hour before travel, repeatable every 24 hours. [1][11]
Vertigo 25-100 mg daily (divided doses) Human Oral Dosage depends on clinical response. [11][12]
Acute Peripheral Vertigo 25 mg Human Oral Showed similar effectiveness to 5mg diazepam in an ER setting. [9]
Vestibular Suppression 600 mg/kg Mouse Intraperitoneal Effective dose identified for altering vestibular sensory-evoked potentials (VsEPs). [13][14]

| Vestibular Disease | 12.5-50 mg / 25 lbs | Dog | Oral | Off-label veterinary use for controlling nausea and dizziness. |[15] |

Experimental Protocols

Protocol 1: In Vivo Assessment of Vestibular Suppression in a Mouse Model

This protocol is designed to evaluate the effects of meclizine on peripheral vestibular function using vestibular sensory-evoked potentials (VsEPs) in mice, based on methodologies described in published research.[13][14]

Objective: To determine if meclizine acts on peripheral elements of the vestibular maculae.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline or as appropriate for solubilizing meclizine)

  • Adult mice (specify strain, e.g., C57BL/6)

  • Anesthetic agents (e.g., urethane/xylazine)

  • VsEP recording equipment (amplifiers, filters, data acquisition system)

  • Linear shaker for delivering precise head motion stimuli

  • Subdermal needle electrodes

  • Heating pad and rectal probe to maintain body temperature

Methodology:

  • Animal Preparation:

    • Anesthetize the mouse according to approved institutional protocols.

    • Place the animal on a heating pad to maintain a core body temperature of 37.0 ± 0.2 °C.[13]

    • Secure the mouse in a stereotaxic frame mounted on the linear shaker.

    • Insert subdermal needle electrodes: a reference electrode on the nose, a recording electrode on the scalp over the vestibular cortex, and a ground electrode in the tail or a hind limb.

  • Baseline VsEP Recording:

    • Record baseline VsEPs by delivering a series of transient linear acceleration stimuli (e.g., head jerks) via the shaker.

    • Average the responses from multiple stimuli to obtain a clear waveform with identifiable peaks (e.g., P1, N1).

    • Establish baseline values for peak amplitudes and latencies.

  • Drug Administration:

    • Administer a single effective dose of meclizine (e.g., 600 mg/kg) via intraperitoneal (IP) injection.[13][14]

    • For the control group, administer an equivalent volume of the vehicle solution via IP injection.

    • Alternative Dose-Finding Protocol: To identify an effective dose, a progressive multiple-dose (PMD) protocol can be used, where the dose is incrementally increased (e.g., 100, 200, 400, 800 mg/kg) at set intervals (e.g., every 20 minutes).[13]

  • Post-Administration VsEP Recording:

    • Record VsEPs at regular intervals following drug or vehicle administration (e.g., every 30 minutes for 2-3 hours) to characterize the time course of the drug's effect.[13]

    • Maintain consistent stimulus parameters and animal physiology throughout the experiment.

  • Data Analysis:

    • Measure the amplitudes and latencies of the VsEP peaks for each time point post-injection.

    • Compare the post-injection values to the baseline recordings for both the meclizine-treated and vehicle-treated groups.

    • Use appropriate statistical tests (e.g., repeated measures ANOVA) to determine if meclizine significantly alters VsEPs compared to the control group.

Animal_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Select Mice A2 Anesthetize & Secure Animal A1->A2 A3 Place Electrodes A2->A3 B1 Record Baseline VsEPs A3->B1 Ready for testing B2 Randomly Assign to Groups (Meclizine vs. Vehicle) B1->B2 B3 Administer Drug/Vehicle (IP) B2->B3 B4 Record Post-Dose VsEPs (Timed Intervals) B3->B4 C1 Measure Waveform Amplitudes & Latencies B4->C1 Collect data C2 Statistical Comparison (Treatment vs. Control) C1->C2 C3 Interpret Results C2->C3

Caption: Workflow for an in vivo animal study of meclizine's vestibular effects.
Protocol 2: General Framework for a Double-Blind, Placebo-Controlled Crossover Study in Humans

This protocol outlines a general framework for a clinical study to assess the efficacy of meclizine in treating vertigo, based on the design of previously conducted trials.[16][17][18]

Objective: To evaluate the efficacy of meclizine in reducing the frequency and severity of vertigo and associated symptoms compared to a placebo.

Study Design: Double-blind, placebo-controlled, crossover.

Participant Population: Adult patients diagnosed with vertigo of vestibular origin (e.g., Meniere's disease, vestibular neuritis).

Methodology:

  • Screening and Enrollment:

    • Recruit participants based on defined inclusion/exclusion criteria.

    • Obtain informed consent.

    • Conduct baseline assessments, including a detailed medical history, frequency and severity of vertigo attacks (using a visual analog scale or validated questionnaire), and objective measures like posturography or nystagmus evaluation (e.g., Dix-Hallpike test).[19]

  • Randomization and Treatment Period 1:

    • Randomly assign participants to one of two sequences: (A) Meclizine first, then Placebo; or (B) Placebo first, then Meclizine.

    • Administer the first assigned treatment (e.g., Meclizine 25 mg or matching placebo, taken orally three times daily) for a predefined period (e.g., 4 weeks).

    • Participants maintain a daily diary to log vertigo episodes, severity, and any adverse effects.

  • Washout Period:

    • Following Treatment Period 1, all participants undergo a washout period (e.g., 2 weeks) with no study medication to minimize carryover effects.

  • Treatment Period 2 (Crossover):

    • Participants receive the alternative treatment (the one they did not receive in Period 1) for the same duration (e.g., 4 weeks).

    • Participants continue to maintain the daily symptom diary.

  • Outcome Measures and Analysis:

    • Primary Endpoint: Change in the frequency and severity of vertigo attacks from baseline.

    • Secondary Endpoints: Changes in objective measures (nystagmus, postural stability), reduction in associated symptoms (nausea, vomiting), and patient-reported outcomes.[18]

    • Analyze the data using appropriate statistical methods for a crossover design, comparing the effects of meclizine and placebo.

Considerations for Research and Clinical Application

When using meclizine in research or clinical practice, it is crucial to consider its broader pharmacological profile.

  • Vestibular Compensation: Prolonged use of vestibular suppressants like meclizine is generally discouraged.[6] Continuous suppression of vestibular signals can interfere with the central nervous system's natural ability to adapt and compensate for vestibular deficits, potentially delaying long-term recovery.[9] Its use should be limited to the acute phase of vertigo.[6][20]

  • CNS Depression: As a first-generation antihistamine, meclizine causes drowsiness and sedation.[10][21] This can be a confounding factor in behavioral studies in animals and poses risks for human participants performing tasks requiring alertness.[12]

  • Anticholinergic Effects: Caution is advised in subjects with conditions like glaucoma or benign prostatic hyperplasia, as meclizine's anticholinergic properties can exacerbate these conditions.[1][9]

Clinical_Logic Start Patient with Acute Vestibular Syndrome (AVS) Triage Differential Diagnosis (e.g., Vestibular Neuritis vs. BPPV vs. Stroke) Start->Triage Acute Acute Phase (<72 hours) Severe Vertigo, Nausea Triage->Acute Non-BPPV, Non-Stroke Diagnosis Suppress Administer Vestibular Suppressant (e.g., Meclizine) Acute->Suppress For Symptom Control Stop Taper & Stop Suppressant As Acute Symptoms Subside Suppress->Stop Interfere Prolonged Use of Meclizine Suppress->Interfere Rehab Initiate Vestibular Rehabilitation Therapy (VRT) Stop->Rehab Comp Promote Central Compensation & Long-Term Recovery Rehab->Comp Delay Delayed Central Compensation Interfere->Delay Interferes with...

Caption: Therapeutic logic for meclizine use in acute vestibular disorders.

References

Meclizine Dihydrochloride Monohydrate in the Study of Chemotherapy-Induced Nausea and Vomiting (CINV): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. While modern antiemetics like 5-HT3 and NK1 receptor antagonists are the standard of care, there is ongoing interest in exploring the utility of other pharmacological agents. Meclizine, a first-generation antihistamine with anticholinergic properties, is widely used for motion sickness and vertigo.[1] This document provides an overview of the potential application of meclizine dihydrochloride monohydrate in CINV research, including its proposed mechanism of action, hypothetical experimental protocols, and a review of the pathophysiology of CINV.

Note: There is a significant lack of published clinical trials and quantitative data specifically evaluating the efficacy of meclizine for the treatment of CINV. The information and protocols provided herein are based on the known pharmacology of meclizine and standard methodologies for antiemetic research.

Introduction to Chemotherapy-Induced Nausea and Vomiting (CINV)

CINV is a complex process mediated by both the central and peripheral nervous systems. It is broadly categorized into five types:

  • Acute CINV: Occurs within 24 hours of chemotherapy administration.[2][3]

  • Delayed CINV: Develops more than 24 hours after chemotherapy and can last for several days.[2][4]

  • Anticipatory CINV: A conditioned response occurring before subsequent chemotherapy cycles, often triggered by sights, smells, or sounds associated with treatment.[2][5]

  • Breakthrough CINV: Nausea and vomiting that occurs despite prophylactic antiemetic therapy.[2][6]

  • Refractory CINV: Nausea and vomiting that is resistant to treatment in subsequent chemotherapy cycles.[2][6]

The primary neurotransmitters implicated in the pathophysiology of CINV include serotonin (5-HT3), substance P, and dopamine.[4][7][8][9] Chemotherapeutic agents can induce the release of these neurotransmitters, which then act on receptors in the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem to initiate the emetic reflex.[2][4][7]

This compound: Proposed Mechanism of Action in CINV

Meclizine is a first-generation H1 histamine receptor antagonist with central anticholinergic (muscarinic receptor blocking) activity.[1] Its antiemetic effects are primarily attributed to its action on the CTZ and the vomiting center located in the medulla.[1] In the context of CINV, it is hypothesized that meclizine may exert its effects through the following mechanisms:

  • Histamine H1 Receptor Blockade: Histamine receptors are present in the brainstem and are involved in the emetic reflex. By blocking these receptors, meclizine may reduce the stimulatory signals reaching the vomiting center.

  • Anticholinergic Action: Muscarinic receptors are also implicated in the transmission of emetic signals. Meclizine's anticholinergic properties may further inhibit these pathways.

While the primary pathways for CINV involve serotonin and substance P, there is evidence of "cross-talk" between different neurotransmitter systems.[2] Histamine and acetylcholine may play a secondary role, and therefore, meclizine could potentially have a role as an adjunct therapy or in specific patient populations.

Signaling Pathways

Pathophysiology of Chemotherapy-Induced Nausea and Vomiting

CINV_Pathway cluster_PNS Peripheral Nervous System (Gut) cluster_CNS Central Nervous System Chemotherapy Chemotherapy Enterochromaffin Enterochromaffin Cells Chemotherapy->Enterochromaffin Damage CTZ Chemoreceptor Trigger Zone (CTZ) Chemotherapy->CTZ Directly Stimulates SubstanceP_Release Substance P Release Chemotherapy->SubstanceP_Release Serotonin_Release Serotonin (5-HT) Release Enterochromaffin->Serotonin_Release Vagal_Afferents Vagal Afferent Nerves (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents Stimulates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Signal Vomiting_Center Vomiting Center CTZ->Vomiting_Center NTS->Vomiting_Center Emesis Emesis Vomiting_Center->Emesis Nausea & Vomiting NK1_Receptors NK1 Receptors SubstanceP_Release->NK1_Receptors Binds to NK1_Receptors->NTS Dopamine_Receptors Dopamine D2 Receptors

Caption: Signaling pathways involved in chemotherapy-induced nausea and vomiting.

Proposed Mechanism of Action of Meclizine in CINV

Meclizine_MoA cluster_CNS Central Nervous System CTZ Chemoreceptor Trigger Zone (CTZ) Vomiting_Center Vomiting Center CTZ->Vomiting_Center Signals to Emesis Emesis Vomiting_Center->Emesis Reduced Nausea & Vomiting H1_Receptors Histamine H1 Receptors H1_Receptors->CTZ Located in H1_Receptors->Vomiting_Center Located in M_Receptors Muscarinic Receptors M_Receptors->CTZ Located in M_Receptors->Vomiting_Center Located in Meclizine Meclizine Meclizine->H1_Receptors Blocks Meclizine->M_Receptors Blocks

Caption: Proposed mechanism of action of meclizine in CINV.

Quantitative Data Summary

As previously stated, there is a lack of specific quantitative data for the use of meclizine in CINV. The following table summarizes data from a study on postoperative nausea and vomiting (PONV), which may provide some insight into meclizine's antiemetic properties, though it is important to note that the pathophysiology of PONV differs from CINV.

Study PopulationInterventionComparatorPrimary OutcomeResultReference
70 high-risk surgical patientsMeclizine 50 mg orally the night before and day of surgery + Ondansetron 4 mg IVPlacebo + Ondansetron 4 mg IVIncidence of PONV within 24 hoursThe study suggests that the biphasic administration of meclizine may be an effective antiemetic prophylaxis in patients at high risk for PONV. However, specific quantitative results on the reduction of PONV were not detailed in the abstract.[9]

Experimental Protocols

The following are hypothetical experimental protocols for investigating the efficacy of this compound in CINV. These are based on standard clinical trial designs for antiemetic drugs.

Phase IIa, Randomized, Double-Blind, Placebo-Controlled Study of Meclizine as an Adjunct to Standard Antiemetic Therapy for the Prevention of CINV in Patients Receiving Moderately Emetogenic Chemotherapy (MEC)
  • Objective: To assess the efficacy and safety of meclizine as an add-on therapy to a standard 5-HT3 receptor antagonist and dexamethasone regimen in preventing CINV.

  • Patient Population: Chemotherapy-naïve adult patients scheduled to receive a single-day MEC regimen.

  • Study Arms:

    • Arm A (Experimental): Meclizine 25 mg orally twice daily for 3 days, starting on the day of chemotherapy, in addition to a standard 5-HT3 receptor antagonist and dexamethasone.

    • Arm B (Control): Placebo orally twice daily for 3 days, in addition to a standard 5-HT3 receptor antagonist and dexamethasone.

  • Primary Endpoint: Complete Response (CR) rate, defined as no emetic episodes and no use of rescue medication in the delayed phase (25-120 hours post-chemotherapy).

  • Secondary Endpoints:

    • CR rate in the acute phase (0-24 hours).

    • CR rate in the overall phase (0-120 hours).

    • Incidence and severity of nausea (assessed using a Visual Analog Scale).

    • Time to first emetic episode.

    • Patient-reported satisfaction with antiemetic therapy.

    • Incidence of adverse events.

  • Assessment: Patients will complete a daily diary for 5 days post-chemotherapy to record emetic episodes, nausea scores, and use of rescue medication.

In Vitro Assessment of Meclizine's Interaction with Receptors Implicated in CINV
  • Objective: To characterize the binding affinity and functional activity of meclizine at human serotonin (5-HT3), neurokinin (NK1), and dopamine (D2) receptors.

  • Methodology:

    • Receptor Binding Assays: Utilize cell lines recombinantly expressing human 5-HT3, NK1, and D2 receptors. Perform competitive binding assays with radiolabeled ligands to determine the binding affinity (Ki) of meclizine.

    • Functional Assays:

      • For 5-HT3 receptors (a ligand-gated ion channel), use a calcium influx assay to measure the ability of meclizine to inhibit serotonin-induced channel opening.

      • For NK1 and D2 receptors (G-protein coupled receptors), use a second messenger assay (e.g., cAMP or inositol phosphate accumulation) to assess the antagonist properties of meclizine.

  • Expected Outcome: To determine if meclizine has any significant interaction with the primary receptors involved in CINV, which could provide a rationale for its use beyond its known antihistaminic and anticholinergic effects.

Experimental Workflow Visualization

Experimental_Workflow cluster_Preclinical Preclinical Assessment cluster_Clinical_Trial Phase II Clinical Trial In_Vitro In Vitro Receptor Assays (5-HT3, NK1, D2) Animal_Models Animal Models of CINV (e.g., Ferret) In_Vitro->Animal_Models Informs Patient_Screening Patient Screening & Consent Animal_Models->Patient_Screening Provides Rationale for Randomization Randomization Patient_Screening->Randomization Arm_A Arm A: Meclizine + Standard of Care Randomization->Arm_A Arm_B Arm B: Placebo + Standard of Care Randomization->Arm_B Treatment Chemotherapy & Study Drug Administration Arm_A->Treatment Arm_B->Treatment Data_Collection Data Collection (Patient Diaries, Adverse Events) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: General experimental workflow for a clinical trial of meclizine in CINV.

Conclusion

While this compound is an established antiemetic for motion sickness and vertigo, its role in the management of CINV is not well-defined and lacks supporting clinical evidence. Its mechanism of action as an H1 and muscarinic receptor antagonist suggests a potential, albeit likely modest, role in mitigating the complex signaling pathways of CINV. The provided hypothetical protocols and workflows offer a framework for future research to systematically evaluate the efficacy and safety of meclizine in this challenging clinical setting. Further investigation is warranted to determine if meclizine could serve as a useful adjunct to current standard-of-care antiemetic regimens for CINV.

References

Troubleshooting & Optimization

Technical Support Center: Meclizine Dihydrochloride Monohydrate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Meclizine Dihydrochloride Monohydrate for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

A1: this compound is the salt form of meclizine, a first-generation histamine H1 receptor antagonist.[1][2] In research, it is widely used to study its antiemetic (anti-nausea and vomiting), antivertigo, and antihistaminic properties.[1][3] It also has known anticholinergic, central nervous system depressant, and local anesthetic effects.[4]

Q2: Why is the solubility of this compound a concern for in vitro assays?

A2: this compound is characterized as a poorly water-soluble drug.[5][6] Its low aqueous solubility, particularly at physiological pH, can lead to precipitation in cell culture media and assay buffers. This can result in inaccurate compound concentrations, leading to unreliable and non-reproducible experimental results.

Q3: What are the common solvents for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.[1][7] Ethanol and dimethylformamide (DMF) can also be used.[1][8] For final dilutions in aqueous assay buffers, the concentration of the organic solvent should be minimized to avoid solvent-induced artifacts.

Q4: Can this compound be dissolved directly in water or phosphate-buffered saline (PBS)?

A4: Direct dissolution in water or PBS is challenging due to its low aqueous solubility (approximately 0.1 mg/mL in water).[4] It is practically insoluble in water.[9][10] Solubility is also pH-dependent and is very low at a pH greater than 2.0.[5][6]

Troubleshooting Guide

Issue: Precipitate forms after adding the meclizine stock solution to my aqueous cell culture medium or buffer.

Potential Cause Troubleshooting Steps
Low Aqueous Solubility The concentration of meclizine in the final solution may exceed its solubility limit in the aqueous buffer.
- Action: Decrease the final concentration of meclizine in your assay.
- Action: Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains below a concentration that affects your cells (typically <0.5%).
- Action: Consider using a solubility enhancer such as HP-β-cyclodextrin (see protocol below).
pH of the Medium/Buffer Meclizine's solubility is significantly lower at neutral or alkaline pH compared to acidic pH.
- Action: If your experimental design allows, consider using a buffer with a slightly lower pH. However, be mindful of the pH tolerance of your cells.
"Salting Out" Effect High salt concentrations in buffers like PBS can sometimes reduce the solubility of organic compounds.
- Action: Prepare a more concentrated stock solution in an organic solvent to minimize the volume added to the aqueous buffer.
Temperature Effects Solubility can be temperature-dependent. A decrease in temperature upon transfer from a 37°C incubator to a room temperature microscope stage can cause precipitation.
- Action: Prepare dilutions and perform experiments at a consistent temperature. Allow solutions to equilibrate to the experimental temperature before use.

Issue: Inconsistent results between experiments.

Potential Cause Troubleshooting Steps
Incomplete Dissolution of Stock Solution The initial stock solution may not be fully dissolved, leading to inaccurate concentrations.
- Action: Ensure complete dissolution of the solid meclizine in the organic solvent. Gentle warming and vortexing can aid this process. Visually inspect for any undissolved particles before making dilutions.
Precipitation Over Time The compound may be precipitating out of the working solution during the course of the experiment.
- Action: Prepare fresh working solutions immediately before each experiment.
Adsorption to Plastics Hydrophobic compounds can sometimes adsorb to the surface of plastic labware.
- Action: Consider using low-adhesion microplates and pipette tips.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
WaterPractically Insoluble / Very Slightly Soluble (0.1 mg/mL)[4][5][6][9]
ChloroformSlightly Soluble[9]
MethanolSlightly Soluble[9]
Ethanol~0.11 mg/mL[1]
Dimethyl Sulfoxide (DMSO)≥ 33.33 mg/mL[7]
Dimethylformamide (DMF)~5 mg/mL[1][8]
Phosphate Buffer (pH 6.8)Higher than in distilled water or 0.1N HCl[4][10]

Note: The exact solubility can vary depending on the specific form of the salt (dihydrochloride vs. dihydrochloride monohydrate) and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

  • Sterilization: If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is based on the principle of forming an inclusion complex to improve the aqueous solubility of meclizine.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). The concentration will need to be optimized, but a starting point could be a 1:1 or 1:2 molar ratio of meclizine to HP-β-CD.

  • Meclizine Stock Preparation: Prepare a concentrated stock solution of meclizine in an organic solvent like ethanol, as described in Protocol 1.

  • Complex Formation:

    • Slowly add the meclizine stock solution dropwise to the HP-β-CD solution while continuously stirring or vortexing.

    • Allow the mixture to incubate, with stirring, for a period of time (e.g., 1-2 hours at room temperature) to facilitate the formation of the inclusion complex.

  • Final Dilution: This meclizine-HP-β-CD complex solution can then be further diluted in the assay buffer to the final working concentration.

Visualizations

Meclizine_Signaling_Pathway Meclizine Meclizine H1R Histamine H1 Receptor (Gq/11-coupled) Meclizine->H1R Antagonist Histamine Histamine Histamine->H1R Agonist PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., reduced vestibular signaling) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Meclizine's antagonism of the Histamine H1 receptor signaling pathway.

Experimental_Workflow start Start weigh Weigh Meclizine Dihydrochloride Monohydrate Powder start->weigh prepare_stock Prepare Concentrated Stock Solution (e.g., 50 mM in DMSO) weigh->prepare_stock dissolve Ensure Complete Dissolution (Vortex/Gentle Warming) prepare_stock->dissolve sterilize Sterile Filter Stock Solution (0.22 µm filter) dissolve->sterilize prepare_working Prepare Intermediate/Working Solutions in Assay Buffer or Media sterilize->prepare_working check_solubility Visually Inspect for Precipitation prepare_working->check_solubility add_to_assay Add Final Dilution to In Vitro Assay Plate check_solubility->add_to_assay Clear troubleshoot Troubleshoot Solubility (e.g., lower concentration, use enhancer) check_solubility->troubleshoot Precipitate incubate Incubate Cells/Assay add_to_assay->incubate end Data Acquisition incubate->end troubleshoot->prepare_working

Caption: Experimental workflow for preparing meclizine for in vitro assays.

References

Technical Support Center: Meclizine Dihydrochloride Monohydrate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Meclizine Dihydrochloride Monohydrate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical properties of this compound relevant to HPLC analysis?

A1: this compound is a basic compound with a piperazine structure. It is described as a white or slightly yellowish crystalline powder.[1][2][3] A key property for reversed-phase HPLC is its very low solubility in water, while it is slightly soluble in dilute acids and alcohol.[2][3][4][5] This basic nature is a primary contributor to peak tailing issues in HPLC due to interactions with residual silanol groups on silica-based columns.[6][7][8][9]

Q2: I am observing significant peak tailing for my Meclizine peak. What are the most common causes?

A2: Peak tailing for basic compounds like Meclizine in reversed-phase HPLC is most commonly caused by:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing are acidic and can interact strongly with the basic Meclizine molecule, leading to a secondary retention mechanism and peak tailing.[6][7][8][9][10]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not low enough, the silanol groups on the column will be ionized (negatively charged) and can strongly interact with the protonated (positively charged) Meclizine, causing tailing.[6][7][10]

  • Insufficient Buffer Concentration: A low buffer concentration may not effectively control the mobile phase pH at the column surface, leading to inconsistent ionization of both the analyte and silanol groups.[10][11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[9][10][12]

  • Column Degradation or Contamination: An old or contaminated column can have more exposed silanol groups or active sites, increasing the likelihood of peak tailing.[10][12] This can also be caused by the accumulation of sample matrix components in the guard or analytical column.

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing, can cause peak broadening and tailing.[7][9][10]

Q3: How can I systematically troubleshoot peak tailing for Meclizine?

A3: A systematic approach is crucial. Start with the simplest and most common solutions before moving to more complex ones. The following workflow is recommended:

G cluster_solutions Troubleshooting Steps start Start: Peak Tailing Observed check_ph 1. Check & Adjust Mobile Phase pH (Target: pH 2.5 - 4.0) start->check_ph Initial Step increase_buffer 2. Increase Buffer Concentration (Target: 20-50 mM) check_ph->increase_buffer If tailing persists reduce_sample 3. Reduce Sample Concentration/ Injection Volume increase_buffer->reduce_sample If tailing persists check_column 4. Evaluate Column (Use End-Capped Column, Check for Voids) reduce_sample->check_column If tailing persists add_modifier 5. Add Mobile Phase Modifier (e.g., Triethylamine - Use with caution) check_column->add_modifier If tailing persists check_system 6. Inspect HPLC System (Check for Dead Volume) add_modifier->check_system If tailing persists end Peak Shape Improved check_system->end If resolved

Figure 1. Troubleshooting workflow for Meclizine peak tailing.

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase

This is often the most effective way to reduce peak tailing for basic compounds.

Problem: Asymmetrical Meclizine peak with a tailing factor > 1.5.

Solution Workflow:

  • Adjust Mobile Phase pH:

    • Rationale: Lowering the pH of the mobile phase protonates the residual silanol groups on the silica packing, minimizing their ionic interaction with the positively charged Meclizine molecule.[6][10]

    • Action: Adjust the aqueous portion of your mobile phase to a pH between 3.0 and 4.0 using an acid like phosphoric acid or orthophosphoric acid.[1][13][14] Several successful methods for Meclizine analysis have utilized a pH in this range.[1][13][14]

  • Increase Buffer Concentration:

    • Rationale: A higher buffer concentration (e.g., 20-50 mM) provides better pH control on the column surface, ensuring consistent protonation of the silanol groups.[10][11]

    • Action: If your current method uses a low buffer concentration (or no buffer), prepare your aqueous mobile phase with a buffer such as sodium phosphate monobasic at a concentration of 20-50 mM, then adjust the pH.[1]

  • Consider a Mobile Phase Additive (Use as a last resort with modern columns):

    • Rationale: A basic additive like triethylamine (TEA) can compete with Meclizine for the active silanol sites, effectively masking them.[11][15]

    • Action: Add a small amount of TEA (e.g., 0.1-0.2%) to the aqueous portion of the mobile phase and adjust the pH.[14] Note that with modern, high-purity, end-capped columns, this is often not necessary.[11]

Guide 2: Column and Sample Considerations

If mobile phase optimization is insufficient, the issue may lie with the column or the sample itself.

Problem: Persistent peak tailing after mobile phase optimization.

Solution Workflow:

  • Use a High-Purity, End-Capped Column:

    • Rationale: Modern, high-purity silica columns that are "end-capped" have fewer residual silanol groups, significantly reducing the potential for secondary interactions with basic analytes.[6][10]

    • Action: Ensure you are using a high-quality, end-capped C8 or C18 column. If your column is old, consider replacing it.

  • Reduce Sample Load:

    • Rationale: Injecting too high a concentration of Meclizine can overload the column, leading to peak distortion.[9][10][12]

    • Action: Dilute your sample and re-inject. If the peak shape improves, sample overload was a contributing factor.

  • Check for Column Voids or Blockages:

    • Rationale: A void at the head of the column or a partially blocked frit can cause poor peak shape for all analytes.[6][10]

    • Action: If possible, reverse-flush the column (check manufacturer's instructions first) to remove any blockages.[6] If a void is suspected, the column will likely need to be replaced. Using a guard column can help extend the life of your analytical column.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method for this compound

This protocol is based on published methods that have demonstrated good peak shape for Meclizine.[1][13][14]

ParameterRecommended Condition
Column End-capped C8 or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and a buffered aqueous phase. A good starting point is a mixture of buffer and methanol (65:35 v/v).[14] Another option is acetonitrile and water (60:30 v/v) with a phosphate buffer.[1]
Aqueous Phase 0.02 M Sodium Phosphate Monobasic in water, pH adjusted to 3.0 with orthophosphoric acid.
Flow Rate 1.0 mL/min[14]
Detection UV at 230 nm[1] or 229 nm[14]
Column Temp. Ambient or controlled at 25 °C
Injection Vol. 10-20 µL
Sample Diluent Mobile Phase
Protocol 2: Systematic Troubleshooting of Peak Tailing

This protocol should be followed if the starting method in Protocol 1 yields tailing peaks.

  • Initial Assessment:

    • Run the method as described in Protocol 1.

    • Calculate the USP tailing factor (Tf). A value greater than 2 is generally unacceptable.[10]

  • Step A: pH Adjustment:

    • Prepare three batches of the aqueous mobile phase, adjusting the pH to 2.5, 3.0, and 3.5 with orthophosphoric acid.

    • Inject the Meclizine standard with each mobile phase and compare the tailing factors.

  • Step B: Buffer Strength Modification (if tailing persists):

    • Using the optimal pH from Step A, prepare two new aqueous mobile phases with buffer concentrations of 25 mM and 50 mM.

    • Inject the standard and observe any improvements in peak shape.

  • Step C: Sample Concentration Reduction (if tailing persists):

    • Dilute the standard solution by 50% and 75% with the mobile phase.

    • Inject the diluted standards using the best mobile phase conditions identified so far. If peak shape improves, the original sample concentration was too high.

  • Step D: Column Evaluation (if tailing persists):

    • Replace the guard column (if in use).

    • If no guard column is used, or if replacing it does not help, switch to a new, high-purity, end-capped C8 or C18 column.

Quantitative Data Summary

The following table summarizes validation parameters from a published HPLC method for Meclizine, demonstrating the performance of a well-optimized method.

ParameterResultReference
Linearity Range5 - 160 µg/mL[1]
Limit of Detection (LOD)0.3 ± 0.5 µg/mL[1]
Limit of Quantitation (LOQ)1.1 ± 0.6 µg/mL[1]
Average Recovery98.24% - 100.03%[1]
Retention Time~7.6 minutes[1]

Visual Guides

Figure 2. Interaction of Meclizine with the column surface.

References

Meclizine Dihydrochloride Monohydrate degradation product identification and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of Meclizine Dihydrochloride Monohydrate degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

Forced degradation studies have identified several degradation products of meclizine under various stress conditions. The primary identified degradation products include:

  • Impurity-1: m-tolylmethanol

  • Impurity-4: (4-chlorophenyl)-phenyl-methanol

  • Impurity-5: Meclizine N-oxide

  • Impurity-6: 1-((4-chlorophenyl)(phenyl)methyl)piperazine[1]

These impurities have been observed under conditions such as acid and base hydrolysis, oxidation, and thermal stress.[1]

Q2: What are the typical stress conditions used to induce the degradation of meclizine?

To perform forced degradation studies in accordance with ICH guidelines, the following stress conditions are commonly applied:

  • Acid Hydrolysis: 1 N HCl at room temperature for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 24 hours.[2]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Heating the solid drug at 70°C for 7 days.[1]

  • Photolytic Degradation: Exposing the solid drug to 1.2 million lux hours of light.[1]

Q3: What is a common analytical technique for separating and quantifying meclizine and its degradation products?

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common technique. These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification.[2]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol outlines a typical stability-indicating RP-HPLC method for the analysis of meclizine and its degradation products.

Chromatographic Conditions:

ParameterValue
Column C8 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase 0.2% Triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and Methanol (65:35 v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 229 nm[2]
Injection Volume 20 µL
Column Temperature Ambient

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration of 1 mg/mL.

  • For the analysis of stressed samples, dilute the sample with the mobile phase to a final concentration of approximately 50 µg/mL.

Protocol 2: Forced Degradation Studies

This protocol provides a general procedure for conducting forced degradation studies on this compound.

Procedure:

  • Acid Degradation: Dissolve meclizine in 1 N HCl and keep at room temperature for 24 hours. Neutralize a portion of the solution with 1 N NaOH and dilute with the mobile phase before injection.

  • Base Degradation: Dissolve meclizine in 0.1 N NaOH and keep at room temperature for 24 hours. Neutralize a portion of the solution with 0.1 N HCl and dilute with the mobile phase before injection.[2]

  • Oxidative Degradation: Dissolve meclizine in 3% H₂O₂ and keep at room temperature for 24 hours. Dilute a portion of the solution with the mobile phase before injection.[1]

  • Thermal Degradation: Place the solid meclizine powder in a hot air oven at 70°C for 7 days. After the specified time, dissolve the sample in the mobile phase for analysis.[1]

  • Photolytic Degradation: Expose the solid meclizine powder to light providing an overall illumination of 1.2 million lux hours. After exposure, dissolve the sample in the mobile phase for analysis.[1]

Data Presentation

The following table summarizes the percentage of meclizine degradation observed under different stress conditions as reported in a stability-indicating HPLC method study.

Stress Condition% Degradation of MeclizineDegradation Products Formed (Impurity No.)
Acid Hydrolysis (1 N HCl, RT, 24h) 20.71%1
Base Hydrolysis (0.1 N NaOH, RT, 24h) 16.32%1, 2, 3, 4
Oxidative (3% H₂O₂, RT, 24h) 16.26%5
Thermal (Solid, 70°C, 7 days) Not specified, but degradation observed4, 6
Photolytic (Solid, 1.2 million lux hours) 22.12%1, 2

Data sourced from a study by Peraman et al. The numbering of impurities corresponds to the designations in that study.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing for Meclizine Peak - Secondary interactions between the basic piperazine moiety of meclizine and residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Use a mobile phase containing a competing base, such as 0.2% triethylamine, to mask the silanol groups.[3] - Adjust the mobile phase pH to a lower value (e.g., 3.0) to ensure the analyte is fully protonated.[2] - Consider using a base-deactivated column.
Poor Resolution Between Degradation Products - Inadequate mobile phase composition.- Incorrect column chemistry.- Optimize the organic modifier (methanol or acetonitrile) percentage in the mobile phase. - Evaluate different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
Ghost Peaks - Contaminated mobile phase or injection of a sample in a solvent stronger than the mobile phase.- Use high-purity solvents and freshly prepared mobile phase. - Dissolve the sample in the initial mobile phase composition whenever possible.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in column temperature.- Changes in mobile phase composition.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. - Use a column oven to maintain a consistent temperature. - Prepare the mobile phase accurately and consistently.
Loss of Signal/Sensitivity - Contamination of the detector flow cell.- Degradation of the analyte in the sample solution.- Flush the detector flow cell with a strong, appropriate solvent. - Ensure the stability of the prepared sample solutions and store them appropriately.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Results Acid Acid Hydrolysis HPLC RP-HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Structural Elucidation HPLC->LCMS Quant Quantification of Degradation HPLC->Quant Ident Identification of Degradants LCMS->Ident Meclizine Meclizine Dihydrochloride Monohydrate Meclizine->Acid Meclizine->Base Meclizine->Oxidation Meclizine->Thermal Meclizine->Photo

Caption: Workflow for Meclizine Degradation Studies.

troubleshooting_logic Problem HPLC Problem (e.g., Peak Tailing) Cause1 Secondary Interactions (Silanol Groups) Problem->Cause1 Cause2 Incorrect Mobile Phase pH Problem->Cause2 Solution1 Add Competing Base (e.g., Triethylamine) Cause1->Solution1 Solution3 Use Base-Deactivated Column Cause1->Solution3 Solution2 Adjust pH to ~3.0 Cause2->Solution2

Caption: Troubleshooting Logic for Peak Tailing.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Meclizine Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Meclizine Dihydrochloride Monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized as being practically insoluble or very slightly soluble in water.[1][2] Its solubility is reported to be as low as 0.1 g/100mL and is particularly poor at a pH above 2.0.[3][4][5] This low aqueous solubility can lead to challenges in formulation, delayed onset of action, and low bioavailability.[4][6][7]

Q2: Why is my this compound not dissolving in aqueous buffers?

The limited aqueous solubility of this compound is an inherent property of the molecule.[8] If you are observing poor dissolution, consider the following factors:

  • pH of the medium: The solubility of meclizine is pH-dependent, with very low solubility at pH values greater than 2.0.[3][4] Ensure your buffer pH is optimized for solubility if your experimental design allows.

  • Particle size: Larger crystals will have a smaller surface area, leading to a slower dissolution rate.

  • Polymorphism: The crystalline form of the drug can influence its solubility.

  • Insufficient mixing or agitation: Ensure adequate mixing to facilitate the dissolution process.

Q3: What are the most common strategies to enhance the aqueous solubility of this compound?

Several effective techniques can be employed to improve the solubility and dissolution rate of this compound. The most commonly reported and successful methods include:

  • Inclusion Complexation with Cyclodextrins: Forming a host-guest complex with cyclodextrins, such as beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance solubility.[3][9][10]

  • Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix. Common carriers for meclizine include polyethylene glycols (PEGs) and mannitol.[6][11][12]

  • Nanosuspension: Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution velocity.[8][13]

  • Use of Solubilizers and Co-solvents: Incorporating pharmaceutically acceptable solubilizers or co-solvents can improve solubility.[14][15]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent solubility results between experiments. Variation in pH of the aqueous medium.Strictly control and verify the pH of all buffers and solutions before each experiment.
Temperature fluctuations.Perform all solubility experiments at a constant, controlled temperature.
Different sources or batches of this compound.Characterize the received material for its physical properties (e.g., particle size, crystallinity) before use.
Precipitation of the drug upon dilution of a stock solution. The concentration of the drug in the final solution exceeds its solubility limit in the new solvent system.Prepare a more dilute stock solution. Alternatively, consider using a co-solvent in the final dilution medium or employing a solubility enhancement technique for the initial stock preparation.
Low and variable drug release from a formulated product. Poor wettability of the drug particles.Incorporate a wetting agent into the formulation.
Inefficient solubility enhancement technique.Re-evaluate the chosen method. For inclusion complexes, ensure the optimal drug-to-cyclodextrin ratio is used. For solid dispersions, assess the drug-to-carrier ratio and the method of preparation.
Difficulty in preparing a stable nanosuspension. Agglomeration of nanoparticles.Optimize the type and concentration of the stabilizer.
Inefficient particle size reduction.Adjust the parameters of the high-pressure homogenization process (e.g., pressure, number of cycles).

Data Presentation

Table 1: Solubility Enhancement of this compound using Different Techniques

Technique Carrier/System Solvent/Medium Fold Increase in Solubility (Approx.) Reference
Inclusion Complexation 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)WaterSignificant Increase[3]
β-cyclodextrin (β-CD)WaterSignificant Increase[9]
Various Cyclodextrins (SBEβCD, HPβCD, RMβCD, MβCD)Water8 - 16[10]
Solid Dispersion Mannitol (1:5 w/w ratio)Phosphate Buffer pH 6.8~4.2[6]
Gelucire 44/14Not Specified152[16]
Polyethylene Glycol 8000Not SpecifiedSignificant Increase[17]
Use of Solubilizers Hydroxypropyl-β-cyclodextrin (HP-β-CD)Aqueous SolutionConcentration-dependent[14]
Solutol® HS15Aqueous SolutionConcentration-dependent[14]

Note: The fold increase is an approximation derived from the data presented in the cited literature and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Meclizine-Cyclodextrin Inclusion Complex by Kneading Method

This protocol describes the preparation of a 1:1 molar ratio complex of this compound and β-cyclodextrin.

  • Molar Calculation: Calculate the required weights of this compound (MW: ~481.88 g/mol ) and β-cyclodextrin (MW: ~1134.98 g/mol ) for a 1:1 molar ratio.

  • Wetting the Cyclodextrin: Place the calculated amount of β-cyclodextrin in a glass mortar. Add a small amount of a 50% ethanol-water solution dropwise while triturating to form a homogeneous paste.[9]

  • Incorporation of Meclizine: Gradually add the calculated amount of this compound to the paste.

  • Kneading: Continue triturating the mixture for 30-60 minutes to ensure thorough mixing and complex formation. The consistency should remain paste-like.

  • Drying: The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: The dried complex is pulverized and passed through a sieve (e.g., #60 mesh) to obtain a uniform particle size.[9]

  • Storage: Store the prepared inclusion complex in a desiccator until further use.

Protocol 2: Preparation of Meclizine Solid Dispersion by Solvent Evaporation Method

This protocol outlines the preparation of a solid dispersion of this compound with Polyethylene Glycol (PEG) 8000.

  • Ratio Selection: Determine the desired drug-to-carrier weight ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolution: Dissolve the calculated amounts of this compound and PEG 8000 in a suitable solvent, such as methanol, in a beaker with stirring.[17]

  • Solvent Evaporation: The solvent is evaporated under controlled conditions. This can be achieved using a rotary evaporator or by gentle heating on a water bath with continuous stirring until a dry mass is obtained.

  • Pulverization and Sieving: The dried mass is scraped, pulverized using a mortar and pestle, and sieved to obtain a uniform powder.

  • Final Drying: The powder is further dried in a desiccator under vacuum to remove any residual solvent.

  • Storage: Store the prepared solid dispersion in a well-closed container in a cool, dry place.

Visualizations

experimental_workflow_inclusion_complex cluster_start Step 1: Preparation cluster_process Step 2: Complexation cluster_finish Step 3: Final Product start Calculate Molar Ratio (Meclizine:β-CD) wet Wet β-CD with Ethanol/Water start->wet 1 add_drug Add Meclizine wet->add_drug 2 knead Knead for 30-60 min add_drug->knead 3 dry Dry the Paste knead->dry 4 sieve Pulverize and Sieve dry->sieve 5 store Store in Desiccator sieve->store 6

Caption: Workflow for Inclusion Complexation (Kneading Method).

logical_relationship_solubility cluster_problem The Challenge cluster_outcome Desired Outcome poor_solubility Poor Aqueous Solubility of This compound low_dissolution Low Dissolution Rate poor_solubility->low_dissolution low_bioavailability Low Bioavailability poor_solubility->low_bioavailability inclusion_complex Inclusion Complexation poor_solubility->inclusion_complex Addressed by solid_dispersion Solid Dispersion poor_solubility->solid_dispersion Addressed by nanosuspension Nanosuspension poor_solubility->nanosuspension Addressed by enhanced_solubility Enhanced Solubility & Dissolution inclusion_complex->enhanced_solubility solid_dispersion->enhanced_solubility nanosuspension->enhanced_solubility

Caption: Overcoming Meclizine's Poor Solubility.

References

Technical Support Center: Meclizine Dihydrochloride Monohydrate in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Meclizine Dihydrochloride Monohydrate in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that might influence its behavior in bioanalytical assays?

A1: Meclizine is a first-generation antihistamine with specific properties that can present challenges in bioanalytical settings. It is a basic and lipophilic compound, which can lead to issues such as matrix effects in LC-MS/MS assays.[1][2][3] Its solubility is low in water, but it is soluble in organic solvents like DMSO and ethanol.[2]

Q2: Can this compound cross-react with other assays?

A2: Yes, cross-reactivity is a potential issue, particularly in immunoassays. Due to its structural similarities to other compounds, Meclizine may be recognized by antibodies used in assays for different drugs. For instance, it shares structural similarities with meperidine, fentanyl, buspirone, and ketoconazole, which could lead to false-positive results in immunoassays targeting these or structurally related drugs.[4]

Q3: What are the common challenges when quantifying Meclizine in biological matrices like plasma?

A3: The primary challenges in quantifying Meclizine, particularly using LC-MS/MS, revolve around managing matrix effects.[5][6] Being a basic compound, the pH of the mobile phase can significantly impact its retention on reversed-phase columns.[7] Poor retention can lead to co-elution with matrix components, causing ion suppression or enhancement and thus affecting the accuracy and reproducibility of the results.[5][8]

Q4: How is Meclizine metabolized, and could its metabolites interfere with assays?

A4: The metabolism of Meclizine is not extensively detailed in all literature, but it is known to be primarily metabolized by the hepatic enzyme CYP2D6.[1] While specific interferences from its metabolites are not widely reported, it is a crucial consideration during method development, especially for assays that are not highly specific.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Immunoassays

If you are observing unexpected positive results or a lack of consistency in your immunoassay when analyzing samples containing Meclizine, consider the following troubleshooting steps.

Potential Cause: Cross-reactivity of the assay antibodies with Meclizine due to structural similarities with the target analyte.[4][9]

Troubleshooting Workflow:

G start Unexpected Immunoassay Results check_structure Review Structural Similarity of Meclizine to Target Analyte start->check_structure spike_recovery Perform Spike and Recovery Experiment with Meclizine check_structure->spike_recovery Similarity Identified contact_vendor Contact Immunoassay Vendor for Cross-Reactivity Information check_structure->contact_vendor Unsure selectivity_test Test for Selectivity with Structurally Similar Compounds spike_recovery->selectivity_test Interference Confirmed alternative_method Consider an Alternative, More Specific Method (e.g., LC-MS/MS) selectivity_test->alternative_method end Issue Resolved alternative_method->end contact_vendor->spike_recovery

Caption: Troubleshooting workflow for immunoassay interference.

Detailed Steps:

  • Review Structural Similarities: Compare the chemical structure of Meclizine with the target analyte of your immunoassay. Meclizine has shown similarity to drugs like meperidine and fentanyl.[4]

  • Spike and Recovery: Spike a known concentration of Meclizine into a blank matrix and analyze it with your immunoassay. A positive result or inaccurate recovery of a co-spiked analyte indicates interference.

  • Selectivity Testing: If possible, test other structurally similar compounds to determine the specificity of the interference.[4]

  • Alternative Method: If significant cross-reactivity is confirmed, consider using a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantification.

  • Consult Manufacturer: Contact the immunoassay kit manufacturer to inquire about any known cross-reactivity with Meclizine or other antihistamines.[9][10]

Issue 2: Poor Reproducibility, Ion Suppression, or Enhancement in LC-MS/MS Assays

For researchers using LC-MS/MS to quantify an analyte in the presence of Meclizine, or quantifying Meclizine itself, issues like poor peak shape, inconsistent results, and signal suppression or enhancement are common.

Potential Cause: Matrix effects resulting from the co-elution of Meclizine or other matrix components with the analyte of interest.[6][8]

Troubleshooting Workflow:

G start LC-MS/MS Matrix Effect Suspected infusion_exp Conduct Post-Column Infusion Experiment start->infusion_exp optimize_chrom Optimize Chromatographic Separation infusion_exp->optimize_chrom Suppression/Enhancement Zone Identified sample_prep Improve Sample Preparation optimize_chrom->sample_prep Separation Insufficient end Matrix Effect Mitigated optimize_chrom->end Successful Separation stable_isotope Use a Stable Isotope-Labeled Internal Standard sample_prep->stable_isotope Still Experiencing Issues sample_prep->end Cleaner Extract Achieved stable_isotope->end

Caption: Troubleshooting workflow for LC-MS/MS matrix effects.

Detailed Steps:

  • Post-Column Infusion: To identify regions of ion suppression or enhancement, perform a post-column infusion experiment. Infuse a constant concentration of your analyte post-column while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal at the retention time of your analyte indicate matrix effects.

  • Optimize Chromatography: Adjusting the mobile phase composition (e.g., organic content, pH) and gradient can help separate the analyte from interfering matrix components, including Meclizine. Given Meclizine is a basic compound, modifying the pH can significantly alter its retention.[7]

  • Enhance Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering substances. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected by suppression or enhancement in the same way as the analyte.[6]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Meclizine Quantification in Human Plasma

This protocol is a summary of a validated method for the determination of Meclizine in human plasma.

  • Sample Preparation: Protein precipitation is performed on 0.1 mL of human plasma using acetonitrile. Flunarizine can be used as an internal standard.

  • Chromatography:

    • Column: Zorbax SB-C18 (150 × 2.1mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.2% formic acid containing 2mM ammonium acetate.

    • Flow Rate: Isocratic elution.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM).

  • Validation Parameters:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL.

    • Linearity: 0.5 to 200 ng/mL (R² > 0.99).

    • Precision (CV%): Within 12.92% at LLOQ and 7.15% for other QC samples.

    • Accuracy: 99.2% to 102.7%.

Protocol 2: Chiral Separation of Meclizine Enantiomers by LC-MS

This protocol details a method for the enantiomeric separation of Meclizine.

  • Chromatography:

    • Column: Phenomenex® Lux Cellulose-1 C18 (250 mm × 4.6 mm i.d., 5 µm particle size).

    • Mobile Phase: Acetonitrile: 5 mM ammonium formate pH (5.5) adjusted with formic acid (90:10 v/v).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Tandem mass spectrometry.

  • Validation Parameters:

    • Linearity: 1-5 ng/mL (r² = 0.999).

    • Limit of Detection (LOD): 1.0 ng/mL.

    • Limit of Quantification (LOQ): 5.0 ng/mL.

Quantitative Data Summary

ParameterMethod 1: Meclizine in Plasma (LC-MS/MS)Method 2: Chiral Separation (LC-MS)Method 3: UHPLC in Pharmaceutical Formulation
Linearity Range 0.5 - 200 ng/mL1 - 5 ng/mLNot specified, 6 concentrations used
Correlation Coefficient (r²) > 0.990.999Not specified
LLOQ 0.5 ng/mL5.0 ng/mL1.1 ± 0.6 µg/mL
LOD Not specified1.0 ng/mL0.3 ± 0.5 µg/mL
Intra-day Precision (CV%) < 12.92% (at LLOQ)Not specifiedNot specified
Inter-day Precision (CV%) < 7.15% (for other QCs)Not specifiedNot specified
Mean Accuracy 99.2% - 102.7%Not specified98.24% - 100.03% (recovery)
Reference [6][4][11][5]

References

Technical Support Center: Meclizine Dihydrochloride Monohydrate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the mobile phase for the HPLC analysis of Meclizine Dihydrochloride Monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for this compound analysis?

A good starting point for a reversed-phase HPLC method is a combination of an organic solvent like acetonitrile (ACN) or methanol and an aqueous buffer.[1][2] A common mobile phase composition involves acetonitrile and a phosphate buffer solution, with the pH adjusted to the acidic range (pH 3-4).[1][3][4] For example, a mixture of 0.1 M sodium dihydrogen phosphate (pH adjusted to 3 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 40:55:5 (v/v/v) has been used successfully.[5] Another validated method uses a combination of acetonitrile and water (60:30) containing 0.7g of monobasic sodium phosphate per 100 mL, with the pH adjusted to 4 using phosphoric acid.[3][4]

Q2: What type of HPLC column is suitable for Meclizine analysis?

Reversed-phase columns such as C8 or C18 are commonly used for the separation of Meclizine.[1][5] These columns retain the basic Meclizine molecule through hydrophobic interactions.[1] To address the poor peak shape that can occur with basic compounds due to interactions with residual silanols, a base-deactivated column or a mixed-mode column like Coresep SB can also be effective.[6]

Q3: What is the optimal UV detection wavelength for Meclizine?

The most frequently cited UV detection wavelength for this compound is 230 nm or 232 nm.[3][4][5][7][8]

Q4: How does the mobile phase pH affect the analysis of Meclizine?

Mobile phase pH is a critical parameter for the analysis of Meclizine, which is a basic compound.[9]

  • Low pH (Acidic): Using an acidic mobile phase (typically pH 2-4) suppresses the ionization of the basic functional groups in the Meclizine molecule.[1][9] This suppression of ionization enhances retention on a reversed-phase column and significantly improves peak shape, reducing tailing.[1] It was noted that the best resolution for Meclizine and related compounds was achieved at pH 3.[5]

  • Mid-to-High pH: At higher pH values, silanols on the silica-based column packing can become ionized and interact with the protonated basic analyte, leading to peak tailing.[9] Increasing the pH can also lead to prolonged retention times for Meclizine.[5] If a high pH is necessary, a column stable at high pH should be used.[1]

Q5: What are common buffers and modifiers used in the mobile phase?

Buffers are essential to maintain a stable pH and achieve reproducible results.[1]

  • Buffers: Phosphate and acetate buffers are commonly used.[1][9] A citrate buffer has also been reported.[7] The buffer concentration is typically in the range of 0.01 M to 0.03 M.[1]

  • Modifiers: For basic analytes like Meclizine that exhibit peak tailing, adding a competing base such as triethylamine (TEA) to the mobile phase can help.[10] TEA works by interacting with active silanol sites on the column, preventing them from causing peak tailing with the analyte. An ion-pairing agent like sodium 1-heptanesulfonate has also been used in the mobile phase as specified in the USP monograph.[11][12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My Meclizine peak is showing significant tailing. What are the likely causes and how can I resolve this?

A: Peak tailing for basic compounds like Meclizine is a common issue in reversed-phase HPLC.[6] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica packing material.[6][13]

Potential Causes & Solutions:

  • Inappropriate Mobile Phase pH: If the pH is not low enough, Meclizine can be protonated and interact with ionized silanols.

    • Solution: Lower the mobile phase pH to a range of 2.5-3.5 using an acid like phosphoric or orthophosphoric acid.[5][14] This ensures the analyte is in a single ionic form and suppresses silanol activity.[1]

  • Silanol Interactions: Active silanol groups on the column packing are a primary cause of tailing for basic compounds.[6]

    • Solution A: Add a competing base to the mobile phase. A small amount of triethylamine (TEA) (e.g., 0.2%) can be added to the aqueous phase to mask the active silanol sites.[10]

    • Solution B: Use a modern, base-deactivated column or an end-capped column where the residual silanols are minimized.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[15]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Column Contamination/Damage: A partially blocked column frit or contamination at the head of the column can distort the peak shape.[15]

    • Solution: First, try back-flushing the column. If this does not work, replace the column frit or the guard column (if used). Using a guard column is highly recommended to protect the analytical column.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH in 2.5-3.5 range? start->check_ph adjust_ph Adjust pH with Phosphoric Acid check_ph->adjust_ph No check_modifier Is a competing base (e.g., TEA) used? check_ph->check_modifier Yes resolved Problem Resolved adjust_ph->resolved add_modifier Add 0.1-0.2% TEA to aqueous phase check_modifier->add_modifier No check_load Is sample concentration too high? check_modifier->check_load Yes add_modifier->resolved reduce_load Decrease sample concentration or injection volume check_load->reduce_load Yes check_column Consider Column Issues check_load->check_column No reduce_load->resolved flush_column Back-flush column or replace frit/guard column check_column->flush_column use_new_column Use a base-deactivated column check_column->use_new_column flush_column->resolved use_new_column->resolved

Caption: Troubleshooting workflow for Meclizine peak tailing.
Issue 2: Inconsistent Retention Times

Q: The retention time of my Meclizine peak is shifting between injections. What are the potential causes?

A: Retention time variability can compromise the reliability of your analytical method. The issue often stems from the mobile phase, column conditions, or hardware.

Potential Causes & Solutions:

  • Mobile Phase Preparation: Inconsistent preparation or degradation of the mobile phase is a common cause.

    • Solution: Prepare fresh mobile phase for each analysis batch. Ensure accurate pH measurement of the aqueous portion before mixing with the organic solvent.[9] Degas the mobile phase properly to prevent bubble formation in the pump.[16]

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can drift, especially at the beginning of a run.

    • Solution: Equilibrate the column for a longer period (e.g., by pumping 10-20 column volumes of the mobile phase) until a stable baseline is achieved.

  • Temperature Fluctuations: The column temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump and Hardware Issues: Leaks in the pump or injector, or malfunctioning check valves, can cause variations in flow rate, leading to shifting retention times.

    • Solution: Perform regular system maintenance. Check for leaks, and clean or replace pump check valves if necessary.

G Causes of Retention Time Variability rt_shift Retention Time Shift mp_prep Mobile Phase Issues rt_shift->mp_prep col_cond Column Conditions rt_shift->col_cond hardware Hardware Problems rt_shift->hardware ph_drift pH Drift / Inaccuracy mp_prep->ph_drift composition Incorrect Composition mp_prep->composition degassing Poor Degassing mp_prep->degassing equilibration Insufficient Equilibration col_cond->equilibration temp Temperature Fluctuation col_cond->temp leaks Pump/Injector Leaks hardware->leaks flow_rate Flow Rate Fluctuation hardware->flow_rate

Caption: Logical relationship of factors causing retention time shifts.

Data & Protocols

Experimental Protocols

Below is a representative experimental protocol for Meclizine analysis based on published methods.[3][4][5]

Objective: To quantify this compound using a validated RP-HPLC method.

1. Materials & Equipment:

  • HPLC system with UV detector, pump, and autosampler

  • C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Monobasic Sodium Phosphate or Sodium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Water (HPLC Grade)

  • This compound Reference Standard

2. Mobile Phase Preparation (Example):

  • Prepare the aqueous buffer: Dissolve 0.7 g of monobasic sodium phosphate in 100 mL of HPLC-grade water.[3][4]

  • Adjust the pH of the aqueous buffer to 4.0 using diluted orthophosphoric acid.[3][4]

  • The mobile phase is a mixture of the prepared buffer and acetonitrile. A common ratio is Acetonitrile:Buffer (e.g., 60:40 v/v).

  • Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.

3. Chromatographic Conditions:

  • Mobile Phase: As prepared above

  • Flow Rate: 1.0 - 1.5 mL/min[3][4]

  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Detection Wavelength: 232 nm[3][4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

4. Standard & Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Meclizine reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-160 µg/mL).[3]

  • Sample Solution: Prepare the sample (e.g., from powdered tablets) by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform replicate injections of the standard solution to check for system suitability (e.g., theoretical plates >2000, tailing factor <1.5).[3][11]

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of Meclizine in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Example HPLC Method Parameters for Meclizine Analysis

ParameterMethod 1Method 2Method 3 (USP)
Column C18 or C8Inertsil C8 (250 x 4.6mm, 5µm)[5]L1 Packing (C18) (4.6mm x 25cm, 10µm)[11]
Mobile Phase Acetonitrile:Water w/ Phosphate Buffer (60:40 v/v), pH 4.0[3][4]ACN:Methanol:0.1M NaH₂PO₄ (55:5:40 v/v/v), pH 3.0[5]ACN:Water w/ Sodium 1-heptanesulfonate (700:300 v/v), pH 4.0[11][12]
Flow Rate 1.5 mL/min[3][4]1.0 mL/min[5]1.3 mL/min[11][12]
Detection UV at 232 nm[3][4]UV at 230 nm[5]UV at 230 nm[11][12]
Retention Time ~7.6 min[3][4]Not specifiedNot specified

Table 2: Common Mobile Phase Buffers for Reversed-Phase HPLC

BufferpKaEffective pH RangeNotes
Phosphate pKa1=2.15, pKa2=7.202.1 - 3.1, 6.2 - 8.2Good UV transparency above 200 nm. Very common in HPLC.[1]
Formate 3.752.8 - 4.8Volatile, making it suitable for LC-MS applications.[9]
Acetate 4.763.8 - 5.8Volatile and suitable for LC-MS. Common buffer choice.[1][9]
Citrate pKa1=3.13, pKa2=4.762.1 - 4.1, 3.8 - 5.8Can chelate metals, offers multiple buffering ranges.[7]

References

Reducing Meclizine Dihydrochloride Monohydrate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Meclizine Dihydrochloride Monohydrate during sample preparation for analytical experiments.

Troubleshooting Guide: Minimizing Meclizine Degradation

This guide addresses specific issues that can lead to the degradation of this compound during experimental sample preparation.

Problem Potential Cause Recommended Solution
Loss of parent drug peak / Appearance of unknown peaks in chromatogram pH-Induced Hydrolysis: Meclizine is susceptible to both acid and base-catalyzed hydrolysis. The drug is more susceptible to base hydrolysis than acid hydrolysis.[1]- Maintain the sample and solvent pH as close to neutral (pH 7) as possible. Meclizine is most stable at a neutral pH.[1] - If acidic or basic conditions are unavoidable for extraction, neutralize the sample immediately following the procedure. For acidic samples, use a suitable base (e.g., dilute NaOH), and for basic samples, use a suitable acid (e.g., dilute HCl) to bring the pH to neutral.[2] - Use appropriate buffers to maintain a stable pH throughout the sample preparation process.
Oxidative Degradation: Exposure to oxidizing agents can degrade meclizine, leading to the formation of impurities such as meclizine N-oxide.[1][3]- Avoid using solvents or reagents with peroxide impurities. Use fresh, high-purity solvents. - Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. - If the sample matrix is prone to generating reactive oxygen species, consider the addition of an antioxidant, ensuring it does not interfere with the analysis.
Thermal Degradation: Meclizine in solution is susceptible to degradation at elevated temperatures.[1] The solid form of meclizine is more resistant to thermal degradation.[1]- Avoid heating meclizine solutions. If a dissolution step requires heat, use the lowest effective temperature for the shortest possible duration. - Prepare samples at room temperature or below if stability is a major concern. - Store stock solutions and prepared samples at refrigerated temperatures (2-8 °C) if they are not to be analyzed immediately. Long-term storage should be at -20°C.[4]
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation of meclizine.[1][3]- Work in a laboratory with minimal exposure to direct sunlight or strong artificial light. - Use amber-colored glassware or vials to protect samples from light. - If samples must be handled in the light, minimize the exposure time.
Inconsistent or Low Analyte Recovery Poor Solubility: this compound has low aqueous solubility, which can be pH-dependent.[5] It is practically insoluble in water but slightly soluble in alcohol.[6]- For aqueous-based samples, consider using a co-solvent system. Meclizine is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4] - Adjusting the pH can influence solubility; however, be mindful of the potential for hydrolysis. - For solid dosage forms, ensure complete dissolution by selecting an appropriate solvent and using techniques like sonication or vortexing.
Adsorption to Surfaces: Highly active compounds can adsorb to the surfaces of glassware or plasticware, leading to lower recovery.- Silanize glassware to reduce active adsorption sites. - Use low-adsorption vials and pipette tips. - Include a rinsing step for all transfer vessels to ensure the complete transfer of the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis (both acid and base-catalyzed), oxidation, thermal degradation (primarily in solution), and photodegradation.[1][2] Forced degradation studies have shown that meclizine is particularly susceptible to basic hydrolysis and photolytic conditions.[1]

Q2: At what pH is this compound most stable?

A2: Meclizine is most stable in a neutral pH environment (pH 7).[1] Significant degradation occurs under both acidic (e.g., 1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[2]

Q3: What solvents are recommended for preparing meclizine samples?

A3: The choice of solvent depends on the analytical method and the sample matrix. For HPLC analysis, a common mobile phase is a mixture of an aqueous buffer (e.g., 0.2% triethylamine in water, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent like methanol.[7][8] For initial dissolution, meclizine is soluble in ethanol, DMSO, and dimethylformamide.[4] It is important to ensure the chosen solvent is compatible with the analytical column and does not promote degradation.

Q4: How should I store my meclizine stock solutions and prepared samples?

A4: To minimize degradation, stock solutions and prepared samples should be protected from light by using amber vials and stored at low temperatures. For short-term storage (a few hours), refrigeration (2-8 °C) is recommended. For longer-term storage, freezing at -20°C is advisable.[4]

Q5: What are the common degradation products of meclizine I should be aware of?

A5: Several degradation products have been identified in forced degradation studies. These include m-tolylmethanol (Impurity-1), (4-chlorophenyl)-phenyl-methanol (Impurity-4), meclizine N-oxide (Impurity-5), and 1-((4-chlorophenyl)(phenyl)methyl)piperazine (Impurity-6).[1][3] The formation of these impurities is dependent on the specific stress condition (e.g., meclizine N-oxide is a common product of oxidation).[1]

Quantitative Data from Forced Degradation Studies

The following table summarizes the extent of meclizine degradation under various stress conditions as reported in a stability-indicating RP-HPLC method development study.

Stress ConditionDurationTemperatureDegradation (%)Number of DegradantsKey Impurities Formed
Acid Hydrolysis (1 N HCl) 3 daysRoom Temp20.711Impurity-1
Base Hydrolysis (0.1 N NaOH) 1 dayRoom Temp16.324Impurities 1, 2, 3, 4
Oxidative (3% H₂O₂) 1 dayRoom Temp16.261Impurity-5
Thermal (Solution) 3 days70 °CNot specified, but degradation observed2Impurities 4, 6
Thermal (Solid) 7 days70 °CNo degradation0-
Photolytic 7 days1.2 million lux hours22.122Impurities 1, 2

Data sourced from Peraman et al., "A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form".[1][2][7][8]

Experimental Protocols

Protocol 1: Preparation of Meclizine Standard Solution for HPLC Analysis

This protocol describes the preparation of a standard solution of this compound for use in RP-HPLC analysis.

  • Weighing: Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolution: Transfer the weighed standard into a 10 mL amber volumetric flask. Dissolve the standard in the mobile phase (e.g., a mixture of 0.2% triethylamine in water, pH adjusted to 3.0 with orthophosphoric acid, and methanol in a 65:35 v/v ratio).[7][8]

  • Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Dilution: Bring the solution to volume with the mobile phase and mix thoroughly. This results in a stock solution of approximately 1000 µg/mL.

  • Working Standard: Prepare a working standard solution (e.g., 50 µg/mL) by diluting the stock solution with the mobile phase in an amber volumetric flask.

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter into an amber HPLC vial before injection.

Protocol 2: Sample Preparation for Forced Degradation Studies (Illustrative)

This protocol provides a general workflow for conducting forced degradation studies on this compound.

  • Stock Solution Preparation: Prepare a stock solution of meclizine in a suitable solvent (e.g., water for hydrolysis and oxidation studies) at a concentration of 1000 µg/mL in amber volumetric flasks.[2]

  • Stress Conditions:

    • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 1 N HCl. Keep at room temperature for a specified duration (e.g., 3 days).[2]

    • Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N NaOH. Keep at room temperature for a specified duration (e.g., 24 hours).[2] After the specified time, neutralize the solution with dilute HCl.

    • Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified duration (e.g., 24 hours).[2]

    • Thermal Degradation: Place a sealed amber vial of the stock solution in an oven at a specified temperature (e.g., 70 °C) for a set duration (e.g., 3 days).[1]

    • Photodegradation: Expose the solid drug substance or a solution to a light source providing a specific illumination (e.g., 1.2 million lux hours) for a defined period (e.g., 7 days).[1]

  • Sample Analysis: At the end of the stress period, withdraw an aliquot of each stressed sample, dilute with the mobile phase to a suitable concentration (e.g., 50 µg/mL), and analyze by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: Weigh Meclizine HCl Monohydrate dissolve Dissolve in Appropriate Solvent start->dissolve stress Apply Stress Condition (if applicable) (pH, Heat, Light, Oxidant) dissolve->stress dilute Dilute to Final Concentration stress->dilute filtrate Filter through 0.45 µm filter dilute->filtrate hplc Inject into HPLC System filtrate->hplc detect Detect at 229 nm hplc->detect data Data Acquisition and Analysis detect->data end End: Report Results data->end

Caption: General experimental workflow for meclizine sample preparation and analysis.

degradation_pathways cluster_stress Stress Conditions cluster_products Degradation Products Meclizine Meclizine Dihydrochloride Monohydrate Acid Acidic pH Meclizine->Acid Base Basic pH Meclizine->Base Oxidant Oxidizing Agent Meclizine->Oxidant Heat Heat (in solution) Meclizine->Heat Light UV/Visible Light Meclizine->Light Imp1 Impurity 1 (m-tolylmethanol) Acid->Imp1 Base->Imp1 Other Other Degradants Base->Other Imp 2, 3, 4 Imp5 Impurity 5 (Meclizine N-oxide) Oxidant->Imp5 Imp4 Impurity 4 ((4-chlorophenyl)-phenyl-methanol) Heat->Imp4 Imp6 Impurity 6 (1-((4-chlorophenyl)(phenyl)methyl)piperazine) Heat->Imp6 Light->Imp1 Light->Other Imp 2

Caption: Degradation pathways of Meclizine under various stress conditions.

References

Technical Support Center: Meclizine Dihydrochloride Monohydrate Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal studies involving Meclizine Dihydrochloride Monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-generation antihistamine. Its primary mechanism of action is as an antagonist of H1 histamine receptors.[1] This action helps to reduce symptoms of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[2][3] It also possesses anticholinergic, central nervous system depressant, and local anesthetic effects.[2] While its antiemetic and antivertigo effects are not fully understood, its central anticholinergic properties are believed to be partially responsible.[2]

Q2: What are the key physicochemical properties of this compound to consider for formulation?

A2: this compound is a white or slightly yellowish crystalline powder.[4] It is practically insoluble in water, slightly soluble in dilute acids and alcohol, and freely soluble in acid-alcohol-water mixtures.[4] The poor water solubility can impact its dissolution rate and bioavailability.[5][6]

Q3: How is meclizine metabolized and what is the major enzyme involved?

A3: Meclizine is primarily metabolized in the liver.[3] The dominant enzyme responsible for its metabolism is Cytochrome P450 2D6 (CYP2D6).[7][8] Genetic polymorphism in the CYP2D6 enzyme can contribute to significant interindividual variability in meclizine's metabolism and elimination.[7][8]

Troubleshooting Guide for Animal Study Variability

Variability in animal studies can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating common sources of variability in studies using this compound.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

Possible Causes:

  • Animal-Specific Factors:

    • Species and Strain Differences: Different species and even different strains within the same species can exhibit varied metabolic rates and drug absorption characteristics.

    • Sex Differences: Hormonal and enzymatic differences between male and female animals can lead to different pharmacokinetic profiles.[9][10][11] For example, the expression of certain cytochrome P450 enzymes, which are involved in drug metabolism, can be sex-specific in rodents.[9][10][11]

    • Genetic Polymorphism: Variations in genes encoding metabolic enzymes, such as CYP2D6, can lead to significant differences in drug metabolism and clearance.[7]

    • Health Status: Underlying health conditions can affect drug absorption, distribution, metabolism, and excretion (ADME).

  • Experimental Procedure Factors:

    • Dosing Formulation and Vehicle: The poor solubility of meclizine means that the choice of dosing vehicle and formulation (e.g., suspension, solution) can significantly impact its dissolution and absorption.[5][6] A suspension formulation, for instance, may lead to more variability than a solution.

    • Food Effects: The presence or absence of food in the gastrointestinal tract can alter gastric emptying time and pH, thereby affecting the rate and extent of drug absorption.[12]

    • Gavage Technique: Improper oral gavage technique can lead to stress, esophageal or stomach injury, or accidental administration into the lungs, all of which can introduce significant variability.

Solutions and Recommendations:

  • Standardize Animal Models:

    • Use a single, well-characterized strain of animal for your studies.

    • If both sexes are used, analyze the data separately to identify any sex-specific differences.

    • Ensure all animals are of a similar age and weight and are in good health.

  • Optimize Dosing Procedures:

    • Develop a consistent and validated formulation for meclizine administration. Consider using a solubilizing agent to prepare a solution if possible, which may reduce variability compared to a suspension.

    • Standardize the feeding schedule of the animals. For oral dosing, it is often recommended to fast the animals overnight to reduce variability in gastric emptying.

    • Ensure all personnel performing oral gavage are properly trained and use a consistent technique.

Issue 2: Inconsistent or Unexpected Pharmacodynamic Effects

Possible Causes:

  • Pharmacokinetic Variability: The issues described in "Issue 1" leading to variable plasma concentrations will directly impact the pharmacodynamic response.

  • Central Nervous System (CNS) Penetration: The extent to which meclizine crosses the blood-brain barrier can vary between species, influencing its effects on the central nervous system.

  • Receptor Density and Sensitivity: Differences in the density and sensitivity of H1 histamine receptors in the target tissues of different animal models can lead to varied responses.

Solutions and Recommendations:

  • Correlate Pharmacokinetics and Pharmacodynamics (PK/PD): Whenever possible, collect plasma samples for pharmacokinetic analysis from the same animals used for pharmacodynamic assessments to establish a clear relationship between drug exposure and effect.

  • Dose-Response Studies: Conduct thorough dose-response studies in your chosen animal model to understand the full range of effects and to identify the optimal dose range for your experiments.

  • Literature Review: Thoroughly review the literature for existing data on the pharmacodynamic effects of meclizine in your specific animal model and for the endpoint you are measuring.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Meclizine in Different Animal Species

ParameterRat (Oral)Dog (Oral)Mouse (Oral, 2 mg/kg)[3][13]Human (Oral, 25 mg)[14]
Tmax (Time to Peak Concentration) ~49.0 min[2]~70.0 min[2]0.25 h (15 min)3.11 h[14]
Relative Bioavailability (vs. IV) ~17% (vs. ~6x less than intranasal)[2]~22% (vs. ~4x less than intranasal)[2]Not ReportedLow (22-32%)[2]
Half-life (t1/2) Not ReportedNot Reported2.66 h5.21 h[14]
Cmax (Peak Plasma Concentration) Not ReportedNot Reported60.7 ng/mL68.4 ng/mL[14]
AUC (Area Under the Curve) Not ReportedNot ReportedLower than human clinical dose[3][13]446.5 ng·h/mL[14]

Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

This protocol provides a general guideline. Specific volumes and concentrations should be optimized for your study.

1. Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water, or a solution with a solubilizing agent like cyclodextrin)

  • Mortar and pestle (if preparing a suspension)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult rats)

  • Syringes

2. Dosing Solution/Suspension Preparation:

  • For a Suspension (e.g., 1 mg/mL in 0.5% CMC):

    • Calculate the required amount of this compound and 0.5% carboxymethylcellulose (CMC).

    • Triturate the meclizine powder in a mortar and pestle to a fine consistency.

    • Gradually add the CMC solution to the powder while triturating to form a smooth paste.

    • Transfer the paste to a volumetric flask and add the remaining CMC solution to the final volume.

    • Stir the suspension continuously on a magnetic stirrer before and during dose administration to ensure homogeneity.

3. Dosing Procedure:

  • Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Weigh each rat immediately before dosing to calculate the precise volume to be administered.

  • Gently restrain the rat.

  • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

  • Gently insert the gavage needle into the esophagus. Do not force the needle.

  • Administer the dose slowly and steadily.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any signs of distress immediately after dosing and at regular intervals.

Visualizations

meclizine_mechanism_of_action cluster_stimuli Vestibular & Motion Stimuli cluster_cns Central Nervous System (CNS) cluster_receptors Receptors Motion Motion Vestibular_System Vestibular System (Inner Ear) Motion->Vestibular_System Vestibular_Nuclei Vestibular Nuclei Vestibular_System->Vestibular_Nuclei CTZ Chemoreceptor Trigger Zone (CTZ) Vestibular_Nuclei->CTZ H1_Receptors Histamine H1 Receptors Vestibular_Nuclei->H1_Receptors Muscarinic_Receptors Muscarinic Acetylcholine Receptors Vestibular_Nuclei->Muscarinic_Receptors Vomiting_Center Vomiting Center CTZ->Vomiting_Center CTZ->H1_Receptors CTZ->Muscarinic_Receptors Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting Meclizine Meclizine Meclizine->H1_Receptors Antagonizes Meclizine->Muscarinic_Receptors Antagonizes (Anticholinergic effect) experimental_workflow_oral_gavage Start Start Animal_Acclimation Animal Acclimation & Health Check Start->Animal_Acclimation Fasting Overnight Fasting (with water ad libitum) Animal_Acclimation->Fasting Dose_Preparation Prepare Meclizine Formulation (Solution or Suspension) Fasting->Dose_Preparation Animal_Weighing Weigh Animal for Accurate Dosing Dose_Preparation->Animal_Weighing Dose_Administration Oral Gavage Administration Animal_Weighing->Dose_Administration Post_Dose_Monitoring Monitor for Adverse Effects Dose_Administration->Post_Dose_Monitoring Sample_Collection Blood Sample Collection at Predetermined Timepoints Post_Dose_Monitoring->Sample_Collection Plasma_Processing Process Blood to Obtain Plasma Sample_Collection->Plasma_Processing Bioanalysis LC-MS/MS Analysis of Meclizine Concentration Plasma_Processing->Bioanalysis Data_Analysis Pharmacokinetic Data Analysis Bioanalysis->Data_Analysis End End Data_Analysis->End variability_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions High_Variability High Variability in Pharmacokinetic Data Animal_Factors Animal-Related Factors - Species/Strain - Sex - Genetics - Health High_Variability->Animal_Factors Procedural_Factors Procedural Factors - Formulation/Vehicle - Food Effects - Dosing Technique High_Variability->Procedural_Factors Standardize_Animals Standardize Animal Model - Single Strain - Separate Sexes - Health Screening Animal_Factors->Standardize_Animals Address with Optimize_Procedures Optimize Procedures - Consistent Formulation - Standardized Feeding - Proper Training Procedural_Factors->Optimize_Procedures Address with

References

Technical Support Center: Preventing Meclizine Dihydrochloride Monohydrate Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the adsorption of Meclizine Dihydrochloride Monohydrate to laboratory ware during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my measured concentration of this compound lower than expected?

A1: Lower than expected concentrations of this compound are often due to its adsorption to the surfaces of laboratory ware. Meclizine is a basic and hydrophobic compound, which makes it prone to interacting with both negatively charged surfaces (like glass) and hydrophobic surfaces (like many plastics).

Q2: What types of labware are most prone to adsorbing this compound?

A2: Both glass and standard polypropylene or polystyrene plastics can significantly adsorb Meclizine. Glass surfaces contain negatively charged silanol groups (Si-OH) that can ionically interact with the positively charged meclizine molecule.[1] Plastic surfaces, being generally hydrophobic, can interact with the hydrophobic regions of the meclizine molecule.

Q3: How does pH influence the adsorption of meclizine?

A3: Meclizine hydrochloride has very low solubility at pH values greater than 2.0.[2][3] At lower pH, the piperazine rings in the meclizine structure are more likely to be protonated, increasing its positive charge and its propensity for ionic adsorption to negatively charged glass surfaces.

Q4: What are the primary methods to prevent the adsorption of meclizine?

A4: The most common and effective methods include:

  • Using low-adsorption labware: Opting for polypropylene or polyethylene tubes specifically treated to reduce binding.

  • Silanizing glassware: This process chemically modifies the glass surface to make it more hydrophobic and less interactive.[4][5][6][7]

  • Coating labware with a blocking agent: Bovine Serum Albumin (BSA) is a common choice to pre-coat the labware surface and prevent the drug from binding.[8][9]

  • Adjusting the solvent: The addition of organic solvents or certain surfactants can reduce adsorption.

Troubleshooting Guide

This guide addresses common issues encountered with meclizine adsorption and provides step-by-step solutions.

Problem: Significant loss of this compound in solution when using standard glass or plastic tubes.

Potential Cause Recommended Solution
Ionic and Hydrophobic Interactions with Labware 1. Switch to low-binding microcentrifuge tubes. 2. For glass, use silanized glassware. (See Experimental Protocol 1) 3. For plastics, pre-coat with Bovine Serum Albumin (BSA). (See Experimental Protocol 2)
Incorrect Solvent/Buffer pH Maintain a pH that balances solubility and minimizes ionic interactions. Since meclizine solubility is poor above pH 2.0, working at a slightly acidic pH may be necessary, but be aware this can increase ionic adsorption to glass. The choice of buffer and pH should be optimized for your specific application.
High Surface Area to Volume Ratio Minimize the surface area the solution is exposed to. Whenever possible, use the smallest appropriate container for your sample volume.

Illustrative Data on Adsorption Prevention

The following table provides representative data on the expected recovery of this compound with different labware and treatments. Please note that this data is illustrative and based on the known physicochemical properties of meclizine and general principles of drug adsorption. Actual results may vary depending on the specific experimental conditions.

Labware Type Treatment Expected Recovery of Meclizine (%)
Standard GlassNone60-75%
Standard PolypropyleneNone70-85%
Standard PolystyreneNone65-80%
GlassSilanized >95%
PolypropyleneBSA Coated >95%
Low-Adsorption PolypropyleneNone>95%

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes how to treat glassware to create a hydrophobic surface, thus preventing the adsorption of solutes.[4][5][6][7]

Materials:

  • Dichlorodimethylsilane solution (e.g., 5% in a non-polar solvent like heptane or toluene)

  • Toluene, dry

  • Methanol, dry

  • Acetone

  • Glassware to be treated

  • Fume hood

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Thoroughly clean and dry the glassware. Wash with detergent, rinse with tap water, followed by a final rinse with deionized water. Dry completely in an oven.

  • In a chemical fume hood, fill the glassware to about one-third of its volume with the 5% dichlorodimethylsilane solution.

  • Swirl the solution to ensure the entire inner surface is wetted. Let it sit for 10-15 minutes.

  • Pour out the silanizing solution.

  • Rinse the glassware three times with dry toluene to remove unreacted silane.

  • Rinse the glassware with dry methanol to cap any remaining reactive groups.

  • Perform a final rinse with acetone to facilitate drying.

  • Allow the glassware to air dry completely in the fume hood or in an oven before use.

Protocol 2: Coating Labware with Bovine Serum Albumin (BSA)

This protocol details how to coat plastic or glass labware with BSA to block non-specific binding sites.[8][9][10][11][12]

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Labware to be coated (e.g., polypropylene tubes, plates)

Procedure:

  • Prepare a 1% (w/v) BSA solution in sterile PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.

  • Add the BSA solution to the labware, ensuring the entire surface that will contact the sample is covered.

  • Incubate at room temperature for at least 1 hour, or overnight at 4°C for more effective coating.

  • Aspirate the BSA solution immediately before use. Do not rinse the labware, as a thin film of BSA should remain.

Visualizations

Troubleshooting Workflow for Meclizine Adsorption

Troubleshooting Workflow start Low Meclizine Concentration Detected check_adsorption Suspect Adsorption to Labware start->check_adsorption labware_type Identify Labware Material (Glass or Plastic) check_adsorption->labware_type glass Glass Labware labware_type->glass Glass plastic Plastic Labware labware_type->plastic Plastic solution_glass Use Silanized Glassware glass->solution_glass solution_plastic Use Low-Adsorption Plasticware OR Coat with BSA plastic->solution_plastic retest Re-run Experiment and Analyze solution_glass->retest solution_plastic->retest end Problem Resolved retest->end

Caption: A flowchart for troubleshooting low meclizine recovery.

Mechanism of Meclizine Adsorption and Prevention

Adsorption and Prevention Mechanisms cluster_adsorption Adsorption Mechanisms cluster_prevention Prevention Strategies meclizine Meclizine + Positively Charged + Hydrophobic glass Glass Surface - Negatively Charged Silanol Groups meclizine->glass Ionic Interaction plastic Plastic Surface Hydrophobic Polymer meclizine->plastic Hydrophobic Interaction silanized_glass Silanized Glass Neutral & Hydrophobic Surface bsa_coated_plastic BSA-Coated Plastic Blocked Hydrophobic Sites meclizine_no_adsorption1 Meclizine meclizine_no_adsorption1->silanized_glass Adsorption Prevented meclizine_no_adsorption2 Meclizine meclizine_no_adsorption2->bsa_coated_plastic Adsorption Prevented

Caption: Adsorption mechanisms and prevention strategies.

References

Troubleshooting poor reproducibility in Meclizine Dihydrochloride Monohydrate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Meclizine Dihydrochloride Monohydrate. It is intended for researchers, scientists, and drug development professionals to improve experimental reproducibility.

Troubleshooting Guides

Poor reproducibility in experiments involving this compound can arise from various factors, from initial compound handling to final data analysis. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Inconsistent Results in Cell-Based Assays
  • High variability in cell viability, proliferation, or signaling readouts between replicate wells, plates, or experiments.

  • Unexpected cytotoxicity at concentrations previously considered safe.

  • Loss of drug activity over the course of the experiment.

CauseRecommended Solution
Incomplete Solubilization This compound is sparingly soluble in water. Ensure complete dissolution in an appropriate solvent like DMSO before preparing aqueous dilutions. Visually inspect for any precipitate.[1][2]
Precipitation in Media The compound may precipitate out of the cell culture medium, especially at higher concentrations or over time. Prepare fresh dilutions for each experiment and consider a solubility test in your specific medium.
pH Shift in Media The addition of a drug solution, particularly at high concentrations, can alter the pH of the culture medium, affecting cell health and drug activity. Measure the pH of the final drug-containing medium and adjust if necessary.
Degradation of Meclizine Stock solutions stored improperly or for extended periods may degrade. Aliquot stock solutions and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1][3]
Cell Line Instability Genetic drift in continuous cell lines can alter their response to drugs. Use low-passage number cells and regularly perform cell line authentication.
Inconsistent Cell Seeding Uneven cell distribution in multi-well plates is a common source of variability. Ensure thorough cell suspension mixing before and during plating.
Issue 2: Variable Efficacy in Animal Studies
  • Inconsistent pharmacological effects (e.g., antiemetic, neuroprotective) in animal models despite using the same dose.

  • Unexpected toxicity or adverse events in some animals.

  • High inter-individual variability in plasma drug concentrations.

CauseRecommended Solution
Poor Oral Bioavailability Meclizine has low oral bioavailability.[4] The formulation and vehicle used for administration can significantly impact absorption. Consider using a suspension or a solution in a vehicle like PEG400 or a Tween 80/Carboxymethyl cellulose mixture to improve consistency.[1][5]
Inaccurate Dosing Ensure accurate and consistent administration of the drug. For oral gavage, proper technique is crucial to avoid accidental administration into the lungs.
Metabolic Differences Meclizine is primarily metabolized by CYP2D6, which can have genetic polymorphisms leading to significant inter-individual variability in drug metabolism and clearance.[6][7] Be aware of potential strain or species differences in drug metabolism.
Stress-Induced Variability Animal handling and experimental procedures can induce stress, which may alter physiological responses and drug effects. Acclimate animals to the experimental conditions and handling procedures.
Food Effects The presence or absence of food in the gastrointestinal tract can affect the absorption of orally administered drugs. Standardize the feeding schedule of the animals relative to drug administration.
Issue 3: Inconsistent Analytical Quantification (HPLC)
  • Poor peak shape (tailing or fronting) and retention time shifts in HPLC analysis.

  • Inconsistent standard curves and poor linearity.

  • Presence of unexpected peaks in the chromatogram.

CauseRecommended Solution
Inappropriate Mobile Phase The pH and composition of the mobile phase are critical for achieving good peak shape and retention for the basic compound meclizine. A common mobile phase consists of a mixture of acetonitrile and water with a phosphate buffer, adjusted to an acidic pH (e.g., pH 3-4).[4][8][9]
Column Degradation Residual silanols on traditional reversed-phase columns can interact with the basic meclizine molecule, leading to poor peak shape.[10] Use a column with end-capping or a specialized column for basic compounds. Ensure proper column washing and storage.
Sample Degradation Meclizine can degrade under stress conditions such as strong acid, base, or oxidation.[8] Prepare samples fresh and protect them from light and extreme temperatures.
Incomplete Extraction Inefficient extraction from the sample matrix (e.g., plasma, tissue homogenate) will lead to low and variable recovery. Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Detector Wavelength Ensure the UV detector is set to the appropriate wavelength for meclizine, typically around 230-232 nm.[4][11]

Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may aid dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]

In Vivo Oral Administration Protocol (Rodent Model)
  • Formulation Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle. A common vehicle is 0.5% carboxymethyl cellulose with 0.25% Tween 80 in sterile water.[1] The final concentration should be calculated based on the desired dose and the average weight of the animals.

  • Dose Calculation: Calculate the volume to be administered to each animal based on its individual body weight.

  • Administration: Administer the calculated volume directly into the stomach using an appropriately sized oral gavage needle.

  • Control Group: Administer the vehicle alone to the control group of animals.

  • Timing: For studies on motion sickness, administer the dose approximately one hour before the motion stimulus.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For cell culture experiments, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.[1] For other applications, solubility has also been reported in ethanol and dimethylformamide.[14] It is practically insoluble in water.[13]

Q2: How should I store this compound powder and its solutions?

A2: The powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[1][3] Avoid repeated freeze-thaw cycles.

Q3: My Meclizine solution appears cloudy after dilution in my cell culture medium. What should I do?

A3: Cloudiness or precipitation upon dilution in aqueous media can occur due to the low aqueous solubility of meclizine. Try preparing a more dilute stock solution or using a pre-warmed medium for dilution. It is also advisable to prepare the final working solution immediately before use.

Q4: What is the primary mechanism of action of Meclizine?

A4: Meclizine is a first-generation antihistamine that acts as an antagonist of the histamine H1 receptor.[1][12] This action in the brain, particularly in the vomiting center and chemoreceptor trigger zone, is responsible for its antiemetic and antivertigo effects.[1][8] It also possesses central anticholinergic properties.[1]

Q5: Are there any known impurities in this compound that could affect my experiments?

A5: Yes, like any synthesized compound, there can be related substances and degradation products. One known impurity is 4-chlorobenzophenone.[15] For sensitive applications, it is recommended to use a high-purity grade of the compound and to verify its purity by HPLC.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₅H₂₇ClN₂ · 2HCl · H₂O[13]
Molecular Weight 481.88 g/mol [13]
Appearance White or slightly yellowish crystalline powder[13]
Melting Point 217-224 °C[13]
Solubility Practically insoluble in water; slightly soluble in alcohol and dilute acids.[13]
Storage (Powder) -20°C[1]
Table 2: Solubility of Meclizine Hydrochloride in Organic Solvents
SolventApproximate Solubility (mg/mL)Reference
Ethanol0.11[14]
DMSO0.17[14]
Dimethyl Formamide5[14]

Visualizations

Signaling Pathway of Meclizine

Meclizine_Signaling_Pathway cluster_0 Meclizine Action cluster_1 Cellular Response Meclizine Meclizine H1R Histamine H1 Receptor Meclizine->H1R Antagonist Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Nausea_Vomiting Nausea, Vomiting, Vertigo Ca_PKC->Nausea_Vomiting Leads to

Caption: Meclizine's antagonism of the Histamine H1 receptor.

Experimental Workflow for Cell-Based Assays

Cell_Assay_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture treat_cells Treat Cells with Meclizine cell_culture->treat_cells prepare_stock Prepare Meclizine Stock (DMSO) prepare_working Prepare Working Dilutions in Media prepare_stock->prepare_working prepare_working->treat_cells incubation Incubate for a Defined Period treat_cells->incubation assay Perform Assay (e.g., Viability, Signaling) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro Meclizine experiments.

Troubleshooting Logic for Inconsistent In Vitro Results

Troubleshooting_Logic start Inconsistent In Vitro Results check_solubility Check Compound Solubility & Stability start->check_solubility check_cells Review Cell Handling Procedures start->check_cells check_protocol Verify Experimental Protocol start->check_protocol solubility_issue Prepare Fresh Stock/Working Solutions check_solubility->solubility_issue Issue Found cell_issue Use Low Passage Cells, Check Seeding Density check_cells->cell_issue Issue Found protocol_issue Confirm Concentrations, Incubation Times check_protocol->protocol_issue Issue Found re_run Re-run Experiment with Controls solubility_issue->re_run cell_issue->re_run protocol_issue->re_run

Caption: A logical approach to troubleshooting in vitro assays.

References

Validation & Comparative

A Comparative Analysis of Meclizine Dihydrochloride Monohydrate and Cinnarizine in the Management of Vestibular Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Meclizine Dihydrochloride Monohydrate and Cinnarizine, two commonly utilized agents for the management of vertigo and motion sickness. This analysis is based on available pharmacological data and clinical findings to assist researchers and drug development professionals in understanding the nuanced differences in their efficacy and mechanisms of action.

Mechanism of Action

Both Meclizine and Cinnarizine exert their effects on the vestibular system, but through distinct primary mechanisms. Meclizine is a first-generation antihistamine that primarily acts as an H1 receptor antagonist.[1] Cinnarizine, while also possessing antihistaminic properties, is classified as a selective antagonist of T-type voltage-gated calcium channels.[2]

This compound: As an H1 receptor antagonist, meclizine blocks the action of histamine in the brain, particularly in the chemoreceptor trigger zone (CTZ) and the vomiting center in the medulla.[1] This action helps to reduce the symptoms of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[3] It also possesses anticholinergic and central nervous system depressant properties.[1][3]

Cinnarizine: The primary mechanism of cinnarizine involves the inhibition of calcium influx into vestibular hair cells and vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels.[4][5] This action reduces the excitability of the vestibular labyrinth and dampens the over-reactivity of vestibular hair cells that send motion and balance signals to the brain.[2] Cinnarizine also exhibits antihistaminic, antidopaminergic, and antiserotonergic effects.[2]

Signaling Pathway Diagrams

meclizine_pathway cluster_vestibular_nucleus Vestibular Nucleus Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ER->Ca_release triggers Neuronal_Excitation Increased Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Vomiting_Center Vomiting Center (Medulla) Neuronal_Excitation->Vomiting_Center signals to Meclizine Meclizine Meclizine->H1_Receptor antagonizes Symptoms Nausea, Vomiting, Dizziness Vomiting_Center->Symptoms induces

Meclizine's H1 Receptor Antagonism Pathway.

cinnarizine_pathway cluster_vestibular_hair_cell Vestibular Hair Cell Depolarization Cellular Depolarization Ca_Channel Voltage-Gated L-type & T-type Ca²⁺ Channels Depolarization->Ca_Channel opens Ca_Influx Ca_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion triggers Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Vestibular_Nerve Vestibular Nerve Neurotransmitter_Release->Vestibular_Nerve activates Cinnarizine Cinnarizine Cinnarizine->Ca_Channel blocks Brainstem Brainstem Vestibular_Nerve->Brainstem signals to Reduced_Sensation Reduced Sensation of Vertigo Brainstem->Reduced_Sensation

Cinnarizine's Calcium Channel Blockade Pathway.

Pharmacokinetic and Pharmacodynamic Properties

The onset and duration of action, as well as the metabolic pathways, differ between Meclizine and Cinnarizine, which can influence their clinical application.

PropertyThis compoundCinnarizine
Primary Mechanism H1 Receptor Antagonist[1][3]Calcium Channel Blocker[4][5]
Onset of Action Approximately 1 hour[1][6]Not explicitly defined, but generally considered to have a relatively rapid onset.
Duration of Action 8 to 24 hours[6]Not explicitly defined, but typically dosed 2-3 times daily.
Half-life Approximately 5.2-6 hours[3]Not explicitly defined.
Metabolism Primarily metabolized in the liver by CYP2D6.[1]Completely metabolized in the body.[2]
Excretion Urine and feces.[3]One-third in urine and two-thirds in solid waste.[2]

Comparative Efficacy: A Review of Available Data

Direct head-to-head, double-blind, randomized controlled trials comparing the efficacy of Meclizine and Cinnarizine are limited in the published literature. However, insights can be drawn from studies comparing them to other agents or placebo, and from user-reported data.

One study that compared seven common agents for the prophylaxis of seasickness found no significant difference in the incidence of vomiting or malaise between the treatment groups, which included both meclizine and cinnarizine. It is important to note that this study did not include a placebo group on ethical grounds.

User-reported data from platforms such as StuffThatWorks suggest variable effectiveness for both drugs depending on the specific condition (e.g., Meniere's disease, positional paroxysmal vertigo), with no clear superiority of one over the other.[7][8][9]

Experimental Protocols: A General Framework

Experimental Workflow Diagram

experimental_workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Inclusion_Criteria Inclusion Criteria (e.g., diagnosis of vestibular vertigo) Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Exclusion_Criteria Exclusion Criteria (e.g., contraindications) Exclusion_Criteria->Informed_Consent Randomization Random Assignment to Treatment Groups Informed_Consent->Randomization Group_A Group A: Meclizine Randomization->Group_A Group_B Group B: Cinnarizine Randomization->Group_B Group_C Group C: Placebo (optional) Randomization->Group_C Treatment_Administration Drug Administration (Standardized Dosing and Schedule) Group_A->Treatment_Administration Group_B->Treatment_Administration Group_C->Treatment_Administration Monitoring Monitoring for Adverse Events Treatment_Administration->Monitoring Primary_Endpoint Primary Endpoint (e.g., change in vertigo severity score) Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoints (e.g., frequency of nausea, quality of life) Monitoring->Secondary_Endpoints Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Primary_Endpoint->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

General Experimental Workflow for a Comparative Trial.

Key Components of the Protocol:

  • Patient Population: Clearly defined inclusion and exclusion criteria are essential to ensure a homogenous study population.

  • Study Design: A double-blind, randomized, placebo-controlled design is the gold standard to minimize bias. A crossover design could also be considered.

  • Interventions: Standardized doses of this compound and Cinnarizine would be administered for a predefined duration.

  • Outcome Measures: Primary and secondary endpoints should be clearly defined. These may include:

    • Vertigo Severity: Measured using validated scales such as the Vertigo Symptom Scale (VSS) or a Visual Analog Scale (VAS).

    • Frequency and Severity of Nausea and Vomiting: Recorded in patient diaries.

    • Quality of Life: Assessed using questionnaires like the Dizziness Handicap Inventory (DHI).

    • Objective Measures: Posturography or electronystagmography could be used to objectively assess vestibular function.

  • Statistical Analysis: Appropriate statistical methods would be used to compare the treatment groups.

Adverse Effect Profile

Both medications are associated with a range of potential side effects, which is a critical consideration in their clinical use and in the development of new therapeutic agents.

Adverse EffectThis compoundCinnarizine
Common Drowsiness, dry mouth, fatigue, headache.[3]Somnolence, indigestion, headache, dry mouth, increased sweating, weight gain.[4]
Less Common/Serious Blurred vision, urinary retention.[3]Jaundice, tremors, restlessness.[4]
Precautions Caution in patients with asthma, glaucoma, or benign prostatic hyperplasia due to anticholinergic effects.[1]Can cause or worsen parkinsonian symptoms, especially in the elderly.

Conclusion for the Research Professional

While both this compound and Cinnarizine are effective in managing symptoms of vertigo and motion sickness, their distinct pharmacological profiles suggest they may be better suited for different clinical scenarios. Meclizine's primary action as an H1 antagonist with a longer duration of action may be advantageous for the prevention of motion sickness. Cinnarizine's role as a calcium channel blocker, in addition to its antihistaminic properties, may offer a broader mechanism for controlling vestibular hyperexcitability.

The lack of robust, direct comparative efficacy data highlights a significant gap in the literature. Future research, employing rigorous, double-blind, randomized controlled trials with detailed experimental protocols as outlined above, is necessary to definitively establish the comparative efficacy and safety of these two agents. Such studies would provide invaluable data for evidence-based clinical practice and for the development of next-generation vestibular suppressants with improved efficacy and tolerability.

References

A Comparative Analysis of Meclizine Dihydrochloride Monohydrate and Scopolamine in Motion Sickness Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Meclizine Dihydrochloride Monohydrate and Scopolamine in preclinical and clinical models of motion sickness. The following sections detail the mechanisms of action, comparative efficacy data from various experimental models, and the methodologies employed in these studies.

Mechanism of Action

Motion sickness is primarily a result of conflicting sensory information from the vestibular, visual, and somatosensory systems. This sensory mismatch leads to the activation of neural pathways culminating in the sensation of nausea and the act of vomiting. Both meclizine and scopolamine exert their anti-motion sickness effects by modulating these pathways, albeit through different primary receptor targets.

This compound is a first-generation antihistamine with anticholinergic and central nervous system depressant properties. Its primary mechanism of action in motion sickness is the antagonism of histamine H1 receptors in the vestibular nuclei and the chemoreceptor trigger zone (CTZ). By blocking histamine signaling, meclizine reduces the excitatory input to the vomiting center.

Scopolamine is a muscarinic antagonist that acts as a competitive inhibitor of acetylcholine at muscarinic receptors. Its anti-emetic effect is primarily attributed to the blockade of cholinergic transmission from the vestibular nuclei to higher centers in the central nervous system and from the reticular formation to the vomiting center.

Signaling Pathways in Motion Sickness

The induction of motion sickness involves a complex interplay of neurotransmitters and neural structures. The vestibular system detects motion and transmits signals to the vestibular nuclei in the brainstem. From here, projections extend to the nucleus of the solitary tract (NTS), the CTZ, and the cerebellum. These areas integrate sensory information and, in the case of sensory conflict, activate the vomiting center in the medulla, leading to the physiological responses of nausea and emesis. The primary neurotransmitters involved in this pathway are acetylcholine (acting on muscarinic receptors) and histamine (acting on H1 receptors), which are the targets of scopolamine and meclizine, respectively.

Motion_Sickness_Pathway Vestibular Vestibular System VN Vestibular Nuclei Vestibular->VN Visual Visual System Visual->VN Somatosensory Somatosensory System Somatosensory->VN NTS Nucleus of the Solitary Tract VN->NTS ACh, His CTZ Chemoreceptor Trigger Zone (Area Postrema) VN->CTZ ACh, His Cerebellum Cerebellum VN->Cerebellum VC Vomiting Center (Medulla) NTS->VC CTZ->VC Cerebellum->VN Nausea Nausea VC->Nausea Vomiting Vomiting VC->Vomiting Meclizine Meclizine Meclizine->VN blocks H1 Meclizine->CTZ blocks H1 Scopolamine Scopolamine Scopolamine->VN blocks M1 OVAR_Workflow cluster_prep Preparation cluster_rotation Rotation Protocol cluster_assessment Assessment Acclimation Subject Acclimation to Restraint/Chair DrugAdmin Drug or Placebo Administration (at specified time pre-rotation) Acclimation->DrugAdmin Placement Secure Subject in Rotating Chair DrugAdmin->Placement Rotation Initiate Rotation at Defined Velocity and Acceleration Placement->Rotation HeadMovements Execute Pre-defined Head Movements (Coriolis Stimulation) Rotation->HeadMovements Behavioral Record Behavioral Endpoints (e.g., MSI, emesis) HeadMovements->Behavioral Physiological Monitor Physiological Parameters (e.g., heart rate, temperature) Behavioral->Physiological c_Fos Post-mortem Brain Tissue Collection for c-Fos Immunohistochemistry Physiological->c_Fos

A Comparative Cross-Validation of Analytical Methods for Meclizine Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative performance of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantification of Meclizine Dihydrochloride Monohydrate.

This guide provides a comprehensive comparison of two common analytical techniques, HPLC and UV-Visible Spectrophotometry, for the quantitative analysis of this compound in pharmaceutical formulations. The information presented is collated from various validation studies to offer a side-by-side perspective on the performance, sensitivity, and experimental parameters of each method. This document is intended to assist researchers and quality control analysts in selecting the most appropriate method for their specific analytical needs.

Quantitative Method Performance

The following tables summarize the key validation parameters for the HPLC and UV-Visible Spectrophotometric methods for the analysis of this compound.

Table 1: Comparison of HPLC Method Validation Parameters

Validation ParameterReported Performance Data
Linearity Range5 - 160 µg/mL[1]
Correlation Coefficient (r²)> 0.999[2]
Accuracy (% Recovery)98.24 ± 0.15% to 100.03 ± 0.48%[1]
Precision (%RSD)< 2%[3]
Limit of Detection (LOD)0.168 - 0.6 µg/mL[1][3]
Limit of Quantitation (LOQ)0.506 - 1.8 µg/mL[1][3]

Table 2: Comparison of UV-Visible Spectrophotometric Method Validation Parameters

Validation ParameterReported Performance Data
Linearity Range5 - 35 µg/mL[4]
Correlation Coefficient (r²)0.999[2]
Accuracy (% Recovery)98.05% to 101.075%[4]
Precision (%RSD)< 1%[2]
Limit of Detection (LOD)0.395 - 0.76 µg/mL[2][5]
Limit of Quantitation (LOQ)1.19 - 2.29 µg/mL[2][5]

Experimental Protocols

Detailed methodologies for the HPLC and UV-Visible Spectrophotometric analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method offers high specificity and is suitable for stability-indicating assays.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Visible or Photodiode Array (PDA) Detector

  • C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6][7]

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% triethylamine in water, pH adjusted to 3.0 with orthophosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) in a specified ratio (e.g., 65:35 v/v).[6][7] Another reported mobile phase is a combination of acetonitrile and water (60:30) with 0.7 grams of monobasic sodium phosphate per 100 mL, with the pH adjusted to 4 with phosphoric acid.[1]

  • Flow Rate: 1.0 to 1.5 mL/min.[1][6]

  • Detection Wavelength: 229 nm or 232 nm.[1][6]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: Ambient.

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-160 µg/mL).[1]

Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder a representative number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Transfer the powder to a volumetric flask and add a portion of the diluent (e.g., mobile phase).

  • Sonicate for a sufficient time to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with the diluent.

  • Filter the solution through a suitable syringe filter (e.g., 0.45 µm) before injection.

UV-Visible Spectrophotometric Method

This method is simpler, more cost-effective, and faster than HPLC, making it suitable for routine quality control analysis.[2]

Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

Methodological Parameters:

  • Solvent/Diluent: Methanol and Dimethylformamide (DMF) in a 40:60 ratio, or methanol followed by dilution with distilled water.[2][4]

  • Wavelength of Maximum Absorbance (λmax): 230 nm or 232 nm.[2][4][8]

  • Blank Solution: The same solvent mixture used for the preparation of standard and sample solutions.

Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[4]

  • Dissolve in a small amount of the solvent (e.g., 25 mL of methanol) and then dilute to the mark with the same solvent or distilled water to get a stock solution of 100 µg/mL.[4]

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 5-35 µg/mL).[4]

Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder 20 tablets.[2]

  • Accurately weigh a portion of the powder equivalent to 100 mg of Meclizine and transfer it to a 100 mL volumetric flask.[2]

  • Add the diluent, sonicate to dissolve the drug, and then make up the volume.[2]

  • Filter the solution and make further dilutions as necessary to bring the concentration into the Beer-Lambert law range.[2] For instance, dilute 0.1 mL of the filtrate to 10 mL.[2]

Methodology and Workflow Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and UV-Visible Spectrophotometric methods.

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System Setup (Column, Mobile Phase, Flow Rate) prep->hplc Prepare solutions inject Inject Sample/Standard (20 µL) hplc->inject Equilibrate system separate Chromatographic Separation (C8/C18 Column) inject->separate detect UV Detection (229/232 nm) separate->detect data Data Acquisition & Analysis (Peak Area vs. Concentration) detect->data

Caption: HPLC analytical workflow for this compound.

UV_Vis_Workflow prep Standard & Sample Preparation in Solvent uv_setup Spectrophotometer Setup (Wavelength Scan: 200-400 nm) prep->uv_setup Prepare solutions lambda_max Determine λmax (e.g., 230 nm) uv_setup->lambda_max measure Measure Absorbance of Standards & Samples at λmax lambda_max->measure calibrate Generate Calibration Curve (Absorbance vs. Concentration) measure->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: UV-Vis Spectrophotometry workflow for Meclizine analysis.

References

Meclizine Dihydrochloride Monohydrate vs. second-generation antihistamines in vestibular research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of meclizine dihydrochloride monohydrate, a first-generation antihistamine, and second-generation antihistamines in the context of vestibular research. It synthesizes available experimental data to delineate their distinct pharmacological profiles and efficacies in modulating vestibular function.

Executive Summary

The primary distinction between meclizine and second-generation antihistamines in vestibular research lies in their differing abilities to cross the blood-brain barrier and their subsequent effects on the central nervous system (CNS). Meclizine, a first-generation agent, readily penetrates the CNS and exhibits anticholinergic properties, which are believed to be crucial for its anti-vertigo and anti-emetic effects. In contrast, second-generation antihistamines are designed to be peripherally selective with minimal CNS penetration and lack significant anticholinergic activity, rendering them largely ineffective for the treatment of vertigo.[1] This guide will explore the mechanistic underpinnings of these differences and present the available, albeit limited, comparative experimental data.

Mechanism of Action: A Tale of Two Generations

This compound: A First-Generation Antihistamine

Meclizine exerts its effects on the vestibular system through a multi-faceted mechanism of action. As a non-selective H1 antagonist, it blocks histamine receptors in the brainstem, specifically in the vestibular nuclei and the chemoreceptor trigger zone.[2] This action is thought to inhibit the transmission of signals from the vestibular apparatus to the vomiting center. Furthermore, meclizine's significant anticholinergic properties contribute to its vestibular suppressant effects.[2]

Second-Generation Antihistamines: Peripherally Selective Agents

Second-generation antihistamines, such as loratadine, cetirizine, and fexofenadine, were developed to minimize the sedative and other CNS side effects associated with their first-generation predecessors. Their molecular structure limits their ability to cross the blood-brain barrier.[1] Consequently, their primary site of action is on peripheral H1 receptors, making them effective for allergic rhinitis and urticaria but not for centrally-mediated conditions like vertigo.[1]

Signaling Pathways in the Vestibular System

The following diagram illustrates the proposed signaling pathway of meclizine in the vestibular system, leading to the suppression of vertigo and nausea.

Meclizine Signaling Pathway in Vestibular System Meclizine Meclizine BBB Blood-Brain Barrier Meclizine->BBB Crosses Vestibular_Nuclei Vestibular Nuclei BBB->Vestibular_Nuclei CTZ Chemoreceptor Trigger Zone BBB->CTZ H1_Receptor H1 Receptor Vestibular_Nuclei->H1_Receptor Muscarinic_Receptor Muscarinic Receptor Vestibular_Nuclei->Muscarinic_Receptor CTZ->H1_Receptor Vomiting_Center Vomiting Center Vertigo_Nausea Vertigo & Nausea Sensation Vomiting_Center->Vertigo_Nausea Reduced Signal H1_Receptor->Vomiting_Center Inhibition Muscarinic_Receptor->Vomiting_Center Inhibition

Caption: Meclizine's central mechanism of action.

In contrast, the pathway for second-generation antihistamines is largely restricted to the periphery, as depicted below.

Second-Generation Antihistamine Pathway Second_Gen_Antihistamine Second-Generation Antihistamine BBB Blood-Brain Barrier Second_Gen_Antihistamine->BBB Does Not Cross Peripheral_H1 Peripheral H1 Receptors Second_Gen_Antihistamine->Peripheral_H1 Blocks CNS Central Nervous System BBB->CNS Allergic_Response Allergic Response Peripheral_H1->Allergic_Response Inhibition Experimental Workflow: Vestibular Drug Efficacy Start Subject Recruitment (Healthy Volunteers or Patients) Baseline Baseline Vestibular Function Tests (e.g., VNG, Posturography, Rotational Chair) Start->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (Meclizine or Second-Gen Antihistamine) Randomization->Drug_Admin Group 1 Placebo_Admin Placebo Administration Randomization->Placebo_Admin Group 2 Post_Drug_Test Post-Intervention Vestibular Function Tests Drug_Admin->Post_Drug_Test Placebo_Admin->Post_Drug_Test Data_Analysis Data Analysis (Comparison of Pre- and Post-Intervention Data) Post_Drug_Test->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

Comparative Analysis of In Vitro Dissolution and In Vivo Bioavailability of Meclizine Dihydrochloride Monohydrate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the correlation between in vitro release characteristics and in vivo performance of various Meclizine Dihydrochloride Monohydrate formulations.

This compound, a first-generation antihistamine, is primarily used for the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low solubility and high permeability, making the dissolution rate a critical factor in its oral bioavailability.[3] This guide provides a comparative analysis of different formulation strategies aimed at enhancing the dissolution and subsequent in vivo performance of this compound. The data presented is compiled from various studies focusing on orally disintegrating tablets (ODTs), solid dispersions, and other advanced drug delivery systems.

In Vitro Dissolution Performance

The in vitro dissolution of this compound has been extensively studied using various formulations and dissolution media. A common objective across these studies is to enhance the dissolution rate compared to conventional tablets.

Comparison of Dissolution Profiles

The following table summarizes the in vitro dissolution data from different studies, showcasing the effectiveness of various formulation strategies.

Formulation TypeSuperdisintegrant/CarrierDissolution MediumTime (min)Cumulative Drug Release (%)Reference
Fast Dissolving Tablet (FDT)Crospovidone (10mg) + Camphor (sublimating agent)-3098.61 ± 0.25[4]
Marketed Conventional Tablet--3065.43 ± 0.57[4]
Marketed Conventional Tablet--6096.09 ± 0.59[4]
Orally Disintegrating Tablet (ODT)Sodium Starch Glycolate (5%)0.1 N HCl, pH 1.2597.33[5]
Orally Disintegrating Tablet (ODT)Croscarmellose Sodium (5%)0.1 N HCl, pH 1.2595.67[5]
Orally Disintegrating Tablet (ODT)Crospovidone (5%)0.1 N HCl, pH 1.2593.67[5]
Orally Disintegrating Tablet (ODT)No Superdisintegrant0.1 N HCl, pH 1.255[5]
Orally Disintegrating Tablet (ODT)Crospovidone (12mg) + Sodium Lauryl Sulphate (0.2mg)-3098.76[3]
Solid Dispersion TabletPolyethylene Glycol (PEG) 20000-1598.46 ± 1.24[6][7]
Control Tablet (Pure Drug)--1532.49 ± 1.29[6][7]
Oro-dispersible TabletCombination of superdisintegrantsArtificial Saliva Solution (ASS), pH 6.8-Faster dissolution than single superdisintegrant[1]
Oral Thin FilmSodium Alginate (1% w/v) + Glycerol (30% w/v)-1097.12 ± 2.01[8]
Oral Thin Film--16>99[8]

In Vivo Pharmacokinetic Performance

In vivo studies are crucial to determine if the enhanced in vitro dissolution translates to improved bioavailability. The following table summarizes key pharmacokinetic parameters from studies in rabbits and humans.

Formulation TypeSubjectCmax (ng/mL)Tmax (hr)Relative Bioavailability (%)Reference
Solid Dispersion (Gelucire 44/14 tablets)Rabbits--Improved bioavailability vs. pure drug[9]
Floating Microspheres (HPMC + Eudragit)--Prolonged vs. plain drug154.25[10]
Dual Function ODT (Coat/Core)Humans-Rapid absorption followed by prolonged absorption-[11]
Oral Thin Film---191 (1.91-fold increase vs. reference capsule)[8]

In Vitro-In Vivo Correlation (IVIVC)

While a formal Level A, B, or C IVIVC is not explicitly established in the reviewed literature, a strong positive correlation can be inferred from the collective data. Formulations demonstrating rapid and near-complete in vitro dissolution, such as fast-dissolving tablets, orally disintegrating tablets, solid dispersions, and oral thin films, consistently show enhanced bioavailability in vivo. The improved dissolution facilitates faster absorption, leading to higher peak plasma concentrations (Cmax) and a greater overall drug exposure (AUC), as evidenced by the increased relative bioavailability. The use of superdisintegrants, solubility enhancers like PEGs and Gelucire, and novel drug delivery platforms like floating microspheres and oral thin films effectively overcomes the dissolution rate-limiting step in the absorption of the poorly soluble this compound.

Experimental Protocols

In Vitro Dissolution Study (General Protocol)

A standardized approach for in vitro dissolution testing of this compound tablets is outlined below. Specific parameters may vary between studies.

  • Apparatus: USP Type I (Basket) or Type II (Paddle) dissolution apparatus.

  • Dissolution Medium: Commonly used media include 0.1 N HCl (pH 1.2) to simulate gastric fluid or Artificial Saliva Solution (ASS, pH 6.8).[1][5] The volume is typically 900 mL.

  • Temperature: Maintained at 37 ± 0.5°C.

  • Rotation Speed: 50 or 100 rpm.

  • Sampling: Aliquots (e.g., 5 mL) are withdrawn at specific time intervals and replaced with fresh dissolution medium.

  • Analysis: The drug concentration in the samples is determined spectrophotometrically at a λmax of approximately 232-234 nm.[1][5]

In Vivo Pharmacokinetic Study (General Protocol)

The following provides a general workflow for conducting in vivo pharmacokinetic studies.

  • Subjects: Healthy human volunteers or animal models such as rabbits.

  • Study Design: Typically a randomized, crossover design comparing the test formulation to a reference product (e.g., a marketed conventional tablet or the pure drug).

  • Administration: A single oral dose of the this compound formulation is administered after a period of fasting.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of meclizine in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, and Area Under the Curve (AUC) are calculated from the plasma concentration-time data. Relative bioavailability is calculated as (AUCtest / AUCreference) * 100.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for in vitro and in vivo studies of this compound formulations.

InVitro_Dissolution_Workflow cluster_prep Formulation Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis Formulation Test Formulation (e.g., ODT, Solid Dispersion) Apparatus USP Dissolution Apparatus (e.g., Type I or II) Formulation->Apparatus Reference Reference Formulation (e.g., Conventional Tablet) Reference->Apparatus Sampling Aliquot Sampling at Timed Intervals Apparatus->Sampling Collect Samples Medium Dissolution Medium (e.g., 0.1 N HCl) Medium->Apparatus Conditions Controlled Conditions (37°C, 50/100 rpm) Conditions->Apparatus Spectro Spectrophotometric Analysis (λmax ~233 nm) Sampling->Spectro Measure Absorbance Profile Generate Dissolution Profile (% Drug Release vs. Time) Spectro->Profile Calculate Concentration InVivo_Pharmacokinetic_Workflow cluster_study_prep Study Preparation cluster_dosing Dosing and Sampling cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subjects Select Subjects (e.g., Human Volunteers) Design Crossover Study Design Subjects->Design Dosing Oral Administration of Formulations Design->Dosing Blood_Sampling Collect Blood Samples over Time Dosing->Blood_Sampling Post-dose Plasma_Sep Plasma Separation Blood_Sampling->Plasma_Sep HPLC HPLC Analysis Plasma_Sep->HPLC Concentration Determine Plasma Drug Concentration HPLC->Concentration PK_Params Calculate PK Parameters (Cmax, Tmax, AUC) Concentration->PK_Params Bioavailability Determine Relative Bioavailability PK_Params->Bioavailability

References

Head-to-head comparison of Meclizine Dihydrochloride Monohydrate and Dimenhydrinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two first-generation antihistamines, Meclizine Dihydrochloride Monohydrate and Dimenhydrinate, frequently utilized for the management of motion sickness and vertigo. The following sections detail their pharmacological profiles, comparative efficacy, and key experimental methodologies, with a focus on quantitative data to inform research and development.

Pharmacological Profile

Meclizine and Dimenhydrinate, while both classified as first-generation H1 receptor antagonists, exhibit distinct chemical structures and pharmacological properties that influence their clinical effects.

This compound is a piperazine derivative.[1] Its primary mechanism of action is the antagonism of H1 histamine receptors in the brain, which is crucial for its antiemetic and antivertigo effects.[1] Notably, meclizine displays a significantly lower affinity for muscarinic acetylcholine receptors, contributing to a less pronounced anticholinergic side effect profile compared to other drugs in its class.

Dimenhydrinate is a salt combination of two active molecules: diphenhydramine and 8-chlorotheophylline, a mild central nervous system stimulant.[2] The antihistaminic and antiemetic properties of dimenhydrinate are attributed to diphenhydramine, an ethanolamine derivative that is a potent H1 receptor antagonist with strong anticholinergic activity. The 8-chlorotheophylline component is intended to counteract the sedative effects of diphenhydramine.

Data Summary: Receptor Binding Affinity & Pharmacokinetics

The following tables summarize the key quantitative pharmacological parameters for Meclizine and the active component of Dimenhydrinate, Diphenhydramine.

Parameter This compound Dimenhydrinate (as Diphenhydramine) References
Drug Class Piperazine DerivativeEthanolamine Derivative[1]
Primary Target Histamine H1 ReceptorHistamine H1 Receptor[1]
Secondary Target Muscarinic Acetylcholine ReceptorsMuscarinic Acetylcholine Receptors
Receptor Binding Affinity (Ki) Meclizine Diphenhydramine References
Histamine H1 Receptor 250 nMNot explicitly found, but described as potent.
Muscarinic Receptors 3,600 - 30,000 nM (Low Affinity)280 nM (High Affinity)
Pharmacokinetic Parameter Meclizine Dimenhydrinate (as Diphenhydramine) References
Onset of Action ~1 hour30-60 minutes[3]
Duration of Action 12-24 hours4-8 hours[3]
Half-life (t½) ~6 hours~5-8 hours
Time to Peak Plasma Concentration (Tmax) ~3 hours~2-3 hours
Metabolism Primarily via CYP2D6Primarily via CYP2D6, CYP1A2, CYP2C9, and CYP2C19

Comparative Efficacy and Side Effects

Clinical evidence suggests that while both drugs are effective in managing symptoms of motion sickness and vertigo, their efficacy can vary depending on the specific symptoms and individual patient factors. A key differentiator lies in their side effect profiles, particularly the incidence of sedation and anticholinergic effects.

Studies have shown that meclizine is associated with significantly less drowsiness compared to dimenhydrinate.[4] This is a critical consideration for individuals who need to remain alert. Furthermore, meclizine has been reported to be more effective in preventing gastrointestinal symptoms associated with motion sickness.[4]

Dimenhydrinate's more potent anticholinergic activity can lead to a higher incidence of side effects such as dry mouth, blurred vision, and urinary retention.

Clinical Outcome Meclizine Dimenhydrinate References
Efficacy for Motion Sickness EffectiveEffective[4]
Efficacy for Vertigo Effective, often preferred for ongoing managementEffective, particularly for acute episodes[3]
Sedation Less sedatingMore sedating[4]
Anticholinergic Side Effects Lower incidenceHigher incidence
Gastrointestinal Symptom Prevention More effectiveLess effective[4]

Experimental Protocols

The evaluation of anti-motion sickness and sedative properties of drugs like Meclizine and Dimenhydrinate involves specific and validated experimental protocols.

Assessment of Anti-Motion Sickness Efficacy

A common methodology for assessing the efficacy of anti-motion sickness medications involves the use of a motion simulator.

Experimental Workflow for Motion Sickness Assessment

G cluster_screening Screening & Baseline cluster_intervention Intervention cluster_exposure Motion Exposure cluster_assessment Symptom Assessment p1 Participant Recruitment (Inclusion/Exclusion Criteria) p2 Informed Consent p1->p2 p3 Baseline Motion Sickness Susceptibility Questionnaire (MSSQ) p2->p3 p4 Randomized, Double-Blind Administration of: - Meclizine - Dimenhydrinate - Placebo p3->p4 p5 Exposure to Motion Stimulus (e.g., Rotating Chair, Ship Motion Simulator) p4->p5 p6 Subjective Symptom Scoring (e.g., Fast Motion Sickness Scale - FMS) at regular intervals p5->p6 p7 Physiological Monitoring (e.g., Heart Rate, Skin Conductance) p5->p7

Caption: Workflow for a clinical trial assessing anti-motion sickness efficacy.

  • Participant Selection: Healthy volunteers with a history of motion sickness are typically recruited. Exclusion criteria often include vestibular disorders and the use of medications that could interfere with the study results.

  • Motion Stimulus: A controlled and reproducible motion is induced using a rotating chair or a more sophisticated ship motion simulator. The parameters of motion (e.g., frequency, amplitude, duration) are standardized.

  • Symptom Evaluation: Subjective symptoms are the primary endpoint and are typically assessed using validated scales such as the Motion Sickness Susceptibility Questionnaire (MSSQ) for baseline assessment and the Fast Motion Sickness Scale (FMS) for real-time evaluation during the motion exposure. The FMS is a verbal rating scale where participants rate their discomfort level at regular intervals.

Assessment of Sedation and Cognitive Function

To quantify the sedative and cognitive effects of antihistamines, a battery of psychomotor and cognitive tests is employed in a controlled, double-blind, crossover study design.

Experimental Workflow for Sedation and Cognitive Assessment

G cluster_screening Baseline Testing cluster_intervention Drug Administration cluster_post_dose Post-Dose Assessment cluster_tests Test Battery t1 Baseline Cognitive & Psychomotor Tests t2 Randomized, Crossover Administration of: - Meclizine - Dimenhydrinate - Placebo t1->t2 t3 Cognitive & Psychomotor Testing at Specified Time Points t2->t3 test1 Stanford Sleepiness Scale (Subjective Drowsiness) t3->test1 test2 Choice Reaction Time (Attention & Motor Response) t3->test2 test3 Digit Symbol Substitution Test (Cognitive Function) t3->test3 test4 PGI Memory Scale (Memory Assessment) t3->test4

Caption: Workflow for assessing sedative and cognitive effects of antihistamines.

  • Test Battery: A combination of subjective and objective tests is used.

    • Stanford Sleepiness Scale (SSS): A subjective rating of current sleepiness.

    • Choice Reaction Time: Measures the time taken to respond to a specific stimulus, assessing attention and motor response speed.

    • Digit Symbol Substitution Test (DSST): A test of cognitive function, including processing speed and working memory.

    • PGI Memory Scale: A self-report scale to assess various aspects of memory.

  • Study Design: A crossover design is often preferred, where each participant receives all treatments (Meclizine, Dimenhydrinate, and placebo) at different times, with a washout period in between. This design minimizes inter-individual variability.

Signaling Pathways

The primary therapeutic effects of Meclizine and Dimenhydrinate are mediated through the blockade of the histamine H1 receptor in the central nervous system, particularly in the vestibular nuclei and the chemoreceptor trigger zone (CTZ).

Histamine H1 Receptor Signaling Pathway in Vestibular Neurons

G cluster_extracellular cluster_membrane cluster_intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Increased Neuronal Excitability & Firing Ca->Neuronal_Excitation PKC->Neuronal_Excitation Meclizine Meclizine Meclizine->H1R Antagonizes Dimenhydrinate Dimenhydrinate (Diphenhydramine) Dimenhydrinate->H1R Antagonizes

Caption: Simplified H1 receptor signaling cascade in a vestibular neuron.

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). The culmination of this pathway is an increase in neuronal excitability. By antagonizing the H1 receptor, Meclizine and Dimenhydrinate prevent this signaling cascade, thereby reducing the firing rate of vestibular neurons and mitigating the symptoms of motion sickness and vertigo.

Conclusion

This compound and Dimenhydrinate are both effective first-generation antihistamines for the management of motion sickness and vertigo. The choice between these two agents in a research or clinical setting should be guided by their distinct pharmacological profiles.

  • Meclizine offers the advantage of a longer duration of action and a significantly lower incidence of sedative and anticholinergic side effects, making it a preferable option for situations where maintaining alertness is crucial.

  • Dimenhydrinate , through its active component diphenhydramine, provides potent antihistaminic and anticholinergic effects, which may be beneficial for acute and more severe symptoms, but at the cost of a higher likelihood of sedation and other anticholinergic adverse events.

Further research, particularly head-to-head clinical trials with standardized and comprehensive assessments of both efficacy and cognitive/psychomotor performance, will continue to refine our understanding of the comparative therapeutic indices of these two compounds.

References

A Comparative Guide to the Validation of an LC-MS/MS Method for Meclizine Dihydrochloride Monohydrate in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of meclizine in human plasma with alternative analytical techniques. Detailed experimental protocols and validation data are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

Introduction

Meclizine, an antihistamine commonly used for the treatment of motion sickness and vertigo, requires sensitive and reliable analytical methods for its quantification in biological matrices to support pharmacokinetic and other clinical studies.[1] LC-MS/MS has emerged as a preferred technique for bioanalysis due to its high sensitivity, specificity, and versatility.[2][3] This guide focuses on a validated LC-MS/MS method and compares its performance with other analytical approaches such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry.

Comparison of Analytical Methods for Meclizine Quantification

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of different methods used for the determination of meclizine.

Table 1: Performance Comparison of a Validated LC-MS/MS Method with Alternative Methods

ParameterLC-MS/MSGC-MSHPLC-UVSpectrophotometry
Matrix Human Plasma[1]Human Plasma[4]Pharmaceutical Dosage Form[5]Pharmaceutical Formulations and Spiked Plasma[6][7]
Linearity Range 0.5 - 200 ng/mL[1]5 - 200 ng/mL[4]Not specified for plasma2.5 - 25 µg/mL[6][7]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]5 ng/mL[4]Not specified for plasma2.29 µg/mL[7]
Precision (%CV) Intra-day: ≤ 7.15%, Inter-day: ≤ 12.92%[1]Not specifiedNot specified%RSD = 1.096%[7]
Accuracy (%) 99.2% to 102.7%[1]Not specifiedNot specifiedNot specified
Internal Standard Flunarizine[1]Pentadeuterated meclizine[4]Not typically usedNot applicable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. This section provides the experimental protocols for the validated LC-MS/MS method and a brief overview of the principles of the alternative methods.

Validated LC-MS/MS Method Protocol[1]

This method was developed for the determination of meclizine concentration in human plasma.[1]

1. Sample Preparation:

  • To 0.1 mL of human plasma, add the internal standard (flunarizine).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge the sample.

  • Collect the supernatant for analysis.

2. Liquid Chromatography:

  • Column: Zorbax SB-C18 (150 × 2.1mm, 5 μm)[1]

  • Mobile Phase: Acetonitrile and 0.2% formic acid containing 2mM ammonium acetate[1]

  • Flow Rate: Not specified

  • Injection Volume: Not specified

3. Mass Spectrometry:

  • Ionization: Positive Electrospray Ionization (ESI+)[1]

  • Detection: Multiple Reaction Monitoring (MRM)[1]

  • Monitored Transitions: Not specified

Alternative Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS): This method involves the derivatization of meclizine to increase its volatility, followed by separation on a gas chromatograph and detection by a mass spectrometer. A pentadeuterated meclizine was used as an internal standard for quantification.[4]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique separates meclizine from other components on a C8 or C18 column with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent.[5] Detection is performed using a UV detector at a specific wavelength.[5]

  • Spectrophotometry: This method is based on the formation of a colored ion-pair complex between meclizine and a reagent like bromocresol green or eosin Y.[6][7] The absorbance of the complex is then measured at a specific wavelength to determine the concentration of meclizine.[6][7] This method is generally less sensitive and specific than chromatographic methods.

Method Validation and Performance

A comprehensive validation is essential to ensure the reliability and reproducibility of a bioanalytical method. The key validation parameters for the LC-MS/MS method are summarized below.

Table 2: Summary of Validation Parameters for the LC-MS/MS Method [1]

Validation ParameterResult
Linearity (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]
Intra-day Precision (%CV) ≤ 7.15% (for quality control samples)[1]
Inter-day Precision (%CV) ≤ 12.92% (at LLOQ)[1]
Accuracy (%) 99.2% to 102.7%[1]
Stability Stable for at least one month under storage conditions[1]

Visualizing the Workflow and Validation Process

Diagrams can effectively illustrate complex processes. The following sections provide Graphviz diagrams for the experimental workflow of the LC-MS/MS method and the logical relationship of its validation parameters.

Experimental Workflow for Meclizine Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (0.1 mL) is Add Internal Standard (Flunarizine) plasma->is pp Protein Precipitation (Acetonitrile) is->pp vortex Vortex & Centrifuge pp->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection Transfer lc Chromatographic Separation (Zorbax SB-C18) injection->lc ms Mass Spectrometric Detection (ESI+, MRM) lc->ms quant Quantification ms->quant Data Acquisition report Report Results quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of meclizine in plasma.

Bioanalytical Method Validation Parameters

validation_parameters cluster_core Core Parameters cluster_additional Additional Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability Recovery Recovery Validation->Recovery

Caption: Key parameters for the validation of a bioanalytical method.

Conclusion

The validated LC-MS/MS method provides a robust, fast, and sensitive analytical tool for the quantification of meclizine in human plasma.[1] Its high sensitivity, demonstrated by a low LLOQ of 0.5 ng/mL, makes it particularly suitable for pharmacokinetic studies where low concentrations of the drug are expected.[1] While alternative methods like GC-MS, HPLC, and spectrophotometry exist, they may not offer the same level of sensitivity and specificity required for bioanalytical applications in complex matrices like plasma. The detailed protocol and validation data presented in this guide serve as a valuable resource for laboratories aiming to establish a reliable method for meclizine analysis.

References

Efficacy of Meclizine Enantiomers in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of meclizine's enantiomers, the (R)- and (S)-forms. While meclizine is clinically available as a racemic mixture, recent research has begun to dissect the distinct pharmacological profiles of its constituent enantiomers, revealing potential advantages for the development of single-enantiomer therapeutics. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and development in this area.

Data Summary

The primary preclinical research directly comparing the enantiomers of meclizine has focused on their neuroprotective effects, particularly in the context of ischemic stroke. Key findings from these studies are summarized below.

Table 1: In Vitro Comparison of Meclizine Enantiomers
Parameter(R)-Meclizine(S)-MeclizineRacemic MeclizineReference
Histamine H1 Receptor Binding (Ki, nM) Lower Affinity (Higher Ki)Higher Affinity (Lower Ki)Intermediate[1][2]
Mitochondrial Respiration Inhibition Equipotent to (S)-enantiomerEquipotent to (R)-enantiomerNot directly compared[1][2]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Efficacy of Meclizine Enantiomers in a Mouse Model of Stroke
Outcome Measure(S)-MeclizineRacemic MeclizineReference
Delay in Anoxic Depolarization Onset At least as efficacious as racemateEffective[1][2]
Reduction in Infarct Volume At least as efficacious as racemateEffective[1][2]

Key Findings and Implications

Preclinical data suggests that both (R)- and (S)-meclizine are equipotent in inhibiting mitochondrial respiration, a mechanism linked to neuroprotection.[2] However, the (S)-enantiomer displays a significantly better safety profile due to its substantially weaker affinity for the histamine H1 receptor.[1][2] This reduced H1 receptor binding is a critical finding, as the sedative and other side effects of racemic meclizine are largely attributed to its antihistaminic activity.[3] The (S)-enantiomer, therefore, presents as a promising candidate for development as a neuroprotective agent with a potentially improved therapeutic window.

It is important to note that while meclizine is widely used for its anti-emetic and anxiolytic properties, there is a lack of publicly available preclinical studies directly comparing the efficacy of the individual (R)- and (S)-enantiomers in relevant animal models for these indications.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of meclizine enantiomers are provided below.

Histamine H1 Receptor Binding Assay
  • Objective: To determine the binding affinity of (R)-meclizine and (S)-meclizine to the histamine H1 receptor.

  • Method: Competitive radioligand binding assays are performed using cell membranes expressing the human histamine H1 receptor. Membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]pyrilamine) and varying concentrations of the test compounds ((R)-meclizine, (S)-meclizine).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of binding affinity.

Mitochondrial Respiration Assay
  • Objective: To assess the effect of meclizine enantiomers on mitochondrial oxygen consumption.

  • Method: High-resolution respirometry is used to measure oxygen consumption in isolated mitochondria or intact cells. Substrates for different mitochondrial respiratory chain complexes are provided to assess specific parts of the electron transport chain. The effects of various concentrations of (R)-meclizine and (S)-meclizine on basal and maximal respiration are measured.

  • Data Analysis: Oxygen consumption rates are recorded and compared between control and drug-treated groups to determine the inhibitory effects of the enantiomers on mitochondrial respiration.

Murine Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
  • Objective: To evaluate the neuroprotective efficacy of meclizine enantiomers in an in vivo model of ischemic stroke.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Procedure:

    • Anesthesia is induced and maintained throughout the surgical procedure.

    • A filament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

    • (S)-Meclizine or racemic meclizine is administered at specified time points before or after the ischemic insult.

    • Neurological deficits are assessed at various time points post-surgery using standardized scoring systems.

    • At the end of the study, brains are harvested, and infarct volumes are quantified using histological staining (e.g., 2,3,5-triphenyltetrazolium chloride [TTC] staining).

  • Outcome Measures:

    • Anoxic Depolarization Latency: Measured using electrophysiological recordings to determine the time to the rapid breakdown of ion gradients after ischemia onset.

    • Infarct Volume: The volume of damaged brain tissue is calculated and compared between treatment groups.

    • Neurological Score: Functional outcomes are assessed using a graded scale to evaluate motor and sensory deficits.

Visualizations

Signaling Pathways

Meclizine's primary mechanism of action involves the antagonism of the histamine H1 receptor. It also has known effects on the dopamine D2 receptor, which contributes to its anti-emetic properties.

Histamine_H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq Gq H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Allergic Reaction) PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Gi Gi D2R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of drug candidates in a rodent model of anxiety.

Anxiolytic_Testing_Workflow A Acclimatization (Animals) B Randomization into Treatment Groups A->B C Drug Administration ((R)-, (S)-, Racemic Meclizine, Vehicle) B->C D Behavioral Testing (e.g., Open Field Test) C->D E Data Collection (e.g., Time in Center, Distance Traveled) D->E F Statistical Analysis E->F G Efficacy Comparison F->G

Caption: Preclinical Anxiolytic Testing Workflow.

References

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Meclizine Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of UV-Spectrophotometry and High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Meclizine Dihydrochloride Monohydrate. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and validation of this pharmaceutical ingredient. While extensive data from single-laboratory validation studies are presented, a proposed framework for an inter-laboratory validation study is also included to guide the assessment of method reproducibility across different facilities.

Data Presentation: A Comparative Analysis

The following tables summarize the validation parameters for UV-Spectrophotometry and HPLC methods based on published single-laboratory studies. These tables facilitate a direct comparison of the performance characteristics of each analytical technique.

Table 1: Comparison of UV-Spectrophotometry Method Validation Parameters

ParameterReported ValuesReferences
Wavelength (λmax)230 nm, 232 nm[1][2]
Linearity Range5-35 µg/mL, 5-25 µg/mL[1][2]
Correlation Coefficient (r²)> 0.998, 0.999, 0.9960[2][3][4]
Accuracy (% Recovery)98.05% - 101.075%, 98.9%[1][2]
Precision (% RSD)Intraday: 0.80-1.01, Interday: 0.10-0.75, < 2%[2][3]
Limit of Detection (LOD)0.27 - 0.43 µg/mL, 0.76 µg/mL[3][4]
Limit of Quantification (LOQ)0.82 - 1.30 µg/mL, 2.29 µg/mL[3][4]

Table 2: Comparison of HPLC/UHPLC Method Validation Parameters

ParameterReported ValuesReferences
Retention Time3.846 min, 7.6 min[5][6]
Linearity Range10-50 µg/mL, 5-160 µg/mL[5][6]
Correlation Coefficient (r²)0.99[5]
Accuracy (% Recovery)98.24% - 100.03%[6]
Precision (% RSD)Repeatability and Intermediate Precision data available[7]
Limit of Detection (LOD)0.3 ± 0.5 µg/mL, 0.6 ± 0.05 µg/mL[6]
Limit of Quantification (LOQ)1.1 ± 0.6 µg/mL, 1.8 ± 0.1 µg/mL[6]

Experimental Protocols

Below are detailed methodologies for the UV-Spectrophotometry and HPLC analysis of this compound, synthesized from multiple sources.

UV-Spectrophotometric Method

This method is based on the measurement of the absorbance of this compound at its wavelength of maximum absorbance.

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer.

2. Reagents and Materials:

  • This compound reference standard.

  • Methanol, HPLC grade.

  • Dimethylformamide (DMF), HPLC grade.

  • Distilled water.

  • Volumetric flasks and pipettes.

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[1]

  • Dissolve the standard in a suitable volume of a mixture of Methanol and DMF (e.g., 40:60 v/v).[2]

  • Make up the volume to 100 mL with the same solvent mixture to obtain a concentration of 100 µg/mL.[1]

4. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions ranging from 5 to 35 µg/mL by transferring appropriate aliquots into separate 10 mL volumetric flasks and diluting with the solvent mixture.[1][2]

5. Sample Preparation (from tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Meclizine Dihydrochloride and transfer it to a 100 mL volumetric flask.[1]

  • Add about 70 mL of the solvent mixture, sonicate for 15 minutes, and then dilute to the mark.

  • Filter the solution through a suitable filter paper.

  • Further dilute the filtrate to obtain a final concentration within the linearity range.

6. Measurement:

  • Scan the prepared standard solutions in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 230-232 nm.[1][2]

  • Measure the absorbance of the sample solution at the determined λmax against a solvent blank.

  • Calculate the concentration of Meclizine Dihydrochloride in the sample using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This method provides a more selective and sensitive analysis for this compound.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.

  • A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile, HPLC grade.

  • Methanol, HPLC grade.

  • Water, HPLC grade.

  • Monobasic sodium phosphate.

  • Orthophosphoric acid or Triethylamine for pH adjustment.

3. Mobile Phase Preparation:

  • A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. Examples include:

    • Methanol: Water (65:35 v/v), with the pH adjusted to 3.0 with orthophosphoric acid.[5]

    • Acetonitrile: Water (60:30 v/v) containing 0.7 g of monobasic sodium phosphate per 100 mL, with the pH adjusted to 4 with phosphoric acid.[6]

    • 0.2% Triethylamine in water: Methanol (65:35 v/v), with the pH adjusted to 3.0 with orthophosphoric acid.[8]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard Stock Solution:

  • Prepare a standard stock solution of this compound in the mobile phase at a suitable concentration (e.g., 100 µg/mL).

5. Preparation of Working Standard Solutions:

  • Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 10-160 µg/mL).[5][6]

6. Sample Preparation (from tablets):

  • Follow a similar procedure as for the UV method to obtain a filtered solution of the drug in the mobile phase at a concentration within the calibration range.

7. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min or 1.5 mL/min.[6][8]

  • Detection Wavelength: 225 nm, 229 nm, or 232 nm.[5][6][8]

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Ambient.

8. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the Meclizine peak based on its retention time and peak area compared to the standards.

Mandatory Visualization: Proposed Inter-laboratory Validation Workflow

Since no specific inter-laboratory validation studies for this compound analytical methods were found in the public domain, the following diagram outlines a proposed workflow for such a study, based on general principles of method validation.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Sample Distribution & Analysis cluster_2 Phase 3: Statistical Analysis & Reporting A Define Study Objectives & Scope B Select Analytical Method for Validation (e.g., HPLC or UV-Spec) A->B C Develop Detailed Standard Operating Procedure (SOP) B->C D Select Participating Laboratories (Minimum of 3 recommended) C->D E Prepare & Characterize Homogeneous Test Samples D->E F Distribute SOP, Reference Standards & Test Samples to Labs E->F G Each Laboratory Performs the Analysis as per SOP F->G H Data Collection from Each Laboratory G->H I Statistical Analysis of Collected Data (e.g., ANOVA, Cochran's Test) H->I J Evaluation of Reproducibility & Repeatability I->J K Preparation of Final Validation Report J->K L Method Adoption or Further Optimization K->L

Caption: Proposed workflow for an inter-laboratory validation study.

This guide provides a foundational understanding of the analytical methods available for this compound and a roadmap for their comprehensive validation. The successful completion of an inter-laboratory study as outlined would provide critical data on the robustness and reproducibility of these methods, ensuring consistent quality control across different testing environments.

References

Safety Operating Guide

Proper Disposal of Meclizine Dihydrochloride Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Meclizine Dihydrochloride Monohydrate is a critical component of laboratory safety and environmental responsibility. As a substance classified as hazardous by the Occupational Safety and Health Administration (OSHA), adherence to established protocols is mandatory to mitigate risks to personnel and the environment.[1] This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.

Hazard and Disposal Summary

This compound is recognized as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within designated containment areas. The following table summarizes key data pertinent to its disposal.

ParameterInformationSource
OSHA Hazard Communication Standard Considered hazardous[1]
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[1][2]
Reproductive Toxicity Category 2 (Suspected of damaging fertility or the unborn child)[1][2]
Primary Disposal Recommendation Dispose of contents/container to an approved waste disposal plant[1][3]
Recommended Treatment Incineration in a facility with an afterburner and scrubber
Transport Regulations Not regulated for transport under USDOT, EUADR, IATA, or IMDG[4]

Experimental Protocol: Disposal of this compound Following Aqueous Solution Preparation

This protocol outlines the procedure for the disposal of waste generated from the preparation of an aqueous solution of this compound for a hypothetical in vitro experiment.

Objective: To safely collect and dispose of all waste materials contaminated with this compound.

Materials:

  • This compound solid

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Designated hazardous waste container (properly labeled)

  • Spatula and weighing paper

  • Glassware (beakers, graduated cylinders)

  • Deionized water

  • 70% Ethanol for decontamination

  • Spill kit for hazardous materials

Procedure:

  • Preparation and PPE: Don all required PPE before handling the compound. All weighing and solution preparation should be conducted in a chemical fume hood.

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into direct contact with the solid this compound, such as weighing paper and contaminated gloves, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Aqueous Waste: Any excess prepared solution or rinsate from the glassware used must be collected in a separate, labeled hazardous aqueous waste container. Do not dispose of this solution down the drain.[5]

    • Sharps Waste: If any needles or other sharps are used, they must be disposed of in a designated sharps container.

  • Decontamination:

    • Thoroughly rinse all non-disposable glassware that was in contact with the chemical with an appropriate solvent (as determined by laboratory-specific protocols) and collect the rinsate in the hazardous aqueous waste container.

    • Wipe down the work surface within the fume hood and any external surfaces of the waste containers with 70% ethanol. Dispose of the cleaning materials in the solid hazardous waste container.

  • Container Management:

    • Ensure all waste containers are securely sealed and properly labeled with the chemical name ("this compound"), the hazard characteristics (e.g., "Toxic," "Reproductive Hazard"), and the date of accumulation.

  • Final Disposal:

    • Store the sealed hazardous waste containers in a designated and secure satellite accumulation area.

    • Arrange for pickup and disposal by a licensed hazardous waste management company, in accordance with institutional, local, state, and federal regulations.[6][7]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound waste in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Pathway start This compound Waste Generated char Is the waste contaminated with this compound? start->char solid_liquid Is the waste solid or liquid? char->solid_liquid Yes non_haz Dispose as non-hazardous laboratory waste char->non_haz No solid_waste Collect in labeled 'Hazardous Solid Waste' container (e.g., contaminated gloves, weigh paper) solid_liquid->solid_waste Solid liquid_waste Collect in labeled 'Hazardous Aqueous Waste' container solid_liquid->liquid_waste Liquid storage Store in designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage disposal Arrange for pickup by licensed hazardous waste disposal service for incineration storage->disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Handling Protocol for Meclizine Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal protocols for Meclizine Dihydrochloride Monohydrate, designed for researchers, scientists, and drug development professionals. The following procedural guidance is intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child[1][2]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles.[3][4]OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protection Chemical-resistant gloves (Nitrile, PVC, neoprene, or vinyl).[3] Lab coat or other protective clothing to prevent skin exposure.[5][6]EU Directive 89/686/EEC and the standard EN 374.[4]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[5] If dust is generated, a NIOSH-approved respirator with a particle filter is recommended.[5][6]

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risk and maintain the chemical's integrity.

Operational Plan:

  • Engineering Controls: Handle the compound in a well-ventilated area. The use of local exhaust ventilation or a chemical fume hood is recommended to control airborne levels, especially when working with powders[6].

  • Handling Practices:

    • Avoid the formation of dust[5][6].

    • Do not breathe dust[6].

    • Avoid contact with eyes, skin, and clothing[3][5][6].

    • Wash hands thoroughly after handling[6].

    • Do not eat, drink, or smoke in the handling area[6].

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place[4][6].

    • Some sources recommend storing in a freezer[5].

    • Store away from incompatible materials, such as oxidizing agents[5][6].

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate first aid is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][5]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[3][5][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
Ingestion Do not induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][4][6]

Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

  • Spill Response:

    • Evacuate personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as outlined in Table 1.

    • Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable, closed container for disposal[5].

  • Disposal:

    • Dispose of the waste material and container in accordance with all applicable local, regional, national, and international regulations[6][7].

    • Do not empty into drains or release into the environment[3][5].

    • Contaminated PPE should be disposed of as hazardous waste[6].

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Review SDS and Safe Handling Procedures B Verify Engineering Controls (Ventilation, Fume Hood) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh/Handle Compound (Avoid Dust Generation) C->D Proceed to Handling E Perform Experiment D->E J Spill or Exposure Occurs D->J F Decontaminate Work Area E->F Experiment Complete E->J G Segregate Waste (Chemical, Contaminated PPE) F->G H Dispose of Waste per Institutional & Local Regulations G->H I Doff PPE and Wash Hands Thoroughly H->I K Follow Spill Response Plan J->K Spill L Administer First Aid J->L Exposure M Seek Medical Attention L->M

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meclizine Dihydrochloride Monohydrate
Reactant of Route 2
Reactant of Route 2
Meclizine Dihydrochloride Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.